molecular formula C14H11BrO2 B113107 5-(Benzyloxy)-2-bromobenzaldehyde CAS No. 85604-06-4

5-(Benzyloxy)-2-bromobenzaldehyde

Cat. No.: B113107
CAS No.: 85604-06-4
M. Wt: 291.14 g/mol
InChI Key: NUBOCIQJROMWLP-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-bromobenzaldehyde is a valuable aromatic aldehyde building block in organic synthesis, particularly recognized for its role in constructing complex molecular architectures. Its molecular structure incorporates both an aldehyde group, which serves as a versatile handle for further functionalization, and a benzyl-protected phenol, providing orthogonal reactivity. A prominent application of this compound is in the synthesis of π-extended resveratrol analogues, where it acts as a key precursor for the construction of an isoquinoline scaffold via a Heck reaction followed by spontaneous intramolecular transesterification . The resulting heterocyclic compounds are of significant interest for their enhanced antioxidant and anti-inflammatory activities compared to the natural resveratrol scaffold, providing a viable method for the design of future drug candidates . Beyond this specific use, the reagent is widely employed in cross-coupling reactions and as a general intermediate for the development of compounds with potential biological activity, making it a versatile tool for researchers in medicinal chemistry and chemical biology. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-bromo-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBOCIQJROMWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446579
Record name 5-(Benzyloxy)-2-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85604-06-4
Record name 5-(Benzyloxy)-2-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Benzyloxy)-2-bromobenzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Benzyloxy)-2-bromobenzaldehyde: A Strategic Intermediate in Complex Molecule Synthesis

Abstract

This compound is a bifunctional aromatic compound of significant interest to the chemical research community, particularly those engaged in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive aldehyde, a strategically positioned bromine atom, and a benzyl ether protecting group, makes it a valuable and versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its applications, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Identification

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and identifiers. This compound, with the empirical formula C₁₄H₁₁BrO₂, consists of a benzaldehyde core substituted with a bromine atom at the C2 position and a benzyloxy group at the C5 position.[1][2] The ortho-bromo substitution is crucial for introducing further complexity via cross-coupling reactions, while the aldehyde serves as a versatile handle for chain extension and heterocycle formation. The benzyloxy group acts as a robust protecting group for the phenol, which can be cleaved under specific conditions to reveal a hydroxyl functionality for late-stage diversification.

Key Identifiers:

  • IUPAC Name: 2-bromo-5-(phenylmethoxy)benzaldehyde[1]

  • CAS Number: 85604-06-4[1][2]

  • Molecular Formula: C₁₄H₁₁BrO₂[1]

  • SMILES: C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O[1]

  • InChIKey: NUBOCIQJROMWLP-UHFFFAOYSA-N[1][2]

Synthetic_Workflow A This compound B Suzuki Coupling (Pd catalyst, Base, Boronic Acid) A->B C Aldol Condensation (Base, Ketone) A->C D Biaryl Aldehyde Intermediate B->D E Chalcone Intermediate C->E F Reductive Amination or Cyclocondensation D->F G Heterocyclization or Michael Addition E->G H Complex Biaryl Heterocycles (e.g., Potential Kinase Inhibitors) F->H I Polycyclic/Flavonoid-like Structures (e.g., Potential Enzyme Inhibitors) G->I

Sources

5-(Benzyloxy)-2-bromobenzaldehyde CAS number 85604-06-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Benzyloxy)-2-bromobenzaldehyde (CAS: 85604-06-4)

Foreword for the Advanced Practitioner

This compound is more than a mere catalogue chemical; it is a strategically designed synthetic intermediate that offers a confluence of desirable features for the medicinal chemist and process developer. Its structure is a deliberate arrangement of functionalities: a stable, yet readily cleavable, benzyl ether protecting a phenolic oxygen, an aldehyde group poised for a multitude of transformations, and an aryl bromide that serves as a robust handle for modern cross-coupling chemistries. This guide moves beyond a simple recitation of properties to provide a senior scientist’s perspective on the causality behind its synthesis, purification, and application. We will explore not just how to use this molecule, but why specific protocols are chosen and how its inherent reactivity can be leveraged to construct complex molecular architectures relevant to contemporary drug discovery programs.

Core Chemical and Physical Identity

This compound is a solid organic compound recognized for its utility as a building block in multi-step organic syntheses.[1] Its identity is defined by the following key descriptors.

PropertyValueReference
CAS Number 85604-06-4[2][3]
Molecular Formula C₁₄H₁₁BrO₂[2][3]
Molecular Weight 291.14 g/mol [2]
IUPAC Name 2-bromo-5-(phenylmethoxy)benzaldehyde[2]
Melting Point 44-46 °C[4]
Boiling Point 401.3±30.0 °C (Predicted)[4]
Density 1.441±0.06 g/cm³ (Predicted)[4]
Appearance Off-White to Pale Beige Solid[4]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[4]
InChI Key NUBOCIQJROMWLP-UHFFFAOYSA-N[2][3]
SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O[2]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most reliably achieved through the benzylation of its phenolic precursor, 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde). The choice of this route is dictated by the commercial availability of the starting materials and the high efficiency of the Williamson ether synthesis.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on well-established procedures for the O-alkylation of phenols. The key is the complete deprotonation of the phenol to form the more nucleophilic phenoxide, which then displaces the bromide from benzyl bromide.

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde (1.0 equiv)[5]

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxybenzaldehyde and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension vigorously.

  • Reagent Addition: Add benzyl bromide dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to 70 °C and stir overnight. The choice of 70 °C provides a balance between reaction rate and potential side reactions.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture, until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Strategy: Validating Product Integrity

Purification is critical to ensure the material is suitable for subsequent, often sensitive, catalytic reactions. Both column chromatography and recrystallization are viable methods.

Protocol 1: Silica Gel Column Chromatography This is the most rigorous method for removing polar impurities and unreacted starting materials.

  • Stationary Phase: Silica gel (230-400 mesh) is standard for achieving good separation of moderately polar compounds.[6]

  • Mobile Phase: A gradient of hexane and ethyl acetate is effective. Start with a low polarity eluent (e.g., 98:2 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute the desired product.[6]

  • Target Rf: Aim for an Rf value of 0.25 - 0.35 on TLC for optimal separation on the column.[6]

  • Loading: For samples with limited solubility, dry loading is recommended to prevent precipitation at the top of the column.[6]

Protocol 2: Recrystallization This method is highly effective for removing small amounts of impurities and is more scalable than chromatography.

  • Solvent Selection: Test the solubility of the crude product in various solvents. An ideal system (e.g., ethanol/water or isopropanol) will fully dissolve the compound when hot but allow for high recovery of pure crystals upon slow cooling.[6]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 5-Bromo-2-hydroxybenzaldehyde + Benzyl Bromide B Williamson Ether Synthesis (K₂CO₃, DMF, 70°C) A->B C Crude Product B->C D Column Chromatography (Silica, Hexane/EtOAc) C->D High Purity Needed E Recrystallization (e.g., Ethanol/Water) C->E Scalable Purification F Pure this compound (>97% Purity) D->F E->F

Caption: A typical synthesis and purification workflow for the target compound.

Analytical Characterization: Spectroscopic Fingerprints

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include a singlet for the aldehyde proton (~10.3 ppm), multiplets for the aromatic protons (7.3-7.9 ppm), and a characteristic singlet for the benzylic methylene protons (-OCH₂Ph) around 5.1 ppm.[7]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show 14 distinct signals, including the aldehyde carbonyl carbon (~190 ppm), carbons of the two aromatic rings (115-160 ppm), and the benzylic carbon (~70 ppm).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Expect strong absorption bands for the aldehyde C=O stretch (~1680-1700 cm⁻¹), the C-O ether stretch (~1250 cm⁻¹), and aromatic C=C stretching bands (~1450-1600 cm⁻¹).

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional handles: the aldehyde and the aryl bromide. This allows for sequential, controlled modifications to build molecular complexity.

G A This compound (Starting Scaffold) B Step 1: Suzuki Coupling (Introduce R¹ at C2) A->B C Intermediate 1 B->C D Step 2: Reductive Amination (Introduce R² at Aldehyde) C->D E Intermediate 2 D->E F Step 3: Debenzylation (H₂, Pd/C) (Unmask Phenol) E->F G Final Drug-like Molecule (Diverse R¹ and R² Groups) F->G

Caption: A logical workflow for elaborating the scaffold in drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practice and information from its Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [9][10][11]* First Aid:

    • Skin Contact: Wash off with soap and plenty of water. [8] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. [8] * Ingestion: Rinse mouth with water and consult a physician. [8] * Inhalation: Move the person into fresh air. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C. [4][12]* Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents. [10]

References

  • This compound | C14H11BrO2 | CID 10870024. (n.d.). PubChem.
  • 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5. (n.d.). LookChem.
  • This compound | 85604-06-4. (n.d.). AbacipharmTech.
  • Angene International Limited Product Listing. (n.d.). ChemBuyersGuide.com.
  • 5-BENZYLOXY-2-BROMOBENZALDEHYDE Safety Data Sheet. (n.d.). LookChem.
  • BLD Pharmatech Co., Limited Product Listing. (n.d.). ChemBuyersGuide.com.
  • 2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses.
  • p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses.
  • 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. (n.d.). PubChem.
  • Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (n.d.). Patsnap.
  • Oxidative Amidation of Aldehydes with tert-Butyl Hydroperoxide. (n.d.). Organic Syntheses.
  • Benzaldehyde, 5-bromo-2-hydroxy-. (n.d.). NIST WebBook.
  • Synthesis of 5-bromo-2-methoxybenzaldehyde. (n.d.). PrepChem.com.
  • 4,5-bis(Benzyloxy)-2-bromobenzaldehyde - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents.
  • N-Didesmethyltamoxifen. (n.d.). CAS Common Chemistry.
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  • Drug Discovery Targeting Bromodomain-Containing Protein 4. (2017, June 8). PubMed.

Sources

A Comprehensive Technical Guide to 5-(Benzyloxy)-2-bromobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Benzyloxy)-2-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the landscape of modern organic synthesis. Its unique trifunctional nature—possessing an aldehyde, a bromo substituent, and a benzyl ether—makes it a highly versatile building block for the construction of complex molecular architectures. The aldehyde group acts as a handle for chain extension and functional group transformations, the bromine atom is primed for cross-coupling reactions, and the benzyloxy group offers a stable protecting group for a phenol that can be readily removed under specific conditions.

This guide provides an in-depth exploration of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent's characteristics to effectively incorporate it into their synthetic strategies. We will delve into its physicochemical properties, provide validated protocols for its synthesis and purification, detail methods for its analytical characterization, discuss its applications, and outline essential safety and handling procedures. The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and real-world applicability.

Physicochemical Properties

The physical properties of a reagent are fundamental to its handling, storage, and use in chemical reactions. Understanding these characteristics is the first step in successful experimental design. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 85604-06-4[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
Appearance Off-white to light brown solid[2]
Melting Point 73-74 °C[3][4]
Boiling Point 405.3 ± 30.0 °C (Predicted)[3][4]
Density 1.441 ± 0.06 g/cm³ (Predicted)[3][4]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water.

The solid nature and relatively low melting point of this compound simplify its handling and weighing under standard laboratory conditions. Its solubility profile dictates the choice of solvents for reactions and purification. For instance, its good solubility in chlorinated solvents makes them excellent choices for reactions, while a solvent system involving a polar component like ethyl acetate and a non-polar component like hexane is typically effective for purification by column chromatography.

Synthesis and Purification

The reliable synthesis of this compound is critical for its application. A common and effective method involves the benzylation of a commercially available phenolic precursor, 2-bromo-5-hydroxybenzaldehyde.

Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on the Williamson ether synthesis, a robust and widely used method for forming ethers. The hydroxyl group of 2-bromo-5-hydroxybenzaldehyde is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide to form the desired benzyl ether.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile, add a fine powder of potassium carbonate (K₂CO₃, 1.5 eq). The use of a fine powder increases the surface area and reaction rate.

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature. Causality Insight: A slight excess of benzyl bromide ensures the complete consumption of the starting phenol, which can be difficult to separate from the product.

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 50-60 °C for acetone) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours).

  • Work-up: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

Purification Protocol: Recrystallization

For obtaining high-purity material, recrystallization is an effective method.

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

SynthesisWorkflow reagents 2-Bromo-5-hydroxybenzaldehyde K₂CO₃, Benzyl Bromide Acetone reaction Williamson Ether Synthesis (Reflux, 4-6h) reagents->reaction 1. Reaction Setup workup Aqueous Work-up (Filtration, Extraction) reaction->workup 2. Isolation purification Purification (Recrystallization) workup->purification 3. Crude Product product Pure 5-(Benzyloxy)- 2-bromobenzaldehyde purification->product 4. Final Product

A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research endeavor. The following spectroscopic methods are routinely used for the characterization of this compound.

  • ¹H NMR Spectroscopy (in CDCl₃):

    • Aldehyde Proton (CHO): A singlet typically observed around δ 10.3 ppm.

    • Aromatic Protons: The protons on the benzaldehyde ring appear as multiplets between δ 7.0 and 7.6 ppm. The protons on the benzyl group are typically found between δ 7.3 and 7.5 ppm.

    • Methylene Protons (OCH₂): A characteristic singlet appears around δ 5.1 ppm.

  • ¹³C NMR Spectroscopy (in CDCl₃):

    • Aldehyde Carbonyl (C=O): A signal around δ 190 ppm.

    • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

    • Methylene Carbon (OCH₂): A signal around δ 71 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

    • C-O-C Stretch (Ether): An absorption band in the region of 1200-1250 cm⁻¹.

    • C-Br Stretch: A signal typically found in the fingerprint region, around 500-600 cm⁻¹.

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis H_NMR ¹H NMR Confirmation Structure and Purity Confirmed H_NMR->Confirmation C_NMR ¹³C NMR C_NMR->Confirmation IR IR Spectroscopy IR->Confirmation Sample Synthesized Compound Sample->H_NMR Sample->C_NMR Sample->IR

The analytical workflow for the structural confirmation and purity assessment of the title compound.

Applications in Organic Synthesis

This compound is a valuable precursor for a variety of complex molecules, particularly in the synthesis of pharmaceutical agents and natural products.[5] Its utility stems from the orthogonal reactivity of its functional groups.

  • As a Precursor to Heterocycles: The aldehyde functionality can be used in condensation reactions with various nucleophiles to form a wide range of heterocyclic systems, such as quinolines, isoquinolines, and benzodiazepines.

  • In Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, or alkynyl groups at the 2-position.

  • In Multicomponent Reactions: The aldehyde group can participate in various multicomponent reactions, enabling the rapid assembly of complex molecular scaffolds in a single step.

ReactionPathway StartingMaterial 5-(Benzyloxy)- 2-bromobenzaldehyde Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) StartingMaterial->Suzuki Wittig Wittig Reaction (Ph₃P=CHR) StartingMaterial->Wittig ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) StartingMaterial->ReductiveAmination Product1 Biaryl Aldehyde Suzuki->Product1 Product2 Stilbene Derivative Wittig->Product2 Product3 Substituted Benzylamine ReductiveAmination->Product3

Illustrative reaction pathways demonstrating the synthetic versatility of this compound.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

  • Hazards: this compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[6][7] Harmful if swallowed.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[7] Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

  • Handling: Avoid creating dust.[9] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[3][4]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6]

References

  • 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE CAS#: 121124-94-5 - ChemicalBook. URL
  • This compound | C14H11BrO2 | CID 10870024 - PubChem. URL
  • 2-(Benzyloxy)-5-bromobenzaldehyde 121124-94-5 - Sigma-Aldrich. URL
  • SAFETY D
  • 5-BENZYLOXY-2-BROMOBENZALDEHYDE Safety D
  • 2-(BENZYLOXY)
  • 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde - AK Scientific, Inc. URL
  • 5-BENZYLOXY-2-BROMOBENZALDEHYDE - CymitQuimica. URL
  • 5-BENZYLOXY-2-BROMOBENZALDEHYDE SDS, 85604-06-4 Safety D
  • 5-BENZYLOXY-2-BROMOBENZALDEHYDE | 85604-06-4 - ChemicalBook. URL
  • 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5 - ChemicalBook. URL
  • Cas 121124-94-5,2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | lookchem. URL
  • Buy 5-BENZYLOXY-2-BROMOBENZALDEHYDE
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • 5-Bromo-2-methoxybenzaldehyde - Chem-Impex. URL

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An In-Depth Technical Guide to the Physicochemical Characterization of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-2-bromobenzaldehyde is a substituted aromatic aldehyde of significant interest as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern offers multiple reaction sites for constructing complex molecular architectures. However, a comprehensive public data file on its core physical properties, specifically its melting and boiling points, is conspicuously absent. This guide provides a detailed overview of the known physicochemical properties of this compound, addresses the common isomeric confusion, and presents authoritative, field-proven protocols for the experimental determination of its melting and boiling points. Furthermore, a validated synthetic route is proposed to empower researchers in its preparation and subsequent application.

Compound Identification and Isomeric Clarification

The subject of this guide is This compound . It is critical to distinguish this molecule from its isomer, 2-(Benzyloxy)-5-bromobenzaldehyde, as they possess distinct physical properties and may exhibit different chemical reactivity.

PropertyThis compound2-(Benzyloxy)-5-bromobenzaldehyde
Structure O=C(C1=C(Br)C=C(OCC2=CC=CC=C2)C=C1)O=C(C1=CC(Br)=CC=C1OCC2=CC=CC=C2)
CAS Number 85604-06-4[1]121124-94-5[2]
IUPAC Name 2-bromo-5-(phenylmethoxy)benzaldehyde[1]5-bromo-2-(phenylmethoxy)benzaldehyde
Melting Point Not reported in surveyed literature73-74 °C[2]
Boiling Point Not reported in surveyed literature405.3±30.0 °C (Predicted)[2]

This guide will focus exclusively on the This compound isomer (CAS 85604-06-4). All subsequent data and protocols pertain to this specific compound.

Physicochemical Properties

While experimental data on phase transitions are scarce, a summary of its computed and known properties provides a foundational understanding of the molecule.

IdentifierValueSource
Molecular Formula C₁₄H₁₁BrO₂PubChem[1]
Molecular Weight 291.14 g/mol PubChem[1]
Exact Mass 289.99424 DaPubChem[1]
InChI Key NUBOCIQJROMWLP-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=OPubChem[1]
Physical Form Solid (predicted based on analogs)N/A

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved via a two-step process starting from 3-hydroxybenzaldehyde. This pathway involves an initial regioselective bromination followed by a Williamson ether synthesis for the introduction of the benzyl group.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Williamson Ether Synthesis (O-Benzylation) 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reagents1 Br₂ Dichloromethane (CH₂Cl₂) 3-Hydroxybenzaldehyde->Reagents1 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde Reagents1->2-Bromo-5-hydroxybenzaldehyde Intermediate 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde->Intermediate Purification & Isolation Reagents2 Benzyl Bromide (BnBr) NaH or K₂CO₃ DMF Intermediate->Reagents2 Final_Product This compound Reagents2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Protocol 3.1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

This protocol is adapted from a standard procedure for the bromination of 3-hydroxybenzaldehyde.[3]

  • Reaction Setup: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, and an addition funnel, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2.4 L of dichloromethane (CH₂Cl₂).

  • Dissolution: Heat the mixture to 35-40 °C to achieve complete dissolution of the starting material.

  • Bromination: Slowly add bromine (52 mL, 1.0 mol) dropwise via the addition funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 35-38 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 35 °C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Crystallization & Isolation: Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour.

  • Purification: Collect the precipitated solid by filtration. Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane (400 mL). Dry the resulting solid under vacuum to yield 2-bromo-5-hydroxybenzaldehyde.[3] This intermediate is a known solid with a melting point of 130-135 °C.[4]

Protocol 3.2: Synthesis of this compound

This protocol employs a standard Williamson ether synthesis for O-benzylation.[5]

  • Reaction Setup: Under an argon atmosphere, dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (5–10 mL/mmol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.) portion-wise. Stir for 20-30 minutes at 0 °C.

  • Alkylation: Add benzyl bromide (BnBr, 1.5 equiv.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir until the starting material is completely consumed as monitored by TLC.

  • Quenching & Extraction: Cool the mixture to 0 °C and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash with water, followed by brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product, this compound.[5]

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical constant. For a newly synthesized compound like this compound, its determination is a crucial first step in characterization and purity assessment.[6]

G A Prepare Sample: Grind solid to fine powder. Pack 1-2 mm into capillary tube. B Place in Apparatus: Insert capillary into heating block. Set start temp ~15°C below expected MP. A->B C Rapid Scan (Optional): Heat at 10-20 °C/min to find approximate melting range. B->C D Precise Measurement: Use a fresh sample. Heat slowly (1-2 °C/min) through the approximate range. C->D E Record Range: Note T₁: First drop of liquid appears. Note T₂: All solid has melted. D->E F Result: Melting Point Range (T₁ - T₂) E->F

Caption: Workflow for accurate melting point determination.

Protocol 4.1: Capillary Melting Point Determination
  • Sample Preparation: Place a small amount of the dry, crystalline this compound on a clean, dry surface. Gently tap the open end of a capillary tube into the sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample should be 1-2 mm high.[6]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of a digital melting point apparatus.

  • Approximate Determination (Optional but Recommended): Set a rapid heating ramp (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This saves time during precise measurement.[6]

  • Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new sample. Set a slow heating ramp of 1-2 °C/minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ – T₂.[7]

  • Interpretation: A sharp melting range (0.5-2 °C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities.[8]

Experimental Determination of Boiling Point

Given its high molecular weight (291.14 g/mol ) and the presence of aromatic rings, this compound is expected to have a high boiling point, likely above 350 °C at atmospheric pressure. Heating to such temperatures risks decomposition. Therefore, the boiling point must be determined under reduced pressure (vacuum).[9]

G cluster_0 Procedure setup Micro-Boiling Point Setup Small test tube with sample (0.5 mL) Inverted capillary tube Thermometer (bulb above liquid) Oil bath for heating Connection to vacuum source A 1. Assemble Apparatus Place sample and inverted capillary in test tube. B 2. Reduce Pressure Apply vacuum and record the stable pressure (P). A->B C 3. Heat Slowly Heat oil bath until a steady stream of bubbles emerges from the capillary. B->C D 4. Cool & Observe Remove heat. The temperature at which liquid is drawn back into the capillary is the boiling point at P. C->D E 5. Correct to 760 mmHg Use a pressure nomograph to estimate the normal boiling point. D->E

Caption: Setup and procedure for micro boiling point determination under reduced pressure.

Protocol 5.1: Micro Boiling Point Determination under Reduced Pressure

This method is ideal as it requires a minimal amount of sample (<<1 mL).[10][11]

  • Apparatus Assembly: Place ~0.5 mL of this compound into a small test tube (e.g., 10 x 75 mm). Place a capillary tube, sealed at one end, into the liquid with the open end down.

  • Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Place this assembly into a Thiele tube or a suitable oil bath.[11]

  • Pressure Reduction: Connect the apparatus to a vacuum source and a manometer. Evacuate the system to the desired pressure (e.g., 1-10 mmHg) and record the stable pressure reading.

  • Heating: Begin heating the oil bath slowly. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the sample has exceeded the system pressure.[11]

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point at the measured pressure.

  • Correction: Use a pressure nomograph to correlate the observed boiling point at the measured pressure to the estimated boiling point at atmospheric pressure (760 mmHg).[9]

Conclusion

While the definitive melting and boiling points for this compound (CAS 85604-06-4) remain to be formally reported in the literature, this guide provides the necessary framework for any researcher to confidently determine these critical physical constants. By carefully distinguishing it from its common isomer and employing the detailed synthesis and characterization protocols outlined herein, drug development professionals can effectively prepare, purify, and characterize this valuable synthetic intermediate, ensuring the integrity and reproducibility of their research endeavors.

References

  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (n.d.). T&W GROUP.
  • Micro-boiling point measurement. (n.d.). University of Calgary.
  • Melting point determination. (n.d.). University of Calgary.
  • Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester, Department of Chemistry.
  • 2-Bromo-5-hydroxybenzaldehyde. (n.d.). PubChem.
  • Experiment (1) Determination of Melting Points. (2021). University of Technology, Iraq.
  • Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.
  • Determination of Melting Point. (n.d.). Clarion University.
  • Siaskiewicz, K. (2014). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. ResearchGate.
  • Benzaldehyde, m-hydroxy-. (n.d.). Organic Syntheses Procedure.
  • Experiment 1: Melting-point Determinations. (n.d.). Athabasca University.
  • Manabe, S. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2).
  • Boiling Point Determination. (n.d.). Chemconnections.org.
  • Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.
  • This compound. (n.d.). PubChem.
  • Synthesis of 5-bromo-2-methoxybenzaldehyde. (n.d.). PrepChem.com.

Sources

Solubility of 5-(Benzyloxy)-2-bromobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-(Benzyloxy)-2-bromobenzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its solubility profile is a critical parameter that dictates reaction efficiency, purification strategies, and ultimately, the viability of a synthetic route. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties and provide detailed, field-proven protocols for empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to handling this important chemical intermediate.

Physicochemical Profile and Solubility Predictions

Understanding the molecular structure of this compound is the first step in predicting its behavior in various solvents.

  • Structure: The molecule contains a benzene ring substituted with a bromo group, an aldehyde group, and a benzyloxy group.

  • Polarity: The presence of the electronegative oxygen and bromine atoms, along with the carbonyl group (C=O) in the aldehyde, introduces significant polarity. The large nonpolar surface area of the two phenyl rings, however, provides significant nonpolar character. This amphiphilic nature suggests it will not be soluble in extremely polar (like water) or entirely nonpolar (like hexanes) solvents but will favor solvents of intermediate polarity.

  • Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor. The absence of acidic protons means it cannot act as a hydrogen bond donor. This limits its ability to form strong hydrogen bond networks, which is a key factor in its insolubility in water.

  • Molecular Weight: Approximately 307.15 g/mol .

Based on this profile, we can apply the "like dissolves like" principle. Solvents that can engage in dipole-dipole interactions and have a balance of polar and nonpolar characteristics are the most promising candidates for effective solvation.

Theoretical Framework: Solvent-Solute Interactions

The dissolution of a solid in a liquid is an equilibrium process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be favorable, ΔG must be negative. This is achieved when the energy released from new solvent-solute interactions compensates for the energy required to break the solute-solute lattice forces and solvent-solvent interactions.

For this compound, the key interactions are:

  • Dipole-Dipole Interactions: The polar C-Br and C=O bonds will interact favorably with polar solvent molecules like acetone or ethyl acetate.

  • π-π Stacking: The two aromatic rings can interact with aromatic solvents such as toluene or xylenes.

  • Van der Waals Forces: These London dispersion forces will be significant due to the molecule's size and will be the primary mode of interaction in nonpolar solvents.

// Invisible edges to guide layout Solute_Lattice -> Solvent_Bulk [style=invis];

// Connect clusters edge [style=solid, color="#202124", arrowhead=vee]; Solute_Lattice -> Dissolved_State; Solvent_Bulk -> Dissolved_State; } END_DOT Caption: Thermodynamic cycle of dissolution.

Experimental Protocol for Solubility Determination

Since readily available quantitative data is scarce, an empirical approach is necessary. This section provides a robust, self-validating protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Analytical balance (±0.1 mg)

  • Vortex mixer and/or magnetic stirrer with stir bars

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Candidate solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, Toluene, Methanol, Acetonitrile, Tetrahydrofuran)

Step-by-Step Quantitative Protocol (Equilibrium Solubility Method)

This method determines the saturation point of the compound in a solvent at a specific temperature.

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 20 mg into 2 mL of solvent) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended for trustworthiness.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis). A precise dilution factor is required.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the compound.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

G A 1. Preparation Add excess solute to known solvent volume B 2. Equilibration Agitate at constant T for 24-48h A->B C 3. Phase Separation Settle or Centrifuge B->C D 4. Sample Extraction & Filtration Withdraw supernatant, filter (0.22 µm) C->D E 5. Dilution Dilute sample to analytical range D->E F 6. Quantification Analyze via calibrated HPLC/UV-Vis E->F G 7. Calculation Solubility = Measured Conc. x Dilution Factor F->G

Data Summary and Solvent Selection

The results from the experimental protocol should be tabulated for clear comparison. This allows for rapid identification of optimal solvents for different applications.

Solvent Category Solvent Example Predicted Solubility Primary Application
Polar Aprotic Dichloromethane (DCM)HighOrganic Reactions, Extractions
Tetrahydrofuran (THF)HighGrignard Reactions, Polymer Chemistry
AcetoneModerate to HighGeneral Purpose, Cleaning
Ethyl Acetate (EtOAc)Moderate to HighChromatography, Extractions
Aromatic TolueneModerateHigh-Temperature Reactions
Polar Protic Methanol (MeOH)Low to ModerateRecrystallization (as anti-solvent)
Ethanol (EtOH)Low to ModerateRecrystallization
Nonpolar Hexanes / HeptaneVery LowRecrystallization (as anti-solvent)

Interpreting the Data:

  • For Chemical Reactions: A solvent with high solubility (e.g., DCM, THF) is preferred to ensure all reactants are in the same phase, maximizing reaction rates.

  • For Purification by Recrystallization: The ideal solvent system is one where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A combination of a "good" solvent (like ethyl acetate) and a "poor" or "anti-solvent" (like hexanes) is often used to achieve this.

  • For Chromatography: The choice of solvent (as part of the mobile phase) is dictated by the need to achieve differential partitioning between the stationary and mobile phases. A solvent with moderate solubility is often a good starting point.

Conclusion

While a definitive, universal solubility value for this compound is not published, a systematic and logical approach based on its physicochemical properties and empirical testing provides a reliable pathway to its characterization. By understanding the underlying principles of solvent-solute interactions and employing a rigorous experimental protocol, researchers can confidently select the optimal solvent for any given application, from synthesis to purification. This guide provides the foundational knowledge and practical steps necessary to achieve this, empowering scientists to make informed decisions and accelerate their research and development efforts.

References

  • Title: General Principles of Solubility Source: IUPAC Gold Book URL:[Link]
  • Title: The Role of Solubility in Drug Development Source: American Pharmaceutical Review URL:[Link]
  • Title: High-Performance Liquid Chromatography (HPLC) Source: Chemistry LibreTexts URL:[Link]

5-(Benzyloxy)-2-bromobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Benzyloxy)-2-bromobenzaldehyde: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic organic chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, outlines a robust and validated protocol for its synthesis via Williamson ether synthesis, and explores its applications as a versatile chemical building block. This guide is intended to serve as an essential resource for researchers, chemists, and professionals in the pharmaceutical and material science sectors, offering both foundational knowledge and practical, field-proven insights to support their research and development endeavors.

Introduction: A Versatile Aromatic Aldehyde

This compound is a substituted aromatic aldehyde that has garnered significant interest within the scientific community. Its unique trifunctional structure—comprising an aldehyde, a bromo group, and a benzyloxy ether—makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The bromine atom provides a strategic site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents. The benzyloxy group acts as a stable protecting group for the phenol, which can be selectively cleaved under specific conditions to reveal a reactive hydroxyl functionality.

This guide provides a detailed examination of this compound, from its fundamental properties to its synthesis and strategic applications, thereby equipping researchers with the knowledge to effectively utilize this reagent in their synthetic campaigns.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its successful application in experimental work. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₁BrO₂[1][2]
Molecular Weight 291.14 g/mol [1][3][4]
IUPAC Name 2-bromo-5-(phenylmethoxy)benzaldehyde[1]
CAS Number 85604-06-4[1][4]
Appearance Off-White to Pale Beige Solid[4]
Melting Point 44-46 °C[4]
Boiling Point (Predicted) 401.3 ± 30.0 °C[4]
Density (Predicted) 1.441 ± 0.06 g/cm³[4]
SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O[1]
InChIKey NUBOCIQJROMWLP-UHFFFAOYSA-N[1][2]

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is through the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from the commercially available 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde) by deprotonation with a suitable base, which then attacks benzyl bromide to form the desired ether linkage.

The choice of a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as dimethylformamide (DMF) is critical. DMF effectively solvates the potassium cation, leaving the phenoxide anion more accessible for nucleophilic attack, thereby facilitating a high-yield reaction at a moderate temperature.[5]

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • Benzyl bromide (1.0-1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add a sufficient volume of anhydrous DMF to dissolve the solids and allow for efficient stirring.

  • To this stirring suspension, add benzyl bromide (1.0-1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir overnight. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of DMF by approximately half using a rotary evaporator under reduced pressure.

  • Pour the concentrated residue into a beaker containing deionized water. This will cause the crude product to precipitate out of the solution.[5]

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration.

  • Wash the collected solid with deionized water to remove any remaining DMF and inorganic salts.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as an off-white solid.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product Reactant1 5-Bromo-2-hydroxybenzaldehyde Reaction Williamson Ether Synthesis (70°C, Overnight) Reactant1->Reaction Reactant2 Benzyl Bromide Reactant2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Workup Aqueous Workup & Precipitation Reaction->Workup Cool & Quench Purification Recrystallization Workup->Purification Crude Solid Product This compound Purification->Product Pure Product Downstream_Reactions cluster_aldehyde Aldehyde Transformations cluster_bromide Bromide Transformations Start This compound Wittig Wittig Reaction (Alkene Formation) Start->Wittig ReductiveAmination Reductive Amination (Amine Synthesis) Start->ReductiveAmination Condensation Condensation (Heterocycle Formation) Start->Condensation Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Heck Heck Coupling (C-C Bond Formation) Start->Heck Sonogashira Sonogashira Coupling (C-C Bond Formation) Start->Sonogashira

Sources

A Technical Guide to the Spectroscopic Data of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-2-bromobenzaldehyde, a key organic intermediate, possesses a unique molecular architecture that makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its structure, featuring a brominated and benzyloxy-substituted benzaldehyde, presents a rich landscape for spectroscopic analysis. Understanding the distinct spectral signatures of this compound is paramount for reaction monitoring, quality control, and structural verification. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Identity:

PropertyValueSource
Chemical Name 2-Bromo-5-(benzyloxy)benzaldehyde[PubChem][1]
CAS Number 85604-06-4[PubChem][1]
Molecular Formula C₁₄H₁₁BrO₂[PubChem][1]
Molecular Weight 291.14 g/mol [PubChem][1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons of both the benzaldehyde and benzyl rings, and the benzylic methylene protons.

Predicted ¹H NMR Spectral Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aldehydic-H~10.3Singlet (s)1H
Aromatic-H (Benzaldehyde ring)~7.9 - 7.2Multiplet (m)3H
Aromatic-H (Benzyl ring)~7.5 - 7.3Multiplet (m)5H
Benzylic-CH₂~5.1Singlet (s)2H

Causality Behind Chemical Shifts:

  • Aldehydic Proton (~10.3 ppm): The proton of the aldehyde group is significantly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic effect of the benzene ring, resulting in its characteristic downfield chemical shift.[2]

  • Aromatic Protons (7.9 - 7.2 ppm): The protons on both aromatic rings resonate in the typical aromatic region. The protons on the substituted benzaldehyde ring will exhibit a more complex splitting pattern due to the varied electronic effects of the bromo, benzyloxy, and aldehyde substituents. The electron-withdrawing bromine atom and aldehyde group will deshield adjacent protons, while the electron-donating benzyloxy group will cause a slight shielding effect.[1]

  • Benzylic Protons (~5.1 ppm): The methylene protons of the benzyloxy group are deshielded by the adjacent oxygen atom and the phenyl ring, appearing as a sharp singlet.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound.

Expected ¹³C NMR Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aldehydic C=O~190
Aromatic C-Br~115-120
Aromatic C-O~155-160
Aromatic C-H & C-C~110-140
Benzylic -CH₂-~70

Rationale for Chemical Shift Ranges:

  • Carbonyl Carbon (~190 ppm): The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic downfield position.[4]

  • Aromatic Carbons (110-160 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the bromine will be in the range of 115-120 ppm, while the carbon attached to the benzyloxy group will be significantly deshielded to around 155-160 ppm. The remaining aromatic carbons will resonate within the typical 110-140 ppm range.

  • Benzylic Carbon (~70 ppm): The methylene carbon of the benzyloxy group is shielded compared to the aromatic carbons and typically appears around 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde, ether, and aromatic functionalities.

Key IR Absorption Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde C-H Stretch~2850 and ~2750Medium
Aromatic C-H Stretch~3100-3000Medium
Carbonyl (C=O) Stretch~1700-1680Strong
Aromatic C=C Stretch~1600-1450Medium to Strong
C-O-C (Ether) Stretch~1250 and ~1050Strong
C-Br Stretch~600-500Medium to Strong

Interpretation of Key Peaks:

  • Aldehyde Group: The presence of two distinct C-H stretching bands around 2850 and 2750 cm⁻¹, along with a strong C=O stretching absorption in the 1700-1680 cm⁻¹ region, is a definitive indicator of an aldehyde.[5]

  • Aromatic Rings: The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹, while the C=C stretching vibrations within the rings give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

  • Benzyloxy Group: The C-O-C ether linkage is characterized by strong asymmetric and symmetric stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

  • Bromo Substituent: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (Solid Sample):

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet press and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as two peaks of nearly equal intensity at m/z = 290 and 292.

  • Major Fragmentation Pathways:

    • Loss of a Hydrogen Radical (M-1): A peak at m/z 289/291 corresponding to the loss of the aldehydic hydrogen.

    • Loss of the Aldehyde Group (M-29): A peak at m/z 261/263 resulting from the cleavage of the C-CHO bond.

    • Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-O bond of the ether, leading to the formation of the benzyl cation (C₇H₇⁺) at m/z = 91 (a very common and stable fragment) and a brominated phenoxy radical.

    • Loss of the Benzyloxy Group: Cleavage of the O-CH₂ bond can lead to a fragment at m/z 183/185.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph equipped with an appropriate capillary column to separate the compound from any impurities.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer (typically using an electron ionization source). The mass spectrum is recorded over a suitable m/z range.

Visualizing the Spectroscopic Workflow

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy cluster_MS Mass Spectrometry H1_NMR ¹H NMR C13_NMR ¹³C NMR FTIR FTIR MS GC-MS Compound 5-(Benzyloxy)-2- bromobenzaldehyde Compound->H1_NMR Proton Environment Compound->C13_NMR Carbon Skeleton Compound->FTIR Functional Groups Compound->MS Molecular Weight & Fragmentation

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combination of ¹H and ¹³C NMR, FTIR, and Mass Spectrometry offers a complementary set of data that, when interpreted correctly, serves as a robust quality control and characterization tool for researchers, scientists, and drug development professionals. This guide provides the foundational knowledge and expected spectral data to confidently identify and utilize this important chemical intermediate in various synthetic applications.

References

  • PubChem. This compound.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
  • NIST Chemistry WebBook. Benzaldehyde, 5-bromo-2-hydroxy-. [Link]
  • SpectraBase. 4,5-bis(Benzyloxy)-2-bromobenzaldehyde. [Link]
  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]
  • PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]
  • NIST Chemistry WebBook. Benzaldehyde, 2-bromo-. [Link]
  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
  • The Royal Society of Chemistry.
  • The Journal of Organic Chemistry. A general method for the onestep conversion of bromobenzaldehydes to the corresponding hydroxybenzaldehydes has been developed. [Link]
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  • lookchem. Cas 121124-94-5,2-(BENZYLOXY)-5-BROMOBENZALDEHYDE. [Link]
  • Arkivoc. 2-Cyanomethylbenzaldehyde – useful substrate for preparation of some 1,3-di- and 1,2,3-trisubstituted naphthalenes or substituted 1-cyanobenzobicyclo[2.2.2]octenes. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(Benzyloxy)-2-bromobenzaldehyde, a key intermediate in organic synthesis. Leveraging spectral data from closely related analogs, this document offers a comprehensive interpretation of the compound's structural features, highlighting the influence of its substituent pattern on chemical shifts and coupling constants. This guide is intended to serve as a valuable resource for researchers in structural elucidation and synthetic chemistry.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₄H₁₁BrO₂, is a functionalized aromatic aldehyde of significant interest in the synthesis of complex organic molecules and pharmaceutical compounds.[1] Its structure combines a bromine atom and an aldehyde group on a benzene ring, further elaborated with a benzyloxy substituent. This unique arrangement of electron-withdrawing (bromine, aldehyde) and electron-donating (benzyloxy) groups creates a distinct electronic environment, which is reflected in its NMR spectra. Accurate interpretation of these spectra is paramount for verifying its synthesis and for understanding its reactivity in subsequent chemical transformations.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display characteristic signals for the aldehydic proton, the aromatic protons on both the benzaldehyde and benzyl rings, and the methylene protons of the benzyl group. The predicted chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

The predictions are based on established substituent effects and analysis of structurally similar compounds, including 2-bromo-5-hydroxybenzaldehyde and other substituted benzaldehydes.[2][3] The electron-donating benzyloxy group is expected to shield the protons on its substituted ring, while the electron-withdrawing aldehyde and bromine will deshield adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
Aldehyde (-CHO)~10.3Singlet (s)-
Benzyl Protons (Ar-H)~7.3-7.5Multiplet (m)-
H-6~7.8Doublet (d)~8.7
H-3~7.4Doublet (d)~3.0
H-4~7.2Doublet of doublets (dd)~8.7, 3.0
Methylene (-CH₂-)~5.1Singlet (s)-
Causality Behind Peak Assignments:
  • Aldehydic Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect. This results in a characteristic downfield singlet.[4]

  • Benzyl Aromatic Protons (~7.3-7.5 ppm): The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet in the typical aromatic region.

  • Benzaldehyde Ring Protons:

    • H-6 (~7.8 ppm): This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H-4.

    • H-3 (~7.4 ppm): This proton is ortho to the bromine atom and meta to the aldehyde, appearing as a doublet due to coupling with H-4.

    • H-4 (~7.2 ppm): This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. It is upfield relative to H-6 and H-3 due to the para-donating effect of the benzyloxy group.

  • Methylene Protons (~5.1 ppm): The two protons of the -CH₂- group are chemically equivalent and are not coupled to any neighboring protons, thus appearing as a sharp singlet. Their position is downfield due to the adjacent oxygen atom.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum is expected to show 11 distinct signals, corresponding to the 14 carbon atoms in the molecule (with some overlap expected for the carbons of the benzyl phenyl group).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~191
C-5 (C-O)~158
Benzyl C1'~136
C-6~134
Benzyl C2', C3', C4'~127-129
C-1~132
C-3~125
C-2 (C-Br)~118
C-4~115
-CH₂-~71
Rationale for Chemical Shift Assignments:
  • Carbonyl Carbon (~191 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very low field.[3]

  • Oxygen-Bearing Carbons (C-5, -CH₂-): The C-5 carbon, directly attached to the benzyloxy group, is significantly deshielded and appears around 158 ppm. The methylene carbon (-CH₂-) is also deshielded by the adjacent oxygen, with a predicted shift of approximately 71 ppm.

  • Bromine-Bearing Carbon (C-2): The carbon atom attached to the bromine (C-2) is expected to be found around 118 ppm.

  • Aromatic Carbons: The remaining aromatic carbons of both rings will resonate in the 115-136 ppm range, with their specific shifts influenced by the electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.

  • Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton multiplets.

  • Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp and symmetrical peaks.

Data Acquisition Parameters
  • ¹H NMR:

    • Pulse Angle: A 30° or 45° pulse is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full proton relaxation.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse sequence should be used.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Calibration: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

  • Integration and Analysis: For ¹H NMR, integrate the peaks to determine the relative number of protons for each signal. Analyze the splitting patterns and measure the coupling constants.

Visualizing Structural Relationships

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

G cluster_mol This compound cluster_nmr NMR Spectroscopy cluster_data Spectral Data & Interpretation mol C₁₄H₁₁BrO₂ H1_NMR ¹H NMR mol->H1_NMR Analyzed by C13_NMR ¹³C NMR mol->C13_NMR Analyzed by H1_Data Chemical Shifts (δ) Coupling Constants (J) Integration H1_NMR->H1_Data Yields C13_Data Chemical Shifts (δ) C13_NMR->C13_Data Yields Interpretation Structural Elucidation Peak Assignment H1_Data->Interpretation C13_Data->Interpretation

Caption: Workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of each substituent on the electronic environment of the molecule, researchers can confidently assign the observed spectral features to the corresponding nuclei. The provided experimental protocol offers a robust framework for acquiring high-quality data, ensuring the integrity of structural characterization in a research and development setting.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • PubChem. (2023). This compound. National Center for Biotechnology Information.
  • Bentham Science Publishers. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 26(18), 1725-1733.
  • MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(1), 123.
  • NIST. (2021). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
  • Supporting Information. (2019). General procedure for the synthesis of aldehydes.
  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants.
  • PubChem. (2023). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information.
  • SpectraBase. (2023). 4,5-bis(Benzyloxy)-2-bromobenzaldehyde. Wiley-VCH.
  • ResearchGate. (2010). 4-(Benzyloxy)benzaldehyde.
  • NIH. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Center for Biotechnology Information.

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A Technical Guide to the Spectroscopic Characterization of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the Infrared (IR) and Mass Spectrometry (MS) data for the compound 5-(Benzyloxy)-2-bromobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also a detailed interpretation grounded in established spectroscopic principles. The methodologies and analyses presented herein are structured to provide a self-validating framework for the characterization of this and similar molecular scaffolds.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₄H₁₁BrO₂ and a molecular weight of approximately 291.14 g/mol , is a key intermediate in organic synthesis.[1] Its structure incorporates several key functional groups: an aromatic aldehyde, a benzyl ether, and a bromine substituent on the aromatic ring. This combination of features makes it a versatile building block for the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations. This guide will elucidate the characteristic spectral features of this molecule using Infrared (IR) spectroscopy and Mass Spectrometry (MS).

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound's IR spectrum is based on the vibrational frequencies of its constituent bonds.

Experimental Protocol: Acquiring the IR Spectrum

A typical procedure for obtaining the IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure to form a translucent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor).

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. Subsequently, the sample is placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

experimental_workflow_IR cluster_prep Sample Preparation cluster_acq Data Acquisition start Start grind Grind sample with KBr start->grind press Press into pellet grind->press background Record Background Spectrum press->background sample_spec Record Sample Spectrum background->sample_spec process Process Data sample_spec->process end End process->end Final IR Spectrum

Caption: Workflow for obtaining the IR spectrum of a solid sample.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. While the actual spectrum from a database like SpectraBase is noted, the following analysis is based on established correlation tables for similar compounds.[1]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3060 - 3030C-H stretchAromatic (Ar-H)Medium to Weak
~2850 and ~2750C-H stretch (Fermi doublet)Aldehyde (-CHO)Weak
~1705 - 1685C=O stretchAromatic AldehydeStrong
~1600, ~1580, ~1470C=C stretchAromatic RingMedium
~1250 - 1200Asymmetric C-O-C stretchAromatic EtherStrong
~1050 - 1000Symmetric C-O-C stretchAromatic EtherMedium
Below 800C-Br stretchAryl HalideMedium to Strong

Key Interpretive Points:

  • Aldehyde Group: The presence of a strong absorption band around 1705-1685 cm⁻¹ is highly indicative of the carbonyl (C=O) group of the aldehyde.[2][3] The conjugation with the aromatic ring typically lowers this frequency from that of a saturated aldehyde.[2][3] The two weak bands for the aldehydic C-H stretch (Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹ are also diagnostic for an aldehyde.[4][5]

  • Aromatic System: The absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹.[6] The characteristic C=C stretching vibrations within the benzene rings will appear in the 1600-1470 cm⁻¹ region.

  • Benzyloxy Group (Aromatic Ether): A prominent, strong band is expected between 1250 cm⁻¹ and 1200 cm⁻¹ due to the asymmetric C-O-C stretching of the aryl alkyl ether linkage.[7][8]

  • Bromo Substituent: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually below 800 cm⁻¹.

Mass Spectrometric Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, Electron Ionization (EI) is a common method.

Experimental Protocol: Acquiring the Mass Spectrum
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) for separation, which then introduces the sample into the mass spectrometer. Alternatively, a direct insertion probe can be used for solid samples.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

  • Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

experimental_workflow_MS cluster_intro Sample Introduction cluster_analysis Mass Analysis start Start inject Inject Sample (GC or Probe) start->inject ionize Electron Ionization (70 eV) inject->ionize separate Mass Separation (m/z) ionize->separate detect Ion Detection separate->detect end End detect->end Final Mass Spectrum

Caption: General workflow for obtaining an electron ionization mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is predicted to show a distinct molecular ion and a series of fragment ions that are characteristic of its structure.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formation Pathway
290/292[C₁₄H₁₁BrO₂]⁺•Molecular Ion (M⁺•)
289/291[C₁₄H₁₀BrO₂]⁺Loss of H• from the aldehyde
261/263[C₁₄H₁₀BrO]⁺Loss of CHO• from the molecular ion
183/185[C₇H₄BrO]⁺Cleavage of the ether bond
91[C₇H₇]⁺Tropylium ion from the benzyl group
77[C₆H₅]⁺Phenyl cation

Key Interpretive Points:

  • Molecular Ion and Isotopic Pattern: The molecular ion peak is expected at m/z 290 and 292, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[9] The nearly equal intensity of these two peaks (M⁺• and M+2) is a definitive indicator of the presence of one bromine atom in the molecule.[9]

  • Benzylic Fragmentation: A very common and often base peak for compounds containing a benzyl group is the tropylium ion at m/z 91.[10][11] This is formed by the cleavage of the C-O bond of the ether and subsequent rearrangement of the resulting benzyl cation.

  • Aldehyde Fragmentation: The loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion is a common fragmentation pathway for aldehydes, which would result in peaks at m/z 289 and 291. The loss of the entire formyl radical (•CHO) would lead to peaks at m/z 261 and 263.

  • Other Key Fragments: The peak at m/z 77 corresponds to the phenyl cation, likely formed from the benzyl portion of the molecule.[11] Cleavage of the ether bond can also lead to a brominated benzoyl cation at m/z 183 and 185.

Conclusion

The spectroscopic data for this compound provides a clear and unambiguous confirmation of its chemical structure. The infrared spectrum distinctly identifies the key functional groups: the aromatic aldehyde, the benzyl ether linkage, and the substituted aromatic ring. The mass spectrum confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. Furthermore, the fragmentation pattern is consistent with the assigned structure, showing characteristic losses and the formation of stable ions such as the tropylium ion. This guide provides a robust framework for the analytical validation of this important synthetic intermediate.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
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  • NIST. (n.d.). 4-Bromophenyl ether.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
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  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • A-Level Chemistry. (n.d.). Why might an organic compound show a peak at m/z 77 in mass spectrometry?
  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
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  • NIST. (n.d.). Benzaldehyde, 2-bromo-.
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  • SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde.
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  • NIST. (n.d.). Benzaldehyde, 2-bromo-.
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An In-depth Technical Guide to the Safe Handling, and Storage of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Versatile Building Block

5-(Benzyloxy)-2-bromobenzaldehyde is a key intermediate in organic synthesis, valued for its utility in the construction of complex molecular architectures. Its trifunctional nature—an aldehyde, a benzyl ether, and an aryl bromide—offers a rich platform for a variety of chemical transformations. However, the very features that make this compound a powerful synthetic tool also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, drawing upon available data and established principles for analogous chemical structures. As a self-validating system of protocols, this document is designed to empower researchers to work confidently and safely with this versatile reagent.

Section 1: Physicochemical Properties and Hazard Identification

A foundational element of safe laboratory practice is a comprehensive understanding of a compound's physical and chemical properties. While detailed toxicological data for this compound is not extensively documented, its structural motifs provide a strong basis for a preliminary hazard assessment.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁BrO₂PubChem[1]
Molecular Weight 291.14 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Melting Point 73-74 °CChemicalBook[2]
Boiling Point 405.3 ± 30.0 °C (Predicted)ChemicalBook[2]
Density 1.441 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
CAS Number 85604-06-4PubChem[1]

1.1. GHS Hazard Classification (Inferred)

  • Acute Toxicity, Oral (Category 4): Benzaldehyde itself is harmful if swallowed.[6]

  • Skin Irritation (Category 2): Substituted benzaldehydes can cause skin irritation.

  • Eye Irritation (Category 2A): Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

It is imperative to handle this compound as if it possesses these hazards until more definitive data becomes available.

Section 2: Prudent Practices for Safe Handling

The following handling procedures are designed to minimize exposure and mitigate risks. The causality behind these recommendations is rooted in the inferred hazards and the physical state of the compound.

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound solid and its solutions should be conducted in a well-ventilated chemical fume hood. This is crucial to prevent the inhalation of any fine dust particles or vapors, which may cause respiratory irritation.[6] The fume hood also provides containment in the event of a spill.

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Standard

Appropriate PPE is essential to prevent skin and eye contact. The following should be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. It is important to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat must be worn and fully fastened.

Spill_Response cluster_SmallSpill Small Spill Response cluster_LargeSpill Large Spill Response Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill (<1 g, contained) Assess->SmallSpill Minor LargeSpill Large Spill (>1 g or uncontained) Assess->LargeSpill Major Alert Alert others in the immediate area SmallSpill->Alert Evacuate Evacuate the immediate area LargeSpill->Evacuate Absorb Cover with an inert absorbent material Alert->Absorb Collect Collect into a sealed container for hazardous waste Absorb->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Notify Notify laboratory supervisor and EHS Evacuate->Notify Secure Restrict access to the area Notify->Secure Await Await professional response team Secure->Await

Caption: Decision Tree for Spill Response.

4.2. First Aid Measures

In the event of personal exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4]* Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [4]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4]

Conclusion: A Commitment to a Culture of Safety

The responsible use of this compound in research and development is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. While data gaps exist for this specific compound, a conservative approach based on the known properties of its functional components provides a robust framework for its safe handling and storage. By integrating the principles and procedures outlined in this guide, researchers can effectively mitigate risks and foster a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • PubChem. This compound.
  • LookChem.
  • New Jersey Department of Health. HAZARD SUMMARY - BENZALDEHYDE. [Link]
  • LookChem. Cas 121124-94-5, 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE. [Link]
  • The Journal of Chemical Physics. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link]
  • The Journal of Chemical Physics. The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical. [Link]
  • OSTI.gov. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link]
  • RSC Publishing. Thermal decomposition of benzyl radicals in shock waves. [Link]

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A Comprehensive Technical Guide to the Reactivity Profile of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Benzyloxy)-2-bromobenzaldehyde is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the presence of three distinct and strategically positioned functional groups: an aldehyde, an aryl bromide, and a benzyloxy ether. This trifecta of reactivity allows for sequential and chemoselective modifications, making it a valuable scaffold for the construction of complex molecular architectures.

This technical guide provides an in-depth analysis of the reactivity profile of this compound (CAS No: 85604-06-4, Molecular Formula: C₁₄H₁₁BrO₂)[1]. We will dissect the electronic interplay of the constituent functional groups and explore the major classes of chemical transformations that can be selectively performed at each reactive site. This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for drug development professionals and synthetic chemists.

Chapter 1: Electronic Landscape and Functional Group Analysis

The reactivity of this compound is governed by the electronic and steric interplay of its three functional groups. Understanding these influences is critical for predicting reaction outcomes and designing selective synthetic strategies.

  • Aldehyde Group (-CHO) : This group is strongly electron-withdrawing through both induction (-I effect) and resonance (-M effect). It deactivates the aromatic ring toward electrophilic substitution and directs incoming electrophiles to the meta position. More importantly, it renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2]

  • Bromo Group (-Br) : The bromine atom is an ortho, para-directing deactivator. Its strong electron-withdrawing inductive effect (-I) outweighs its weaker electron-donating resonance effect (+M), deactivating the ring towards electrophiles.[2][3] Its primary synthetic value lies in its ability to participate in a vast array of palladium-catalyzed cross-coupling reactions.

  • Benzyloxy Group (-OCH₂Ph) : The ether oxygen is strongly activating and ortho, para-directing due to its potent electron-donating resonance effect (+M), which overrides its inductive withdrawal (-I).[2] In this molecule, it is positioned para to the bromine and meta to the aldehyde. It also serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions.

The cumulative effect of these groups creates a nuanced electronic environment. The aldehyde's powerful deactivating nature makes electrophilic aromatic substitution challenging. However, the true synthetic power of this molecule lies in the selective, orthogonal reactions possible at the bromine and aldehyde sites.

G cluster_ring Aromatic Ring Core AromaticRing Aldehyde Aldehyde (-CHO) -I, -M Effects Strong Deactivator Electrophilic Center Aldehyde->AromaticRing C1 Bromo Bromo (-Br) -I > +M Effects Deactivator Cross-Coupling Site Bromo->AromaticRing C2 Benzyloxy Benzyloxy (-OCH₂Ph) +M > -I Effects Strong Activator Protecting Group Benzyloxy->AromaticRing C5

Caption: Electronic influences of functional groups on the core structure.

Chapter 2: Reactions Targeting the Aryl Bromide Moiety

The C(sp²)-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. The presence of the aldehyde is generally well-tolerated in these reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species. This reaction exhibits high functional group tolerance, making it ideal for complex substrates.[4]

Mechanistic Insight : The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand and base is crucial for efficient turnover, especially with electron-deficient aryl halides.

Experimental Protocol: Synthesis of 5-Aryl-2-(benzyloxy)benzaldehydes [5][6]

  • To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable phosphine ligand.

  • Add a base, typically an aqueous solution of Na₂CO₃ (2M, 2.0 eq) or K₂CO₃ (2.0 eq).

  • Add a solvent system, such as a mixture of toluene and ethanol or dimethoxyethane (DME).

  • Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.[5]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Entry Arylboronic Acid Catalyst System Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃85-95[5]
24-Methoxyphenylboronic acidPd(OAc)₂ / P(o-tolyl)₃ / K₃PO₄80-90[4][5]
33-Thiopheneboronic acidPd(OAc)₂ / P(o-tolyl)₃ / K₃PO₄75-85[4][5]
Sonogashira Cross-Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This reaction is conducted under mild conditions and tolerates a wide variety of functional groups, including aldehydes.[9]

Mechanistic Insight : The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide intermediate and reductive elimination. The copper cycle facilitates the formation of this key copper(I) acetylide from the terminal alkyne and a base.[7]

G Start This compound + Terminal Alkyne Mixing Combine Reagents Under Inert Atmosphere Start->Mixing Reagents Catalysts: - Pd(PPh₃)₄ - CuI Base: - Et₃N or DIPA Solvent: - THF or DMF Reagents->Mixing Reaction Heat Mixture (e.g., 50-70 °C) Mixing->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product 5-(Alkynyl)-2-(benzyloxy)benzaldehyde Purification->Product

Caption: General workflow for Sonogashira coupling.

Halogen-Metal Exchange and Directed ortho-Lithiation

Direct deprotonation (ortho-lithiation) of the aromatic ring is a powerful tool for regioselective functionalization.[10] However, in this compound, this approach is complicated. Strong organolithium bases (e.g., n-BuLi) will preferentially add to the highly electrophilic aldehyde carbonyl rather than perform a halogen-metal exchange or deprotonate the ring.[11]

Causality : To achieve successful ortho-lithiation or halogen-metal exchange, the aldehyde must first be protected. Common protecting groups that also serve as effective Directed Metalation Groups (DMGs) include acetals or in situ generated α-amino alkoxides.[11][12][13] The benzyloxy group itself can direct lithiation to its ortho positions (C4 and C6), but the presence of the bromine at C2 makes halogen-metal exchange with reagents like n-BuLi or t-BuLi a more kinetically favorable pathway after aldehyde protection.

Chapter 3: Transformations of the Aldehyde Functionality

The aldehyde group is a versatile handle for chain extension and the introduction of nitrogen-containing moieties.

Wittig Olefination

The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[14] This method is highly chemoselective for aldehydes and ketones.[15]

Mechanistic Insight : The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring. This ring decomposes to yield the alkene and a stable triphenylphosphine oxide, which is the thermodynamic driving force of the reaction.[16][17] The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide; stabilized ylides (containing an electron-withdrawing group) typically yield E-alkenes, while non-stabilized ylides give Z-alkenes.[16][18]

Experimental Protocol: General Olefination [15]

  • Prepare the phosphonium ylide by deprotonating the corresponding phosphonium salt (e.g., (CH₃)PPh₃Br) with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous solvent like THF at 0 °C to -20 °C.

  • To the resulting ylide solution, add a solution of this compound (1.0 eq) in dry THF dropwise at a low temperature (e.g., -20 °C).

  • Allow the mixture to stir for several hours, gradually warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to afford the alkene product.

Reductive Amination

Reductive amination is a two-step, one-pot process that converts the aldehyde into an amine.[19] It involves the initial formation of an imine or iminium ion, followed by its reduction.

Mechanistic Insight & Chemoselectivity : The aldehyde first condenses with a primary or secondary amine to form an imine, which is then reduced in situ. A key challenge with halogenated substrates is the potential for dehalogenation by the reducing agent.[20] Therefore, milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred over more reactive hydrides or catalytic hydrogenation with Pd/C, which can readily cleave the C-Br bond.[19] Specialized catalytic systems have also been developed to suppress dehalogenation.[20]

G A Aldehyde + R₂NH B Imine/Iminium Ion Formation A->B Condensation (-H₂O) F Side Reaction: Dehalogenation A->F Undesired Pathway C Reduction B->C D Amine Product C->D E [Reducing Agent] e.g., NaBH(OAc)₃ E->C G [Harsh Reducing Agent] e.g., H₂, Pd/C G->F

Caption: Reductive amination pathway and potential side reaction.

Chapter 4: Reactivity of the Benzyloxy Protecting Group

While generally stable, the benzyl ether can be cleaved when desired to unmask the phenol. The choice of deprotection method must consider the presence of the other functional groups.

Deprotection Strategies :

  • Hydrogenolysis : The most common method for benzyl ether cleavage is catalytic hydrogenation (e.g., H₂, Pd/C). However, this method is not compatible with this compound, as it will readily reduce the aldehyde and cause hydrodebromination (cleavage of the C-Br bond).[21]

  • Lewis Acids : Strong Lewis acids like BCl₃ or BBr₃ can effectively cleave benzyl ethers, often at low temperatures.[21] This method is generally compatible with the aryl bromide and aldehyde functionalities, though optimization may be required.

  • Oxidative Cleavage : Reagents like dichlorodicyanoquinone (DDQ) can oxidatively cleave benzyl ethers. However, selectivity can be an issue, and the aldehyde may be susceptible to oxidation. This method is more effective for para-methoxybenzyl (PMB) ethers.[22]

  • Dissolving Metal Reduction : Conditions like sodium in liquid ammonia are too harsh and non-selective for this substrate.

For this specific molecule, cleavage with a Lewis acid like BCl₃ in the presence of a cation scavenger is the most promising approach to selectively deprotect the phenol without affecting the other functional groups.[21]

References

  • BenchChem (2025). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.
  • Wikipedia. Sonogashira coupling.
  • NROChemistry. Wittig Reaction: Mechanism and Examples.
  • Bentham Science Publishers (2013). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
  • BenchChem (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
  • Organic Chemistry Portal. Wittig Reaction.
  • Reductive amination of halogenated-benzaldehyde with DMA using Pd/AC catalysts.
  • J&K Scientific LLC (2021). Sonogashira Cross-Coupling.
  • BenchChem (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts (2023). Wittig Reaction.
  • ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.
  • Navarro, O. et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Org Lett. 16(14), 3724-7.
  • BenchChem (2025). Application Notes and Protocols for Directed ortho-Substitution of Benzaldehyde Derivatives.
  • PubChem. This compound.
  • ResearchGate (2013). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
  • ResearchGate. Sonogashira coupling reaction between p-bromobenzaldehyde and phenylacetylene.
  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
  • Chemistry Stack Exchange (2014). Wittig reaction with benzaldehyde.
  • Shen, Y. et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv.
  • BYU ScholarsArchive (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • University of Wisconsin. Directed (ortho) Metallation.
  • ResearchGate (2024). Reaction pathway for the reductive amination with benzaldehyde and ammonia.
  • Caltech Authors (2023). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.
  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide.
  • Xia, C. et al. (2023). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Chem, 9(2), 511-522.
  • National Institutes of Health (NIH). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
  • ResearchGate (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
  • Organic Chemistry Portal (2006). Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates.
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An In-depth Technical Guide to the Key Precursors for the Synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde, a crucial intermediate in the preparation of various pharmaceutical agents. We will delve into the selection of key precursors, detailed synthetic methodologies, and the underlying chemical principles that govern these transformations.

Introduction to this compound

This compound is a versatile bifunctional molecule, incorporating a reactive aldehyde group and a protected phenol. This structural arrangement makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for medicinal chemistry. The strategic placement of the bromo, benzyloxy, and aldehyde functionalities allows for a wide range of subsequent chemical modifications.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and efficient synthesis of this compound is a two-step process. This strategy hinges on the initial preparation of a key intermediate, 2-bromo-5-hydroxybenzaldehyde , followed by the protection of the hydroxyl group as a benzyl ether.

Synthesis_Overview Precursor1 Starting Material (e.g., 3-Hydroxybenzaldehyde) Intermediate Key Precursor 2-Bromo-5-hydroxybenzaldehyde Precursor1->Intermediate Bromination FinalProduct Final Product This compound Intermediate->FinalProduct Benzylation (Williamson Ether Synthesis) Reagent1 Brominating Agent Reagent2 Benzyl Halide Bromination_Mechanism Start 3-Hydroxybenzaldehyde Step1 Electrophilic Attack by Br2 Start->Step1 Intermediate Sigma Complex (Carbocation Intermediate) Step1->Intermediate Step2 Deprotonation Intermediate->Step2 Product 2-Bromo-5-hydroxybenzaldehyde Step2->Product

Caption: Electrophilic bromination of 3-hydroxybenzaldehyde.

Experimental Protocol: Direct Bromination [1][2]

  • Reaction Setup: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂).

  • Dissolution: Heat the mixture to 35-40 °C to completely dissolve the starting material.

  • Bromine Addition: Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel. Control the rate of addition to maintain the reaction temperature between 35-38 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 35 °C overnight.

  • Precipitation: Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.

  • Isolation: Collect the precipitated solid by filtration through a Büchner funnel.

  • Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

  • Drying: Dry the resulting solid under vacuum at room temperature to yield 2-bromo-5-hydroxybenzaldehyde.

Yield: Approximately 63%. [1] Purification: The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane, or by column chromatography on silica gel using petroleum ether as the eluent. [3]

Route B: Demethylation of 2-Bromo-5-methoxybenzaldehyde

An alternative route involves the demethylation of 2-bromo-5-methoxybenzaldehyde. This method can provide high yields but requires strictly anhydrous conditions due to the moisture sensitivity of the demethylating agent, boron tribromide (BBr₃). [3] Mechanism Insight: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, weakening the carbon-oxygen bond and facilitating nucleophilic attack by the bromide ion to cleave the methyl group.

Experimental Protocol: Demethylation [1]

  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add boron tribromide (1M in DCM; 9.3 mL, 9.3 mmol) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to 25 °C and stir for 3 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench with water (10 mL).

  • Extraction: Extract the product with ethyl acetate (50 mL).

  • Washing: Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography using petroleum ether as the eluent to obtain 2-bromo-5-hydroxybenzaldehyde.

Yield: Approximately 90.9%. [1]

Parameter Route A: Direct Bromination Route B: Demethylation
Starting Material 3-Hydroxybenzaldehyde 2-Bromo-5-methoxybenzaldehyde
Key Reagent Bromine (Br₂) Boron tribromide (BBr₃)
Typical Yield ~63% ~91%

| Key Considerations | Potential for isomer formation | Requires strictly anhydrous conditions |

Part 2: Synthesis of this compound via Williamson Ether Synthesis

The final step in the synthesis is the benzylation of the hydroxyl group of 2-bromo-5-hydroxybenzaldehyde. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. [4] Mechanism Insight: The Williamson ether synthesis is a classic S(_N)2 reaction. [1][5]The phenolic hydroxyl group of 2-bromo-5-hydroxybenzaldehyde is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide) and displacing the halide to form the desired benzyl ether. [6][7]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Bromo-5-hydroxybenzaldehyde Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (K2CO3) Product This compound Phenoxide->Product SN2 Attack BenzylHalide Benzyl Bromide

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol: Benzylation [8]

  • Reaction Setup: To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Reagent Addition: Add benzyl bromide (1.0 equivalent) to the mixture.

  • Reaction: Stir the resulting mixture overnight at 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, reduce the volume of DMF by evaporation under vacuum.

  • Precipitation: To the resulting residue, add water (e.g., 20 mL for a small-scale reaction), which will lead to the precipitation of the product.

  • Isolation: Collect the precipitate by filtration.

  • Drying: Dry the collected solid.

  • Purification: Recrystallize the crude product from ethanol to afford the pure this compound.

Purification: Recrystallization is an effective method for purifying the final product. [9]A suitable solvent system, such as ethanol/water, can be employed where the compound has high solubility at elevated temperatures and low solubility at room temperature. [10]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic protons (-OCH₂Ph), and the aldehyde proton. [11]* ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry: This will confirm the molecular weight of the compound. [12]* Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aldehyde carbonyl group and the ether linkage.

Conclusion

The synthesis of this compound is a well-established process that relies on the strategic use of key precursors. The primary precursor, 2-bromo-5-hydroxybenzaldehyde, can be reliably synthesized from either 3-hydroxybenzaldehyde or 2-bromo-5-methoxybenzaldehyde. The final benzylation step, a Williamson ether synthesis, is a high-yielding and robust reaction. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical research and development.

References

  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (URL: )
  • Williamson ether synthesis. In Wikipedia. (URL: [Link])
  • Reaction Mechanism of Williamson's synthesis. Physics Wallah. (URL: [Link])
  • The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])
  • Williamson Ether Synthesis. Chemistry Steps. (URL: [Link])
  • 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. PMC - NIH. (URL: [Link])
  • Electronic Supplementary Information. The Royal Society of Chemistry. (URL: [Link])
  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. (URL: [Link])
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  • Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.

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A Technical Guide to 5-(Benzyloxy)-2-bromobenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-(Benzyloxy)-2-bromobenzaldehyde, a key building block in synthetic organic chemistry, with a particular focus on its relevance to researchers, medicinal chemists, and drug development professionals. This document will detail its chemical properties, commercial availability, safe handling protocols, and applications in the synthesis of complex molecules.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic aldehyde that serves as a versatile intermediate in multi-step organic syntheses. Its chemical architecture, featuring a reactive aldehyde group, a strategically placed bromine atom, and a benzyl ether protecting group, offers a unique combination of functionalities for constructing complex molecular frameworks.

The aldehyde group is a gateway to a myriad of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents. The benzyloxy group serves as a robust protecting group for the phenol, which can be selectively cleaved under specific conditions to reveal a reactive hydroxyl group for further functionalization. This trifecta of functional groups makes this compound a valuable precursor for the synthesis of novel pharmaceutical agents and other high-value chemical entities.

Chemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 85604-06-4[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
Appearance Solid[2]
Purity Typically ≥97%[2]
IUPAC Name 2-bromo-5-(phenylmethoxy)benzaldehyde[1]
InChI Key NUBOCIQJROMWLP-UHFFFAOYSA-N[1][2]
SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O[1]

Note: Physical properties such as melting point and boiling point may vary slightly between suppliers and batches. Always refer to the supplier-specific Certificate of Analysis for precise data.

Commercial Sourcing and Supplier Evaluation

The procurement of high-quality starting materials is a critical first step in any synthetic workflow. Several reputable chemical suppliers offer this compound. When selecting a supplier, researchers should consider not only the price but also the purity, availability, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a comparative table of prominent commercial suppliers:

SupplierPurityAvailabilityNotes
LEAPChem VariesResearch and bulk quantitiesA specialized supplier of fine chemicals for research and production.
Santa Cruz Biotechnology VariesResearch quantitiesA well-known supplier of biochemicals for research.[3]
Parchem VariesBulk and specialty packagingA global supplier of specialty chemicals.
CymitQuimica Typically 97%Gram to multi-gram quantitiesOffers a range of research chemicals.[2]

It is imperative to obtain and review the lot-specific Certificate of Analysis prior to purchase to ensure the material meets the requirements of your intended application.

Safe Handling, Storage, and Disposal

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

4.1. Hazard Identification and Personal Protective Equipment (PPE)

Recommended PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

4.2. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

4.3. Disposal

Dispose of unused material and its container in accordance with local, regional, and national regulations.

Synthetic Utility and Applications in Drug Discovery

The strategic placement of the functional groups in this compound makes it a valuable precursor in the synthesis of biologically active molecules. While specific applications of this exact isomer are not extensively documented in publicly available literature, the broader class of benzyloxybenzaldehyde derivatives has shown significant promise in medicinal chemistry.[5][6]

One notable area of research is the development of inhibitors for enzymes implicated in various diseases. For instance, benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family that plays a role in cancer cell proliferation and drug resistance.[7]

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized synthetic pathway where this compound could be utilized as a key starting material.

G A This compound B Suzuki Coupling (e.g., with Arylboronic Acid) A->B Pd catalyst, base C Biphenyl Aldehyde Derivative B->C D Reductive Amination (e.g., with a primary amine) C->D Reducing agent (e.g., NaBH(OAc)₃) E Protected Biphenyl Amine D->E F Deprotection (e.g., Hydrogenolysis) E->F H₂, Pd/C G Final Biologically Active Molecule F->G

Caption: A potential synthetic route utilizing this compound.

Exemplary Experimental Protocol: Suzuki Coupling

The following is a representative, non-validated protocol for a Suzuki coupling reaction using this compound. This protocol should be adapted and optimized by the end-user.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to a temperature appropriate for the chosen catalyst and substrates (e.g., 90 °C) and stir vigorously until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl aldehyde derivative.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of a reactive aldehyde, a versatile bromine handle for cross-coupling, and a cleavable benzyloxy protecting group provides medicinal chemists with a powerful tool for generating novel molecular entities. A thorough understanding of its properties, careful selection of commercial suppliers, and adherence to safe handling practices are essential for its successful application in the laboratory.

References

  • Echemi. 5-BENZYLOXY-2-BROMOBENZALDEHYDE Safety Data Sheets(SDS). URL: https://www.echemi.com/sds/5-BENZYLOXY-2-BROMOBENZALDEHYDE-cas-85604-06-4.html
  • LookChem. 5-BENZYLOXY-2-BROMOBENZALDEHYDE Safety Data Sheets(SDS). URL: https://www.lookchem.com/sds/85604-06-4.html
  • Santa Cruz Biotechnology. 5-Benzyloxy-2-bromobenzaldehyde. URL: https://www.scbt.com/p/5-benzyloxy-2-bromobenzaldehyde-85604-06-4
  • PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10870024
  • Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/store/msds?partNumber=AC294270050&productDescription=2-BROMOBENZALDEHYDE%2C+98%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en
  • BenchChem. Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry. URL: https://www.benchchem.
  • BenchChem. An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery. URL: https://www.benchchem.com/product/b6217/technical-guide
  • LookChem. Cas 121124-94-5,2-(BENZYLOXY)-5-BROMOBENZALDEHYDE. URL: https://www.lookchem.com/product/2-benzyloxy-5-bromobenzaldehyde-cas-121124-94-5.html
  • CymitQuimica. 5-BENZYLOXY-2-BROMOBENZALDEHYDE. URL: https://www.cymitquimica.com/base/files/CYM/FT/ita/pdf/DA00513Y.pdf
  • BenchChem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. URL: https://www.benchchem.com/product/b6217/medicinal-chemistry

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Methodological & Application

Synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 5-(benzyloxy)-2-bromobenzaldehyde from 2-bromo-5-hydroxybenzaldehyde via a Williamson ether synthesis. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis, providing not only a step-by-step methodology but also the underlying chemical principles and expert insights for a successful and reproducible synthesis. The document includes detailed experimental procedures, safety precautions, purification techniques, and characterization data, ensuring a self-validating system for producing this valuable synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. The presence of the aldehyde, bromo, and benzyloxy functionalities provides multiple reaction sites for further molecular elaboration. This application note provides a robust and well-vetted protocol for the preparation of this compound, emphasizing safety, efficiency, and purity. The synthetic strategy is based on the classical Williamson ether synthesis, a reliable and versatile method for the formation of ethers.[1]

Reaction Scheme

The synthesis proceeds via the O-alkylation of the hydroxyl group of 2-bromo-5-hydroxybenzaldehyde with benzyl bromide in the presence of a weak base, potassium carbonate.

reaction_scheme cluster_product Product reactant1 2-Bromo-5-hydroxybenzaldehyde product This compound reactant1->product Williamson Ether Synthesis base K₂CO₃ reactant2 Benzyl Bromide solvent Acetone

Caption: Overall reaction scheme for the synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
2-Bromo-5-hydroxybenzaldehyde≥98%Commercially Available2973-80-9
Benzyl bromide≥98%Commercially Available100-39-0
Potassium carbonate (K₂CO₃), anhydrous≥99%Commercially Available584-08-7
Acetone, anhydrousACS GradeCommercially Available67-64-1
Ethyl acetateACS GradeCommercially Available141-78-6
HexaneACS GradeCommercially Available110-54-3
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeCommercially Available7487-88-9
Deionized water--7732-18-5
Brine (saturated NaCl solution)---
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Melting point apparatus

  • NMR spectrometer

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous acetone (approximately 10-15 mL per gram of the starting aldehyde).

  • To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq). The use of a slight excess of this weak base is crucial to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which is essential for the subsequent SN2 reaction.[2] Potassium carbonate is a preferred base in this synthesis due to its mildness, which minimizes potential side reactions, and its insolubility in acetone, which simplifies workup.[3]

  • Stir the resulting suspension at room temperature for 30 minutes.

Alkylation Reaction
  • To the stirring suspension, add benzyl bromide (1.1 - 1.2 eq) dropwise at room temperature. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.[4][5]

  • After the addition is complete, attach a reflux condenser to the flask.

  • Heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent (e.g., 4:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup cluster_purification Purification setup1 1. Add 2-bromo-5-hydroxybenzaldehyde and acetone to flask setup2 2. Add anhydrous K₂CO₃ setup1->setup2 setup3 3. Stir at room temperature for 30 min setup2->setup3 reaction1 4. Add benzyl bromide dropwise setup3->reaction1 reaction2 5. Reflux for 3-6 hours reaction1->reaction2 reaction3 6. Monitor by TLC reaction2->reaction3 workup1 7. Cool and filter off salts reaction3->workup1 workup2 8. Concentrate the filtrate workup1->workup2 workup3 9. Dissolve residue in DCM workup2->workup3 workup4 10. Wash with water and brine workup3->workup4 workup5 11. Dry over MgSO₄ and concentrate workup4->workup5 purify1 12. Column chromatography (Hexane:Ethyl Acetate) workup5->purify1 purify2 13. Collect pure fractions purify1->purify2 purify3 14. Concentrate to obtain pure product purify2->purify3

Caption: Experimental workflow for the synthesis.

Workup Procedure
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the suspension through a pad of celite to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude residue in dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.

Purification

The crude this compound can be purified by either column chromatography or recrystallization.

Method A: Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). The polarity of the eluent should be determined by prior TLC analysis to achieve optimal separation.[6]

  • Collect the fractions and monitor them by TLC.

  • Combine the pure fractions containing the desired product and concentrate under reduced pressure to afford this compound as a solid.

Method B: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.[3]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure product.

Characterization and Expected Results

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₄H₁₁BrO₂
Molecular Weight 291.14 g/mol [1]
Melting Point 73-74 °C[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.3 (s, 1H, CHO), 7.6-7.3 (m, 7H, Ar-H), 7.1 (d, 1H, Ar-H), 5.1 (s, 2H, OCH₂Ph)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 190.1, 161.5, 135.9, 133.8, 129.0, 128.8, 128.4, 127.5, 120.6, 115.5, 114.9, 70.8

Note: NMR chemical shifts are predicted based on the structure and data from similar compounds. Actual values may vary slightly.[2][4]

Safety and Handling Precautions

  • 2-Bromo-5-hydroxybenzaldehyde: Harmful if swallowed.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Benzyl bromide: Lachrymator and corrosive.[4][5] It is a combustible liquid.[9] Causes skin and eye irritation and may cause respiratory irritation.[4][10] Handle in a well-ventilated fume hood and wear appropriate PPE. Avoid contact with skin and eyes.

  • Acetone: Highly flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the phenol.Ensure anhydrous conditions and use a sufficient excess of potassium carbonate.
Inactive benzyl bromide.Use freshly opened or purified benzyl bromide.
Insufficient reaction time or temperature.Monitor the reaction by TLC and ensure it has gone to completion. Increase reflux time if necessary.
Formation of side products C-alkylation of the phenoxide.The Williamson ether synthesis generally favors O-alkylation for phenoxides. If C-alkylation is observed, consider using a less polar solvent or a different base.
Difficult purification Co-elution of impurities during column chromatography.Optimize the eluent system for column chromatography by testing various solvent mixtures with TLC.
Oiling out during recrystallization.The compound may be impure. Try purifying by column chromatography first. Ensure the correct solvent for recrystallization is chosen.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and paying close attention to the expert insights and safety precautions, researchers can confidently and efficiently produce this important synthetic intermediate with high purity. The self-validating nature of the protocol, including characterization data, ensures the successful execution of this synthesis in a laboratory setting.

References

  • Acros Organics. Benzyl bromide MSDS. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Loba Chemie. 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. [Link]
  • ResearchGate.
  • PubChem. This compound. [Link]

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Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 5-(benzyloxy)-2-bromobenzaldehyde via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis, valued for its reliability in forming ether linkages.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety considerations, and purification techniques. The causality behind experimental choices is emphasized to ensure both reproducibility and a deep understanding of the process.

Introduction and Scientific Context

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a classical and versatile method for preparing both symmetrical and asymmetrical ethers.[1][3] The reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide or phenoxide ion.[2] The target molecule, this compound, is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its aldehyde group allows for a wide range of subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, while the benzyl ether serves as a stable protecting group for the phenol.

This protocol details the reaction between 2-bromo-5-hydroxybenzaldehyde and benzyl bromide in the presence of a mild base, potassium carbonate, using acetone as the solvent. This combination is chosen for its efficiency, moderate reaction conditions, and straightforward workup.

Reaction Mechanism: An S_N2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[1][4] This mechanism involves a concerted, single-step process where the bond formation and bond cleavage occur simultaneously.[2]

Step 1: Deprotonation The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 2-bromo-5-hydroxybenzaldehyde by a base. In this protocol, potassium carbonate (K₂CO₃) serves as a mild and effective base. It deprotonates the phenol to form a more nucleophilic phenoxide ion.[5][6]

Step 2: Nucleophilic Attack The resulting phenoxide ion acts as the nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide from the backside, relative to the leaving group (bromide).[4] This "backside attack" is a hallmark of the S_{N}2 reaction.[1]

Step 3: Displacement As the new carbon-oxygen bond forms, the carbon-bromine bond is concurrently broken, displacing the bromide ion as the leaving group.[4] The use of a primary halide like benzyl bromide is ideal, as it minimizes steric hindrance and the competing E2 elimination reaction that can occur with secondary or tertiary halides.[3][7]

Materials and Reagents

Proper handling of all reagents is critical for safety and reaction success. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Reagent/MaterialFormulaMW ( g/mol )Key HazardsSupplier Notes
2-Bromo-5-hydroxybenzaldehydeC₇H₅BrO₂201.02Harmful if swallowed, Irritant, Environmental Hazard.[8][9]Store in a cool, dry place.
Benzyl BromideC₇H₇Br171.03Lachrymator, Combustible, Skin/Eye/Respiratory Irritant.[10][11]Handle with extreme care in a fume hood. Moisture sensitive.[11]
Potassium Carbonate (Anhydrous)K₂CO₃138.21Skin/Eye Irritant.Ensure it is anhydrous by drying in an oven before use.
Acetone (Anhydrous)C₃H₆O58.08Highly Flammable, Eye Irritant.Use from a freshly opened bottle or a solvent purification system.
Ethyl AcetateC₄H₈O₂88.11Highly Flammable, Eye/Respiratory Irritant.For extraction and chromatography.
HexanesC₆H₁₄86.18Highly Flammable, Skin/Eye/Respiratory Irritant, Aspiration Hazard.For chromatography.
Deionized WaterH₂O18.02N/AFor work-up.
Brine (Saturated NaCl solution)NaCl(aq)N/AN/AFor work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04N/AFor drying organic layers.
Silica Gel (230-400 mesh)SiO₂60.08Respiratory Irritant.For column chromatography.

Detailed Experimental Protocol

Reaction Setup
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxybenzaldehyde (5.0 g, 24.87 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (5.16 g, 37.31 mmol, 1.5 equiv.).

  • Add 100 mL of anhydrous acetone to the flask.

  • Fit the flask with a reflux condenser and a nitrogen inlet adapter. Maintain a slight positive pressure of nitrogen throughout the reaction to prevent atmospheric moisture from entering the system.

Causality: Using anhydrous reagents and a dry atmosphere is crucial because the presence of water can hydrolyze benzyl bromide and reduce the efficacy of the base, lowering the overall yield.[1] Acetone is selected as the solvent because it is a polar aprotic solvent that effectively dissolves the reactants but does not interfere with the nucleophile, unlike protic solvents.[1][12]

Reagent Addition and Reaction
  • While stirring the suspension at room temperature, add benzyl bromide (3.25 mL, 27.36 mmol, 1.1 equiv.) dropwise via a syringe over 5 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 56°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting phenol spot (visualized with a UV lamp) has been consumed.

Causality: A slight excess of benzyl bromide ensures the complete consumption of the more valuable starting material, 2-bromo-5-hydroxybenzaldehyde. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1]

Work-up Procedure
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid residue with a small amount of fresh acetone.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Dissolve the crude residue in 100 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts and DMF (if used as an alternative solvent).

  • Wash the organic layer with brine (1 x 50 mL) to facilitate the removal of residual water.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Causality: The aqueous work-up is essential for removing the inorganic byproducts (KBr) and the base (K₂CO₃). The brine wash helps to break up any emulsions and begins the drying process before the addition of a chemical drying agent.[13]

Purification

The crude product can be purified by either recrystallization or column chromatography.

Method A: Recrystallization

  • Dissolve the crude solid in a minimal amount of hot isopropanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[14]

Method B: Silica Gel Column Chromatography

  • Prepare a silica gel column using a gradient eluent system, starting with 95:5 Hexanes:Ethyl Acetate.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column, gradually increasing the polarity of the mobile phase as needed, while collecting fractions.

  • Combine the fractions containing the pure product (identified by TLC analysis) and remove the solvent under reduced pressure to yield the purified this compound.[14]

Visualization of Experimental Workflow

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_flask 1. Combine Reactants - 2-Bromo-5-hydroxybenzaldehyde - K₂CO₃ - Anhydrous Acetone add_benzyl_bromide 2. Add Benzyl Bromide (Dropwise, RT) prep_flask->add_benzyl_bromide reflux 3. Heat to Reflux (56°C, 4-6h) add_benzyl_bromide->reflux monitor_tlc 4. Monitor by TLC reflux->monitor_tlc cool 5. Cool to RT monitor_tlc->cool filter_salts 6. Filter Solids cool->filter_salts concentrate 7. Concentrate Filtrate filter_salts->concentrate extract 8. Dissolve & Extract (EtOAc / H₂O) concentrate->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify Product (Recrystallization or Chromatography) dry->purify product Final Product: This compound purify->product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product (291.14 g/mol ).[15]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the aldehyde C=O stretch and the C-O-C ether linkage.

  • Melting Point: To compare with literature values as an indicator of purity.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Wet reagents or solvent. 2. Inactive base. 3. Insufficient reaction time or temperature.1. Use anhydrous solvent and dry K₂CO₃ thoroughly. 2. Use fresh, finely ground K₂CO₃. 3. Increase reflux time and monitor closely by TLC. Consider a stronger base/solvent system like NaH in DMF if necessary, though this requires more stringent handling procedures.[6]
Presence of Starting Material Incomplete reaction.Extend the reaction time or slightly increase the temperature. Add a small additional portion of benzyl bromide if the phenol is the only remaining starting material.
Side Product Formation 1. Elimination (E2) reaction. 2. C-alkylation of the phenoxide. 3. Aldol condensation of acetone solvent.[12]1. E2 is less likely with benzyl bromide but can be minimized by maintaining the recommended temperature. 2. C-alkylation is generally a minor pathway. 3. If aldol products are observed, switch the solvent to DMF or acetonitrile.[12]
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the eluent for column chromatography. If the product is a solid, attempt recrystallization from a different solvent system.[14]

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%.
  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
  • National Center for Biotechnology Information. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed.
  • Muby Chemicals. (n.d.). 2-Bromo-5-Hydroxybenzaldehyde Manufacturers, SDS.
  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?.
  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde.
  • Chemeurope.com. (n.d.). Williamson ether synthesis.
  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • PubChem. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.

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Application Note: Optimized Benzylation of 2-Bromo-5-hydroxybenzaldehyde for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The O-benzylation of substituted phenols is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. The resulting benzyl ether serves as a robust protecting group for the phenolic hydroxyl moiety, demonstrating stability across a wide range of reaction conditions while being amenable to selective cleavage.[1] This application note provides a detailed protocol and technical guidance for the efficient benzylation of 2-bromo-5-hydroxybenzaldehyde, a key intermediate in the synthesis of various therapeutic agents, including PDE4 inhibitors and Bcl-XL inhibitors.[2] We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a step-by-step protocol for researchers, scientists, and drug development professionals.

The primary method discussed is the Williamson ether synthesis, a reliable and widely adopted SN2 reaction between a phenoxide and a benzylating agent.[3][4][5] We will explore critical parameters such as the choice of base, solvent, and benzylating agent to ensure a high-yield and clean conversion to the desired product, 2-bromo-5-(benzyloxy)benzaldehyde.

Reaction Mechanism and Scientific Rationale

The benzylation of 2-bromo-5-hydroxybenzaldehyde proceeds via the Williamson ether synthesis. This reaction is characterized by two principal steps:

  • Deprotonation of the Phenol: A base is employed to abstract the acidic proton from the hydroxyl group of 2-bromo-5-hydroxybenzaldehyde. This generates a nucleophilic phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to induce unwanted side reactions with the aldehyde functionality.

  • Nucleophilic Substitution (SN2): The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide). This concerted, single-step reaction results in the displacement of the leaving group (e.g., bromide) and the formation of the desired aryl benzyl ether.[3][5]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) ArOH 2-Bromo-5-hydroxybenzaldehyde ArO- Phenoxide Ion ArOH->ArO- + Base Base Base (e.g., K₂CO₃) HB+ Conjugate Acid Base->HB+ Product 2-Bromo-5-(benzyloxy)benzaldehyde ArO-->Product + Benzyl Bromide BnBr Benzyl Bromide Br- Bromide Ion BnBr->Br-

Caption: Williamson Ether Synthesis Mechanism.

Justification of Reagent Selection
Reagent/ConditionRecommended ChoiceRationale
Substrate 2-Bromo-5-hydroxybenzaldehydeA key building block in pharmaceutical synthesis.[2]
Benzylating Agent Benzyl Bromide (BnBr)Highly reactive primary halide, ideal for SN2 reactions.[1][5] Benzyl chloride is a suitable, less reactive alternative. Benzyl tosylate can also be used.[3]
Base Potassium Carbonate (K₂CO₃)A moderately strong base, effective for deprotonating phenols without being harsh enough to promote side reactions with the aldehyde group.[6][7] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions and may be less chemoselective.[1]
Solvent N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents that effectively dissolve the reactants and facilitate the SN2 mechanism.[1][3][6]
Catalyst (Optional) Phase-Transfer Catalyst (e.g., TBAB)Can enhance reaction rates, especially in biphasic systems, by shuttling the phenoxide ion into the organic phase.[8][9][10]
Temperature 60-80 °CProvides sufficient thermal energy to overcome the activation barrier without promoting significant decomposition or side reactions.[3] Reaction progress should be monitored.

Experimental Protocol

This protocol provides a general method for the benzylation of 2-bromo-5-hydroxybenzaldehyde. Optimization may be necessary depending on the scale and specific laboratory conditions.

Materials and Equipment
MaterialsEquipment
2-Bromo-5-hydroxybenzaldehydeRound-bottom flask
Benzyl Bromide (BnBr)Magnetic stirrer and stir bar
Anhydrous Potassium Carbonate (K₂CO₃)Heating mantle with temperature control
Anhydrous N,N-Dimethylformamide (DMF)Condenser
Ethyl Acetate (EtOAc)Separatory funnel
Deionized WaterRotary evaporator
BrineThin-Layer Chromatography (TLC) plates
Anhydrous Sodium Sulfate (Na₂SO₄)Column chromatography setup (silica gel)
Inert Gas (Nitrogen or Argon)Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-bromo-5-hydroxybenzaldehyde (1.0 equiv) and anhydrous potassium carbonate (1.5-2.0 equiv).[3][6]

    • Add anhydrous DMF to the flask (approximately 5-10 mL per mmol of the starting material).[1]

    • Stir the suspension at room temperature for 15-20 minutes.

  • Addition of Benzylating Agent:

    • Slowly add benzyl bromide (1.1-1.2 equiv) to the reaction mixture dropwise using a syringe. Caution: Benzyl bromide is a lachrymator and irritant; handle it in a well-ventilated fume hood.[1]

  • Reaction:

    • Heat the reaction mixture to 80 °C and stir vigorously.[3]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexane. The starting material (phenol) will be more polar than the product (ether).

  • Workup:

    • Once the reaction is complete (as indicated by TLC, typically after 4-12 hours), cool the mixture to room temperature.[3]

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).[3][6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure using a rotary evaporator.[1][6]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure 2-bromo-5-(benzyloxy)benzaldehyde.[3]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification.[11]

Experimental_Workflow A Setup: Add reactants (Substrate, K₂CO₃, DMF) to flask under N₂ B Add Benzyl Bromide (1.1 equiv) dropwise A->B C Heat to 80°C Monitor by TLC B->C D Reaction Complete C->D E Workup: Cool, dilute with EtOAc, wash with H₂O and brine D->E F Dry organic layer (Na₂SO₄) and concentrate E->F G Purification: Column Chromatography F->G H Characterize Pure Product G->H

Caption: Experimental Workflow for Benzylation.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of sodium iodide or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction.[8]

  • Side Reactions: The aldehyde group is generally stable under these conditions. However, if side reactions are observed, using a milder base or lower reaction temperature may be necessary.

  • Anhydrous Conditions: While K₂CO₃ is more forgiving than NaH, using anhydrous solvents and reagents is good practice to prevent the hydrolysis of the benzylating agent and ensure optimal reaction conditions.

  • Purification Challenges: The starting material and product have different polarities, making separation by column chromatography straightforward. If purification is difficult, consider alternative purification techniques like recrystallization.[11]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the benzylation of 2-bromo-5-hydroxybenzaldehyde. By leveraging the principles of the Williamson ether synthesis and carefully selecting reaction conditions, researchers can achieve high yields of the desired benzyl ether. The detailed protocol and troubleshooting guide are designed to be a valuable resource for professionals in the pharmaceutical and chemical industries, facilitating the synthesis of critical intermediates for drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate.
  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters.
  • Study.com. (n.d.). How could you prepare benzyl phenyl ether from benzene and phenol?
  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction.
  • Organic Chemistry Portal. (2007). AuCl-Catalyzed Synthesis of Benzyl-Protected Substituted Phenols: A Formal [3+3] Approach.
  • (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • (n.d.). Industrial Phase-Transfer Catalysis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • Kiasat, A. R., & Adibnejad, M. (2025). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • (n.d.). Role of Third Phase in Intensification of Reaction Rates and Selectivity: Phase-Transfer Catalyzed Synthesis of Benzyl Phenyl Ether.
  • (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • lifechem pharma. (n.d.). 2-bromo-5-hydroxy Benzaldehyde.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Phase Transfer Catalysts in Modern Green Chemistry.
  • Wikipedia. (n.d.). Phase-transfer catalyst.

Sources

Purification of 5-(Benzyloxy)-2-bromobenzaldehyde by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-2-bromobenzaldehyde is a key synthetic intermediate in the development of various organic compounds and pharmaceutical agents.[1][2] Its molecular structure, featuring an aldehyde, a bromo substituent, and a benzyloxy ether, imparts a moderate polarity that makes silica gel column chromatography the purification method of choice. However, achieving high purity requires a systematic approach to method development and execution to separate the target compound from starting materials, by-products, and potential degradation products. This document provides a comprehensive, field-proven protocol for the purification of this compound using silica gel flash column chromatography, emphasizing the rationale behind critical steps from eluent selection to fraction analysis.

Principle of Separation: Adsorption Chromatography

The purification relies on the principle of normal-phase adsorption chromatography.[3][4] The stationary phase, silica gel (SiO₂), is a highly porous and polar material with acidic silanol (Si-OH) groups on its surface.[3][5] The mobile phase, or eluent, is a significantly less polar solvent system.

The separation mechanism is a continuous equilibrium of adsorption and desorption.[3] Components of the crude mixture are adsorbed onto the polar silica surface. The eluent flows through the column, competing for the adsorption sites and dissolving the compounds.

  • Weakly Polar Compounds: Have a lower affinity for the silica gel and spend more time dissolved in the mobile phase. They travel down the column faster and are eluted first.

  • Strongly Polar Compounds: Adsorb more strongly to the silica gel, spending less time in the mobile phase. They travel down the column more slowly and are eluted later.

This compound (C₁₄H₁₁BrO₂) has a calculated XLogP3 of 3.5, indicating significant non-polar character.[6] However, the two oxygen atoms (one in the aldehyde and one in the ether linkage) act as hydrogen bond acceptors, providing sites for polar interaction with the silica gel.[6] This intermediate polarity allows for effective separation from less polar impurities (e.g., non-polar by-products) and more polar impurities (e.g., benzyl alcohol or the over-oxidized 5-(benzyloxy)-2-bromobenzoic acid).[3][7]

G cluster_0 Silica Gel Surface cluster_1 Silica ≡Si-OH Compound This compound (Moderate Polarity) Compound->Silica Reversible Adsorption (H-bond acceptor) Eluent_mid Elutes Second Compound->Eluent_mid Moderate Adsorption Moderate Mobility Impurity_NP Non-Polar Impurity (e.g., Biphenyl byproduct) Eluent_out Elutes First Impurity_NP->Eluent_out Weak Adsorption High Mobility Impurity_P Polar Impurity (e.g., Benzoic Acid) Impurity_P->Silica Strong Adsorption Low Mobility Eluent_in Elutes Last (or retained) Impurity_P->Eluent_in

Caption: Principle of chromatographic separation on a silica gel surface.

Materials and Equipment

CategoryItem
Glassware Glass chromatography column with stopcock, Erlenmeyer flasks, beakers, round-bottom flasks, collection tubes/vials, separatory funnel
Stationary Phase Silica gel for flash chromatography (e.g., 230-400 mesh)[5]
Solvents Hexanes (or petroleum ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC or ACS grade
Reagents Anhydrous Sodium Sulfate (Na₂SO₄), Sand (washed), Triethylamine (optional, for deactivation)[5]
Apparatus Rotary evaporator, TLC tank, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), Capillary spotters, filtration apparatus
Safety Fume hood, safety glasses, lab coat, nitrile gloves

Pre-Chromatography: Eluent System Optimization via TLC

Before packing the column, it is imperative to identify an optimal eluent system using Thin-Layer Chromatography (TLC).[4][5] The goal is to find a solvent mixture that provides good separation between the desired product and any impurities, with the product having a Retention Factor (Rƒ) of ~0.25-0.35 .[5][8] An Rƒ in this range ensures the compound will elute from the column in a reasonable time without excessive diffusion or running too close to the solvent front.

Protocol for TLC Analysis:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc). Prepare dilute solutions of any available starting materials for co-spotting.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and standards on the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a prepared solvent mixture (e.g., 10% EtOAc in Hexanes). Ensure the chamber is saturated with solvent vapors.

  • Visualize: Once the solvent front is ~1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[9]

  • Calculate Rƒ: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).[9]

  • Optimize: Adjust the solvent polarity until the target Rƒ is achieved. Increasing the proportion of ethyl acetate will increase the Rƒ of all spots.

Table 1: Hypothetical TLC Data for Eluent Optimization

Solvent System (Hexane:EtOAc)Rƒ of Non-Polar ImpurityRƒ of this compoundRƒ of Polar ImpurityAssessment
95:5 (5% EtOAc)0.650.150.02Rƒ too low. Elution will be very slow.
90:10 (10% EtOAc) 0.80 0.30 0.08 Optimal. Good separation and ideal Rƒ for the product.
80:20 (20% EtOAc)0.920.550.25Rƒ too high. Poor separation from non-polar impurities.

Protocol: Flash Column Chromatography Purification

This protocol assumes purification of ~1.0 g of crude material. Adjust quantities accordingly. The weight of silica gel should be 20-50 times the weight of the crude sample for effective separation.[3]

G TLC 1. Method Development (TLC Optimization) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading Recommended) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Analyze 5. Fraction Analysis (TLC Monitoring) Elute->Analyze Analyze->Elute Adjust Gradient Isolate 6. Product Isolation (Combine & Evaporate) Analyze->Isolate Pure Pure Product Isolate->Pure

Caption: Workflow for silica gel column chromatography purification.

Step 1: Column Preparation and Packing (Slurry Method)

The slurry method is preferred as it minimizes the risk of trapping air bubbles, which can lead to poor separation efficiency ("channeling").[3][5]

  • Select Column: Choose a glass column of appropriate size (e.g., 40 mm diameter for 1g sample).

  • Plug Column: Insert a small plug of cotton or glass wool at the bottom of the column to support the packing.[3] Add a ~1 cm layer of sand on top of the plug.

  • Prepare Slurry: In a beaker, mix ~40 g of silica gel with ~150 mL of the initial, least polar eluent (e.g., 5% EtOAc in Hexanes). Stir to create a uniform, pourable slurry.

  • Pack Column: Clamp the column vertically. Fill it about one-third full with the eluent. Pour the silica slurry into the column in portions. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[8]

  • Settle and Finalize: Once all silica has been added, open the stopcock to drain the excess solvent until the level is just above the silica bed. Crucially, never let the solvent level drop below the top of the silica. [3] Add a final ~1 cm layer of sand to the top to protect the silica surface from disturbance during solvent addition.[8]

Step 2: Sample Preparation and Loading (Dry Loading)

Dry loading is highly recommended for compounds that are not highly soluble in the eluent or to achieve the highest possible resolution.[8][10]

  • Adsorb Sample: Dissolve the ~1.0 g of crude this compound in a minimal amount of a volatile solvent like DCM or acetone.

  • Add Silica: Add ~2-3 g of fresh silica gel to this solution.

  • Evaporate: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load Column: Carefully drain the eluent in the packed column to the level of the top sand layer. Gently add the silica-adsorbed sample onto the sand.

  • Add Eluent: Carefully add fresh eluent to the top of the column without disturbing the surface.

Step 3: Elution and Fraction Collection
  • Begin Elution: Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate (e.g., ~5 cm/min drop in solvent level).

  • Gradient Elution (Recommended): Start eluting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) to remove very non-polar impurities.

  • Increase Polarity: After collecting several fractions, gradually increase the polarity of the eluent to the optimized system (e.g., 90:10 Hexane:EtOAc) to elute the target compound.[5] A further increase may be needed to wash out highly polar impurities.

Step 4: Fraction Monitoring and Product Isolation
  • Monitor by TLC: Periodically, spot every few collected fractions on a TLC plate. Run the plate using the optimized eluent system (90:10 Hexane:EtOAc) to identify which fractions contain the pure product.

  • Combine Fractions: Once identified, combine all fractions that show a single spot corresponding to the pure this compound.

  • Remove Solvent: Transfer the combined pure fractions to a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

  • Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent. Record the final mass and calculate the yield.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Poor Separation / Overlapping Spots Incorrect eluent polarity; Column overloading.[7]Re-optimize the eluent system with TLC using different solvents (e.g., Diethyl Ether or DCM instead of EtOAc). Reduce the amount of crude material loaded onto the column. Ensure the sample was loaded in a concentrated band.
Compound Streaking on TLC/Column Sample is too concentrated; Compound is degrading on the acidic silica.[5]Dilute the sample for TLC analysis. For the column, consider deactivating the silica gel by preparing the slurry in an eluent containing 1-2% triethylamine.[5] Alternatively, use a less acidic stationary phase like neutral alumina.[5]
Product Not Eluting Eluent is not polar enough.Gradually and systematically increase the polarity of the mobile phase (e.g., increase EtOAc percentage from 10% to 15%, then 20%).
Low Recovery / Yield Compound irreversibly adsorbed or degraded on the column; Compound is co-eluting with an impurity.If degradation is suspected, use deactivated silica (see above). Re-evaluate TLC of "pure" fractions to ensure they are not contaminated. Ensure all pure fractions were combined.
Presence of Acidic Impurity Oxidation of the aldehyde to carboxylic acid.[7]Before chromatography, dissolve the crude product in EtOAc or ether and perform a liquid-liquid extraction by washing with a 5% sodium bicarbonate (NaHCO₃) solution. The acidic impurity will move to the aqueous layer. Dry the organic layer and proceed to chromatography.[5]

Conclusion

This application note details a robust and systematic methodology for the purification of this compound. By leveraging preliminary TLC analysis to define an optimal eluent system, followed by careful execution of flash column chromatography using a dry-loading technique, researchers can consistently achieve high purity of the target compound. The provided troubleshooting guide addresses common challenges, ensuring that this protocol is both effective and adaptable for professionals in organic synthesis and drug development.

References

  • BenchChem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography.
  • CMU.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide.
  • BenchChem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • ScienceMadness Discussion Board. (2018, September 6). TLC help - which solvent system - benzalacetone derivate.
  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-5-bromobenzaldehyde.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • PubChem. (n.d.). This compound.
  • LookChem. (n.d.). 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE.
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde.

Sources

Use of 5-(Benzyloxy)-2-bromobenzaldehyde as a synthetic intermediate in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 5-(Benzyloxy)-2-bromobenzaldehyde

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound, a versatile bifunctional reagent, for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its synthesis, key transformations, and provide field-tested protocols that highlight its strategic importance as a synthetic intermediate.

Introduction: A Multifunctional Building Block

This compound is a valuable intermediate in organic synthesis, prized for its unique arrangement of functional groups.[1][2] The molecule incorporates three key features that can be manipulated with high selectivity:

  • An Aldehyde Group: A versatile handle for a wide array of classical transformations, including reductive amination, Wittig reactions, and condensations to build molecular complexity.[3]

  • A Bromine Atom: Strategically positioned ortho to the aldehyde, it serves as a prime reaction site for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1]

  • A Benzyloxy Protecting Group: This moiety masks a phenolic hydroxyl group, preventing its interference in reactions targeting the other two sites. It can be selectively removed in later synthetic stages to reveal the phenol for further functionalization.[3]

This trifecta of functionality makes this compound a powerful precursor for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and fine chemicals.[2]

Physicochemical Properties

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueReference(s)
CAS Number 85604-06-4[4][5][6]
Molecular Formula C₁₄H₁₁BrO₂[5][6]
Molecular Weight 291.14 g/mol [5][6]
Appearance Off-White to Pale Beige Solid[6]
Melting Point 44-46 °C[6]
Boiling Point 401.3 ± 30.0 °C (Predicted)[6]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[6][7]

Synthesis of the Intermediate

The most common and efficient route to this compound is the O-benzylation of its corresponding phenol, 5-bromo-2-hydroxybenzaldehyde, via the Williamson ether synthesis. This reaction is robust and proceeds with high yield.[8]

Workflow for Synthesis

reagents 1. Dissolve 5-bromo-2-hydroxybenzaldehyde in acetone. 2. Add K₂CO₃ (base). stir Stir at room temperature for 15-30 minutes. reagents->stir add_BnBr Add Benzyl Bromide (BnBr). stir->add_BnBr reflux Heat to reflux for 4-12 hours (Monitor by TLC). add_BnBr->reflux workup 1. Cool and filter solids. 2. Concentrate filtrate. 3. Aqueous work-up (Water/EtOAc extraction). reflux->workup purify Purify by column chromatography. workup->purify product Obtain pure this compound purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established Williamson ether synthesis methodologies.[8][9]

Materials:

  • 5-bromo-2-hydroxybenzaldehyde (1.0 eq)

  • Benzyl bromide (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC apparatus

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

    • Causality: Potassium carbonate acts as a mild base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.

  • Stir the resulting suspension vigorously at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 56°C) and maintain for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (potassium bromide and excess potassium carbonate).

  • Concentrate the filtrate under reduced pressure to remove the acetone.[8]

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

    • Causality: The washing steps remove any remaining inorganic salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

Purification:

  • Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford this compound as a solid.[8]

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety makes this intermediate an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating diverse molecular libraries.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[10][11] For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 2-position, creating a biaryl scaffold.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂-Br) Pd0->OxAdd Ar-Br Transmetal Transmetalation Intermediate OxAdd->Transmetal R-B(OR)₂ Base RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Ar-R Product_out Coupled Product ArBr_in This compound Boronic_in Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling This protocol is a general procedure adaptable for various arylboronic acids.[12][13]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

  • In a reaction vessel (e.g., a Schlenk flask), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen, and removing air prevents its deactivation, ensuring catalytic turnover.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).

  • Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue via column chromatography to obtain the desired biaryl product.

B. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[14] This transformation is invaluable for creating rigid scaffolds or introducing handles for further chemistry, such as click reactions.

Protocol: Sonogashira Coupling This is a representative protocol for the Sonogashira coupling.[14]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a flask containing this compound (1.0 eq), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., degassed THF) and the base (e.g., degassed TEA).

  • Add the terminal alkyne (1.2 eq) dropwise while stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until completion as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[15][16] It allows for the coupling of primary or secondary amines at the aryl bromide position, providing access to a vast chemical space of aniline derivatives.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)L-Br Pd0->OxAdd Ar-Br AmineComplex [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ OxAdd->AmineComplex HNR¹R² AmidoComplex Ar-Pd(II)L(NR¹R²) AmineComplex->AmidoComplex -HBr (Base) AmidoComplex->Pd0 Ar-NR¹R² (Reductive Elimination)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination This protocol outlines a general procedure for the amination reaction.[15][17]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1-1.5 eq)

  • Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ with a ligand like XPhos or BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the mixture.

  • Seal the vessel and heat to 80-110°C with vigorous stirring.

    • Causality: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine within the palladium coordination sphere, forming the key amido complex.[17] Sterically hindered phosphine ligands are crucial for promoting the final reductive elimination step.[15]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with a suitable solvent, and filter through Celite.

  • Perform an aqueous work-up, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

Deprotection of the Benzyloxy Group

A key final step in many synthetic sequences involving this intermediate is the deprotection of the benzyloxy group to unmask the phenol. The most common method is catalytic hydrogenation.

Protocol: Catalytic Hydrogenolysis This is a standard and reliable method for benzyl ether cleavage.[18]

Materials:

  • Benzyloxy-substituted compound (1.0 eq)

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyloxy-substituted compound in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

    • Safety Note: Pd/C can be pyrophoric. Handle it carefully, preferably under a stream of inert gas or as a slurry.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas like Nitrogen or Argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[19] Ensure adequate ventilation or work in a chemical fume hood.[19]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to maintain long-term stability.[2][6][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[19]

Conclusion

This compound is a strategically designed and highly effective synthetic intermediate. Its distinct functional handles—the aldehyde, the aryl bromide, and the protected phenol—can be addressed with exceptional chemoselectivity using a combination of classic and modern synthetic methods. From palladium-catalyzed cross-couplings to standard aldehyde chemistry and final deprotection, this building block provides a reliable and versatile pathway to complex molecular targets, securing its role as a staple in the toolkit of synthetic and medicinal chemists.

References

  • 5-BENZYLOXY-2-BROMOBENZALDEHYDE Safety D
  • Synthesis and Applications of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Detailed Protocol for Researchers. Benchchem.
  • Cas 121124-94-5, 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE. lookchem.
  • Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs. Benchchem.
  • SAFETY D
  • This compound. PubChem. [Link]
  • A Comparative Guide to Spectroscopic Data for Intermediates in the Synthesis of 2-Benzyloxy-5-bromobenzylbromide. Benchchem.
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Benchchem.
  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science Publisher. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
  • How can I deprotect the benzyl group in 6-(benzyloxy)chroman?
  • Application Notes and Protocols for the Synthesis of Complex Molecules Using 2-(Allyloxy)-3-bromobenzaldehyde. Benchchem.
  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.

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Suzuki coupling reactions using 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biaryl Aldehydes: Protocols and Mechanistic Insights for Suzuki Coupling Reactions Using 5-(Benzyloxy)-2-bromobenzaldehyde

Introduction: The Strategic Importance of Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the pharmaceutical and materials science sectors for constructing complex molecular frameworks.[4][5]

Within this context, this compound emerges as a highly strategic building block. Its molecular architecture is primed for sequential, selective transformations:

  • An aryl bromide at the C2 position serves as the reactive handle for Suzuki coupling.

  • A versatile aldehyde at the C1 position provides a gateway for subsequent modifications, such as reductive amination, oxidation, or olefination.

  • A robust benzyloxy protecting group at the C5 position masks a phenol, which can be revealed later for further functionalization.

This application note delivers a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in Suzuki coupling reactions. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring protocols are both reproducible and rationally understood.

Pillar 1: The Catalytic Cycle and Rationale for Reagent Selection

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.

The Generally Accepted Mechanism for Suzuki-Miyaura Coupling:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, this compound, to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The C-Br bond is broken, and two new bonds, Pd-C and Pd-Br, are formed.

  • Base Activation & Transmetalation: Concurrently, the boronic acid partner is activated by a base (e.g., K₂CO₃, K₃PO₄). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[3] This activated species then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron atom is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The final, irreversible step is reductive elimination from the diaryl-Pd(II) complex. This step forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Causality Behind Experimental Choices:

  • The Palladium Catalyst: The choice of palladium source and its associated ligands is paramount.

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-sensitive choice that enters the catalytic cycle directly as a Pd(0) species.[1] It is effective but may require higher temperatures.

    • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride): A highly efficient and stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[7] The dppf ligand is known to promote reductive elimination and stabilize the catalyst, often leading to higher yields and faster reactions, even with challenging substrates.[7]

  • The Base: The base must be strong enough to activate the boronic acid but not so harsh as to promote side reactions with the aldehyde functionality. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are standard choices.[1][6][7] The use of an aqueous solvent mixture facilitates the dissolution of these inorganic bases.

  • The Solvent System: A two-phase solvent system, such as Toluene/Water or Dimethoxyethane (DME)/Water, is often employed.[1][7] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the boronate complex. This biphasic system helps to minimize side reactions like boronic acid homocoupling.

Pillar 2: A Validated, Step-by-Step Experimental Protocol

This protocol provides a robust method for the Suzuki coupling of this compound with a generic arylboronic acid.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )StoichiometryNotes
This compoundC₁₄H₁₁BrO₂291.141.0 equivStarting material.[8][9]
Arylboronic AcidAr-B(OH)₂Variable1.2 equivCoupling partner.
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.643 mol %Catalyst.[7]
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 equivBase.
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.12-Anhydrous solvent.
Deionized WaterH₂O18.02-Solvent.
Schlenk flask or sealed vial---For inert atmosphere.
Inert Gas (Argon or Nitrogen)Ar or N₂--For degassing and blanketing.

Procedure

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 291 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere Establishment: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,2-dimethoxyethane (DME, 8 mL) and degassed deionized water (2 mL) via syringe.

  • Catalyst Addition: While maintaining a positive inert gas pressure, add the [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex (Pd(dppf)Cl₂, 0.03 mmol, 24.5 mg).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-90 °C. Stir the mixture vigorously for 2-8 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting this compound.[1][10]

  • Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure biaryl aldehyde product.[11]

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

Pillar 3: Visualization and Data

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ B Establish Inert Atmosphere (3x Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvents (DME/Water) B->C D Add Pd(dppf)Cl₂ Catalyst Under Inert Atmosphere C->D E Heat Reaction Mixture (80-90 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Reaction Complete? F->G G->E No H Cool to RT & Perform Aqueous Work-up G->H Yes I Extract with Ethyl Acetate H->I J Dry & Concentrate Organic Phase I->J K Purify by Column Chromatography J->K L Characterize Final Product (NMR, MS) K->L

Caption: Experimental workflow for the Suzuki coupling of this compound.

Comparative Data on Catalyst Systems

The selection of the catalyst and conditions can significantly impact reaction outcomes. The table below summarizes common systems used for analogous aryl bromides.

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (5%)PPh₃K₂CO₃Toluene/H₂O1001285[1]
Pd(dppf)Cl₂ (3%)dppfK₂CO₃DME802-6>90[1][7]
Pd₂(dba)₃ (2%)SPhosK₂CO₃THF/Toluene/H₂OReflux12>95[6]
Pd(OAc)₂ (2%)PPh₃Na₂CO₃1-Propanol/H₂O801-385-95[10]

Field-Proven Insights: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Poor quality or wet reagents (especially boronic acid).1. Use a fresh bottle of catalyst or store it properly in a glovebox.2. Ensure thorough degassing (at least three freeze-pump-thaw cycles or 20 min of bubbling with inert gas).3. Use anhydrous solvents and dry reagents as needed.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Prolonged reaction time at high temperature.1. Improve degassing procedure to rigorously exclude oxygen.2. Monitor the reaction closely and stop it once the starting material is consumed.
Debromination of Starting Material 1. Certain ligand/base combinations.2. Presence of protic impurities.1. Screen alternative bases (e.g., K₃PO₄ instead of K₂CO₃).2. Ensure solvents are anhydrous.
Formation of Unidentified Byproducts 1. Aldehyde degradation due to harsh conditions.2. Competing side reactions.1. Lower the reaction temperature.2. Consider a milder base (e.g., NaHCO₃), though this may slow the reaction.

Safety & Handling

  • Reagents: this compound is classified as an irritant.[12][13] Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Procedure: The use of flammable organic solvents requires that the heating process be conducted with care, using an oil bath and not a hot plate, to avoid ignition sources. All procedures involving solvent evaporation should be performed in a fume hood.

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Compar
  • Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes. Benchchem.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Screening of palladium catalysts for the Suzuki coupling of...
  • A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. Benchchem.
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.
  • Suzuki Coupling. Organic Chemistry Portal.
  • This compound. PubChem.
  • 2-(Benzyloxy)-5-bromobenzaldehyde. Sigma-Aldrich.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
  • 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE. lookchem.
  • 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE. ChemicalBook.
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.

Sources

Application Notes and Protocols: The Strategic Utility of 5-(Benzyloxy)-2-bromobenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-2-bromobenzaldehyde has emerged as a cornerstone synthetic intermediate in medicinal chemistry, prized for its trifunctional nature. The strategic arrangement of a reactive aldehyde, a versatile bromine atom, and a cleavable benzyloxy protecting group on a central phenyl scaffold provides an exceptional platform for the construction of complex molecular architectures. This guide elucidates the multifaceted applications of this compound, detailing its instrumental role in the synthesis of targeted therapies, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. We provide field-proven, step-by-step protocols for key chemical transformations, explain the rationale behind experimental choices, and present visual workflows to empower researchers in leveraging this powerful building block for accelerated drug discovery.

The Strategic Value of this compound in Scaffolding

The efficacy of this compound as a synthetic precursor stems from the distinct and orthogonal reactivity of its three primary functional groups. This allows for a programmed, stepwise elaboration of the molecule, minimizing cross-reactivity and maximizing synthetic efficiency.

  • Aldehyde (-CHO) Group: This functionality serves as a primary site for carbon-carbon and carbon-nitrogen bond formation. It readily participates in nucleophilic additions, reductive aminations, and condensation reactions, such as the Claisen-Schmidt condensation to form chalcone scaffolds, which are themselves prevalent in bioactive compounds.[1][2][3]

  • Bromine (Br) Atom: Positioned ortho to the aldehyde, the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions.[1] This enables the facile introduction of aryl, heteroaryl, vinyl, or alkyl groups via reactions like Suzuki, Heck, and Sonogashira couplings, allowing for extensive exploration of the chemical space around the core scaffold.

  • Benzyloxy Group (-OCH₂Ph): This group serves a dual purpose. Primarily, it acts as a robust protecting group for a phenolic hydroxyl moiety, which can be unmasked in the final stages of a synthesis to reveal a key hydrogen bond donor or a site for further functionalization.[4] Secondly, the benzyloxy group significantly increases the lipophilicity of the intermediate, which can influence solubility in organic solvents and interaction with biological targets during development.[5][6]

The interplay of these groups is visualized in the diagram below, outlining their potential for sequential or parallel modification.

G main This compound aldehyde Aldehyde Group main->aldehyde Site for C=N/C=C formation bromo Bromo Group main->bromo Site for Cross-Coupling benzyloxy Benzyloxy Group main->benzyloxy Protecting Group & Lipophilicity Modulator reductive_amination Reductive Amination (Amine Synthesis) aldehyde->reductive_amination condensation Condensation Rxn (e.g., Chalcones) aldehyde->condensation suzuki Suzuki Coupling (C-C Bond Formation) bromo->suzuki deprotection Hydrogenolysis (Phenol Reveal) benzyloxy->deprotection

Caption: Reactivity sites of this compound.

Core Applications in the Synthesis of Therapeutic Agents

The unique structural attributes of this compound make it a valuable precursor for several classes of therapeutic agents.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology, and their inhibitors often feature complex heterocyclic scaffolds.[7] this compound provides an ideal starting point for constructing these scaffolds. For instance, the aldehyde can undergo condensation with an amino-pyrazole or similar amine-bearing heterocycle to form a fused pyrimidine ring system.[7] The bromine atom can then be used in a subsequent Suzuki coupling to install a substituent that targets a specific pocket (e.g., the solvent-exposed region) of the kinase ATP-binding site, enhancing potency and selectivity.[8]

GPCR Modulators

G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a vast number of approved drugs.[9] The development of selective GPCR modulators, including biased allosteric modulators (BAMs), requires fine-tuning of molecular structure to achieve desired signaling outcomes.[9][10][11] The versatility of this compound allows for the systematic synthesis of compound libraries. Reductive amination can introduce diverse amine side chains crucial for interacting with charged residues in the receptor, while cross-coupling reactions can build out the molecular framework to engage allosteric sites.[12][13]

Anticancer and Antimicrobial Agents

Beyond specific target classes, derivatives of this scaffold have been investigated for broader antineoplastic and antimicrobial activities.[14] For example, benzyloxybenzaldehyde derivatives have been successfully designed as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell stemness and therapeutic resistance.[15][16] The aldehyde functionality of the parent compound serves as a logical starting point for building pharmacophores that mimic the endogenous substrate and inhibit the enzyme.

Validated Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To install a new aryl or heteroaryl moiety at the 2-position via a palladium-catalyzed C-C bond formation, demonstrating the utility of the bromo handle.

Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used cross-coupling methods due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.

ParameterSpecificationPurpose
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]The active Pd(0) species that drives the catalytic cycle.
Base Potassium Carbonate (K₂CO₃), 2M aqueous solutionActivates the boronic acid and facilitates the transmetalation step.
Solvent Toluene or 1,4-DioxaneAprotic solvent that solubilizes the organic reagents and tolerates heating.
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • This compound (1.0 eq.)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 eq.)

  • Pd(PPh₃)₄ (0.03-0.05 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 eq. in 2M aqueous solution)

  • Toluene or 1,4-Dioxane

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.

  • Solvent Addition: Add toluene (or dioxane) to dissolve the solids, followed by the 2M aqueous solution of K₂CO₃ (3.0 eq.).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Reductive Amination

Objective: To synthesize a secondary amine by reacting the aldehyde with a primary amine, a key transformation for building ligands that interact with biological targets.

Rationale: This one-pot procedure relies on the formation of an imine intermediate, which is then selectively reduced in situ. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is a mild reducing agent that does not readily reduce the starting aldehyde but efficiently reduces the protonated imine (iminium ion), minimizing side reactions.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (e.g., benzylamine) (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~0.1 eq.)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in DCM.

  • Imine Formation: Add a catalytic amount of glacial acetic acid to promote the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. The reaction is often slightly exothermic.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the resulting crude amine by silica gel chromatography.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

Objective: To cleave the benzyloxy group to reveal the free phenol, a common final step in a synthetic sequence to unmask a key pharmacophoric feature.

Rationale: Catalytic hydrogenation is a clean and efficient method for removing benzyl ethers. The reaction proceeds on the surface of a palladium catalyst, where hydrogen gas is activated and cleaves the C-O bond of the ether.

Materials:

  • Substrate (product from a previous step) (1.0 eq.)

  • Palladium on carbon (10% Pd/C, ~10% by weight of substrate)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Setup: Dissolve the benzyloxy-containing substrate in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric; add it under a stream of nitrogen or argon.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate and backfill the flask with H₂ three times.

  • Reaction: Stir the mixture vigorously under the H₂ atmosphere at room temperature for 2-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenolic product, which can be purified further if necessary.

G start This compound step1 Suzuki Coupling (Protocol 1) start->step1 intermediate1 Bi-aryl Aldehyde Intermediate step1->intermediate1 step2 Reductive Amination (Protocol 2) intermediate1->step2 intermediate2 Protected Final Compound step2->intermediate2 step3 Deprotection (Protocol 3) intermediate2->step3 final_product Final Bioactive Phenolic Compound step3->final_product

Sources

Application Notes and Protocols for the Synthesis of Novel HIV-1 CCR5 Antagonists from 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and preclinical evaluation of novel C-C chemokine receptor type 5 (CCR5) antagonists, utilizing 5-(benzyloxy)-2-bromobenzaldehyde as a versatile starting material. CCR5 is a critical co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a validated and compelling target for antiretroviral therapy.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new anti-HIV agents. We present a detailed, multi-step synthetic protocol, followed by robust in vitro assays for the characterization of antagonist potency and anti-viral efficacy. The causality behind experimental choices and self-validating systems for each protocol are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting CCR5 in HIV-1 Therapy

The entry of HIV-1 into host T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface.[2] This initial interaction induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[2] The subsequent binding to one of these chemokine receptors is essential for the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[4][5] Strains of HIV-1 that utilize CCR5 are designated as R5-tropic and are predominant during the course of the infection.[3] Consequently, blocking the interaction between gp120 and CCR5 is a highly effective strategy for inhibiting HIV-1 entry and replication.[1][2] Small molecule CCR5 antagonists have emerged as a significant class of antiretroviral drugs, with Maraviroc being the first FDA-approved drug in this class.

The synthesis of novel CCR5 antagonists is an active area of research aimed at improving potency, pharmacokinetic profiles, and overcoming potential resistance. The substituted benzaldehyde scaffold, particularly this compound, offers a synthetically tractable starting point for the construction of diverse molecular architectures with the potential for potent CCR5 antagonism.

Synthetic Strategy: From Benzaldehyde to a Piperidine-Based CCR5 Antagonist

The synthetic strategy outlined below is a plausible route to a novel piperidine-based CCR5 antagonist, leveraging established chemical transformations such as the Wittig reaction and reductive amination. The benzyloxy group provides a key structural motif present in some known CCR5 antagonists, while the bromo-substituent offers a handle for further diversification through cross-coupling reactions, if desired.

Synthetic_Pathway A This compound B Ethyl 3-(5-(benzyloxy)-2-bromophenyl)acrylate A->B Wittig Reaction C Ethyl 3-(5-(benzyloxy)-2-bromophenyl)propanoate B->C Hydrogenation D 3-(5-(Benzyloxy)-2-bromophenyl)propan-1-ol C->D Reduction E 3-(5-(Benzyloxy)-2-bromophenyl)propanal D->E Oxidation F N-(piperidin-4-yl)-3-(5-(benzyloxy)-2-bromophenyl)propan-1-amine E->F Reductive Amination G Target CCR5 Antagonist F->G Amide Coupling/Acylation

Caption: Proposed synthetic pathway for a novel CCR5 antagonist.

Detailed Synthetic Protocols

PART 1: Synthesis of the Aldehyde Intermediate

Step 1: Wittig Reaction to form Ethyl 3-(5-(benzyloxy)-2-bromophenyl)acrylate

This step extends the aldehyde to an α,β-unsaturated ester. The Horner-Wadsworth-Emmons variation is often preferred as it typically favors the formation of the E-isomer and uses a water-soluble phosphate byproduct, simplifying purification.[6]

  • Materials:

    • This compound

    • Triethyl phosphonoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-(5-(benzyloxy)-2-bromophenyl)acrylate.

Step 2: Hydrogenation to Ethyl 3-(5-(benzyloxy)-2-bromophenyl)propanoate

This step reduces the double bond of the acrylate to yield the corresponding saturated ester.

  • Materials:

    • Ethyl 3-(5-(benzyloxy)-2-bromophenyl)acrylate

    • 10% Palladium on carbon (Pd/C)

    • Ethanol

    • Hydrogen gas (H₂)

  • Protocol:

    • To a solution of ethyl 3-(5-(benzyloxy)-2-bromophenyl)acrylate (1.0 eq) in ethanol, add 10% Pd/C (10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield ethyl 3-(5-(benzyloxy)-2-bromophenyl)propanoate, which can often be used in the next step without further purification.

Step 3: Reduction to 3-(5-(Benzyloxy)-2-bromophenyl)propan-1-ol

The ester is reduced to the primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

  • Materials:

    • Ethyl 3-(5-(benzyloxy)-2-bromophenyl)propanoate

    • Lithium aluminum hydride (LAH)

    • Anhydrous THF

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Protocol:

    • To a stirred solution of ethyl 3-(5-(benzyloxy)-2-bromophenyl)propanoate (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add LAH (1.5 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield 3-(5-(benzyloxy)-2-bromophenyl)propan-1-ol.

Step 4: Oxidation to 3-(5-(Benzyloxy)-2-bromophenyl)propanal

The primary alcohol is oxidized to the aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is used to avoid over-oxidation to the carboxylic acid.

  • Materials:

    • 3-(5-(Benzyloxy)-2-bromophenyl)propan-1-ol

    • Dess-Martin periodinane (DMP)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Protocol:

    • To a stirred solution of 3-(5-(benzyloxy)-2-bromophenyl)propan-1-ol (1.0 eq) in anhydrous DCM at room temperature, add DMP (1.2 eq) portion-wise.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(5-(benzyloxy)-2-bromophenyl)propanal.

PART 2: Assembly of the Final CCR5 Antagonist

Step 5: Reductive Amination to N-(piperidin-4-yl)-3-(5-(benzyloxy)-2-bromophenyl)propan-1-amine

This key step couples the aldehyde intermediate with a piperidine moiety. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[7]

  • Materials:

    • 3-(5-(Benzyloxy)-2-bromophenyl)propanal

    • tert-Butyl 4-aminopiperidine-1-carboxylate

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Acetic acid

    • Saturated aqueous NaHCO₃

  • Protocol:

    • To a stirred solution of 3-(5-(benzyloxy)-2-bromophenyl)propanal (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise and stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the Boc-protected intermediate.

    • Deprotect the Boc group by dissolving the intermediate in a solution of 4M HCl in dioxane and stirring at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to obtain the hydrochloride salt of N-(piperidin-4-yl)-3-(5-(benzyloxy)-2-bromophenyl)propan-1-amine.

Step 6: Amide Coupling/Acylation to the Target CCR5 Antagonist

The final step involves the acylation of the secondary amine on the piperidine ring with a suitable acyl chloride or carboxylic acid to introduce a key pharmacophoric element. The choice of the R-group will be guided by structure-activity relationship (SAR) studies of known CCR5 antagonists.[8]

  • Materials:

    • N-(piperidin-4-yl)-3-(5-(benzyloxy)-2-bromophenyl)propan-1-amine hydrochloride

    • Acyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride) or Carboxylic acid

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous DCM

    • (If using a carboxylic acid: HATU or HOBt/EDC)

  • Protocol (using acyl chloride):

    • To a stirred suspension of N-(piperidin-4-yl)-3-(5-(benzyloxy)-2-bromophenyl)propan-1-amine hydrochloride (1.0 eq) in anhydrous DCM, add TEA (2.5 eq) at 0 °C.

    • Stir for 15 minutes, then add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the final compound by column chromatography or preparative HPLC to yield the target CCR5 antagonist.

In Vitro Biological Evaluation

Once synthesized and purified, the novel compound must be evaluated for its ability to antagonize CCR5 and inhibit HIV-1 entry. The following are standard and robust protocols for these assessments.

Biological_Evaluation A Synthesized Compound B Calcium Mobilization Assay A->B Test for functional antagonism C HIV-1 Entry Inhibition Assay A->C Test for antiviral efficacy D Determine IC50 for CCR5 Antagonism B->D E Determine EC50 for HIV-1 Inhibition C->E

Caption: Workflow for the in vitro biological evaluation of synthesized compounds.

Calcium Mobilization Assay

This functional assay measures the ability of the synthesized compound to inhibit the intracellular calcium flux induced by a CCR5 agonist (e.g., RANTES/CCL5).[9][10]

  • Materials:

    • CHO-K1 or HEK293 cell line stably expressing human CCR5

    • RANTES (CCL5)

    • Fluo-4 AM or Fura-2 AM calcium indicator dye

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • 96-well black, clear-bottom microplates

    • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)

  • Protocol:

    • Cell Preparation: Seed CCR5-expressing cells into 96-well plates and grow to 80-90% confluency.

    • Dye Loading:

      • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

      • Remove the cell culture medium and add the loading buffer to each well.

      • Incubate the plate at 37°C for 60 minutes in the dark.

    • Compound Incubation:

      • Wash the cells twice with HBSS.

      • Add serial dilutions of the synthesized compound (and positive control, e.g., Maraviroc) to the wells.

      • Incubate at room temperature for 15-30 minutes.

    • Measurement of Calcium Flux:

      • Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

      • Inject a pre-determined EC₈₀ concentration of RANTES into the wells.

      • Immediately record the fluorescence intensity over time (e.g., for 120 seconds).

    • Data Analysis:

      • Determine the peak fluorescence response for each well.

      • Plot the percentage inhibition of the RANTES-induced calcium flux against the logarithm of the antagonist concentration.

      • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Parameter Description
IC₅₀ The concentration of the antagonist that inhibits 50% of the maximal response to the agonist.
EC₈₀ The concentration of the agonist (RANTES) that elicits 80% of its maximal response.
HIV-1 Entry Inhibition Assay (Pseudovirus-based)

This assay measures the ability of the synthesized compound to inhibit the entry of an R5-tropic HIV-1 envelope-pseudotyped virus into CCR5-expressing target cells.[4][5]

  • Materials:

    • TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR)

    • R5-tropic HIV-1 envelope-pseudotyped virus (e.g., JR-FL or BaL)

    • Complete DMEM (10% FBS, penicillin/streptomycin)

    • DEAE-Dextran

    • Bright-Glo™ Luciferase Assay System

    • 96-well white, solid-bottom cell culture plates

    • Luminometer

  • Protocol:

    • Cell Seeding: Seed TZM-bl cells into 96-well plates and incubate overnight.

    • Compound and Virus Addition:

      • Prepare serial dilutions of the synthesized compound.

      • In a separate plate, pre-incubate the compound dilutions with a fixed amount of R5-tropic pseudovirus for 1 hour at 37°C.

    • Infection:

      • Remove the medium from the TZM-bl cells.

      • Add the virus-compound mixture to the cells, along with DEAE-Dextran (to enhance infection).

      • Incubate for 48 hours at 37°C.

    • Luciferase Assay:

      • Remove the supernatant from the wells.

      • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the Bright-Glo™ system.

    • Data Analysis:

      • Determine the percentage of HIV-1 entry inhibition for each compound concentration relative to the virus-only control.

      • Plot the percentage inhibition against the logarithm of the compound concentration.

      • Calculate the EC₅₀ (or IC₅₀) value, representing the concentration at which the compound inhibits 50% of viral entry.

Parameter Description
EC₅₀/IC₅₀ The concentration of the compound that inhibits 50% of viral entry.
CC₅₀ The concentration of the compound that reduces cell viability by 50% (determined in a parallel cytotoxicity assay).
Selectivity Index (SI) CC₅₀ / EC₅₀ (A higher SI indicates a more favorable therapeutic window).

Conclusion

The synthetic and analytical protocols detailed in this guide provide a robust framework for the discovery and initial characterization of novel HIV-1 CCR5 antagonists derived from this compound. By following these methodologies, researchers can efficiently synthesize and evaluate new chemical entities with the potential to contribute to the next generation of antiretroviral therapies. The emphasis on understanding the rationale behind each step and the inclusion of self-validating controls are critical for ensuring the generation of high-quality, reproducible data in the pursuit of new treatments for HIV-1 infection.

References

  • BenchChem. (2025). Application Notes and Protocols for HIV-1 Inhibitor-33 In Vitro Assay. BenchChem.
  • National Institutes of Health. (2008). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. NIH.
  • Myers, A. (n.d.). Myers Chem 115.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Efficacy Testing of HIV-1 Inhibitors. BenchChem.
  • National Institutes of Health. (n.d.). CD8 T Cell Virus Inhibition Assay Protocol. NIH.
  • BenchChem. (2025).
  • Molecular Devices. (n.d.). Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers.
  • PubMed. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. PubMed.
  • Unknown. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Unknown. (n.d.). Solvent Free Wittig Reactions.
  • Utah Tech University. (n.d.). Wittig reaction.
  • YouTube. (2023).
  • Google Patents. (2003). WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • PubMed. (2001).
  • Abcam. (2023). ab211106 HIV-1 Protease Inhibitor Screening Kit (Fluorometric).
  • Organic Chemistry Portal. (n.d.).
  • Montefiori Laboratory, Duke University. (2021).
  • National Institutes of Health. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist.
  • Wordpress. (n.d.).
  • Unknown. (n.d.). 27. A Solvent Free Wittig Reaction.
  • Unknown. (n.d.). CALCIUM FLUX PROTOCOL.
  • ResearchGate. (2018).
  • Unknown. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Creative Bioarray. (n.d.).
  • ResearchGate. (2025).
  • PubMed Central. (n.d.).
  • ACS Publications. (n.d.). Development of a Bulk Enabling Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist.
  • PubMed. (2009).
  • PubMed Central. (n.d.).
  • PubMed. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide.
  • Advanced Journal of Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

Sources

Application Notes and Protocols: Selective Deprotection of the Benzyloxy Group in 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzyloxy group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its general stability across a range of reaction conditions.[1][2] However, its effective and selective removal is a critical step that often requires careful consideration of the substrate's overall functionality. This is particularly true for molecules like 5-(Benzyloxy)-2-bromobenzaldehyde, which contains an aldehyde and an aryl bromide that can be sensitive to certain deprotection reagents. These application notes provide a comprehensive guide to the selective deprotection of the benzyloxy group in this compound, detailing various methodologies, their underlying mechanisms, and step-by-step protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for this crucial synthetic transformation.

Introduction: The Strategic Importance of the Benzyloxy Protecting Group

In the complex landscape of organic synthesis, protecting groups are indispensable tools for masking reactive functional groups to prevent unwanted side reactions.[3][4] This strategy, known as orthogonal protection, allows for the selective manipulation of different parts of a molecule, a cornerstone of modern synthetic chemistry.[3][5][6] The benzyloxy (OBn) group is a popular choice for protecting alcohols and phenols due to its ease of installation and its stability under a wide array of non-reductive conditions.[2]

The removal of the benzyl group, or deprotection, is most commonly achieved through catalytic hydrogenolysis.[2][7] However, the presence of other reducible or sensitive functional groups within the molecule, such as the aldehyde and aryl bromide in this compound, necessitates a careful selection of the deprotection method to ensure chemoselectivity. This guide will explore various strategies for the deprotection of this compound, with a focus on maximizing the yield of the desired product, 2-bromo-5-hydroxybenzaldehyde, while minimizing side reactions.

Deprotection Methodologies: A Comparative Overview

Several methods can be employed for the cleavage of a benzyloxy group. The choice of method is dictated by the overall functionality of the starting material and the desired selectivity. For this compound, the primary concerns are the potential reduction of the aldehyde to an alcohol and the hydrodebromination of the aryl bromide.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a widely used and often high-yielding method for benzyl ether cleavage.[2][7][8] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.

Mechanism: The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected alcohol and toluene as a byproduct.

digraph "Catalytic_Hydrogenolysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Mechanism of Catalytic Hydrogenolysis", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#4285F4"];

Substrate [label="R-O-Bn"]; Catalyst [label="Pd/C"]; H2 [label="H₂"]; Intermediate [label="[R-O-Pd-Bn]", style=dashed]; Product [label="R-OH"]; Byproduct [label="Toluene"];

Substrate -> Intermediate [label=" Oxidative\n Addition"]; H2 -> Intermediate; Intermediate -> Product [label=" Reductive\n Elimination"]; Intermediate -> Byproduct;

{rank=same; Substrate; H2; Catalyst} }

Figure 1: Simplified mechanism of catalytic hydrogenolysis.

Challenges with this compound:

  • Aldehyde Reduction: The aldehyde group is susceptible to reduction to a primary alcohol under hydrogenation conditions.

  • Hydrodebromination: The aryl bromide can undergo hydrogenolysis, leading to the formation of 5-hydroxybenzaldehyde as a byproduct.

To mitigate these side reactions, careful control of reaction conditions, including catalyst loading, hydrogen pressure, and reaction time, is crucial. The use of catalyst poisons or specific catalyst types can sometimes improve selectivity.

Lewis Acid-Mediated Deprotection

Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (BCl₃), are effective reagents for cleaving aryl benzyl ethers.[9][10][11] This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of reducible functional groups.

Mechanism: The Lewis acid coordinates to the ether oxygen, activating the C-O bond for cleavage. A nucleophile, typically a halide from the Lewis acid, then attacks the benzylic carbon, leading to the formation of the deprotected phenol and a benzyl halide.

Advantages for this compound:

  • Chemoselectivity: This method avoids the use of hydrogen and thus circumvents the issues of aldehyde reduction and hydrodebromination.

  • Mild Conditions: The reaction can often be performed at low temperatures, which can be beneficial for sensitive substrates.[12]

Considerations:

  • Stoichiometry: Precise control of the amount of Lewis acid is necessary to avoid side reactions with other functional groups.

  • Workup: The workup procedure typically involves quenching the reaction with a proton source, which must be done carefully.

Transfer Hydrogenolysis

Transfer hydrogenolysis offers a milder alternative to traditional catalytic hydrogenolysis.[1][13] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used in place of hydrogen gas.

Advantages:

  • Milder Conditions: Often proceeds at atmospheric pressure and room temperature.

  • Selectivity: Can sometimes offer better selectivity compared to high-pressure hydrogenation.[1]

Applicability to this compound: This method still carries the risk of aldehyde reduction and hydrodebromination, but the milder conditions may allow for better control over the reaction.

Experimental Protocols

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="General Experimental Workflow for Deprotection", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#34A853"];

Start [label="Start: this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Deprotection Reaction\n(e.g., Hydrogenolysis or Lewis Acid)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Purification\n(e.g., Column Chromatography)"]; Analysis [label="Characterization\n(NMR, MS, etc.)"]; End [label="Product: 2-Bromo-5-hydroxybenzaldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> End; }

Figure 2: A generalized workflow for the deprotection process.

Protocol 1: Catalytic Hydrogenolysis

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate (or another suitable solvent)

  • Hydrogen gas

  • Standard glassware for hydrogenation (e.g., Parr shaker or H-Cube)

Procedure:

  • Dissolve this compound (1.0 eq) in ethyl acetate.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: BBr₃-Mediated Deprotection

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ in DCM (1.0-1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison

Method Reagents Typical Conditions Advantages Potential Disadvantages
Catalytic Hydrogenolysis Pd/C, H₂Room temp, 1-4 atm H₂High yield, clean reactionAldehyde reduction, hydrodebromination
Lewis Acid Cleavage BBr₃ or BCl₃-78 °C to room tempChemoselective, avoids reductionStoichiometric reagent, sensitive to moisture
Transfer Hydrogenolysis Pd/C, H-donorRoom temp, atmospheric pressureMilder than H₂, good for some substratesCan still cause reduction and debromination

Expertise & Experience: Navigating the Nuances

As a Senior Application Scientist, my experience has shown that while catalytic hydrogenolysis is often the first choice for benzyl ether deprotection, its application to substrates like this compound requires a nuanced approach. Over-reduction is a significant concern. To address this, one might consider using a less active catalyst, such as 5% Pd/C, or adding a catalyst poison like quinoline to selectively inhibit the reduction of the aldehyde and the aryl bromide.

For the Lewis acid-mediated approach, the success of the reaction is highly dependent on the strict exclusion of moisture. The use of freshly distilled solvents and properly dried glassware is paramount. Furthermore, the rate of addition of the Lewis acid can significantly impact the reaction outcome. A slow, controlled addition at low temperatures is crucial to minimize potential side reactions.

Trustworthiness: A Self-Validating System

To ensure the reliability of these protocols, a robust analytical workflow is essential.

  • Reaction Monitoring: TLC is a quick and effective tool for monitoring the disappearance of the starting material and the appearance of the product. Co-spotting with the starting material is recommended. For more quantitative analysis, LC-MS can be employed.

  • Product Characterization: The identity and purity of the final product, 2-bromo-5-hydroxybenzaldehyde, should be confirmed by a combination of spectroscopic methods:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

    • Mass Spectrometry: To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl and aldehyde functional groups.

By implementing this multi-faceted analytical approach, researchers can have high confidence in the outcome of their deprotection reactions.

References

  • Vertex AI Search. VI Protecting Groups and Orthogonal Protection Strategies. [Online].
  • BenchChem. Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers. [Online].
  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Online].
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113.
  • Wikipedia. Protecting group. [Online].
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Online].
  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Online].
  • Punna, S., Meunier, S., & Finn, M. G. (2004). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters, 6(16), 2777–2779.
  • PubMed. A hierarchy of aryloxide deprotection by boron tribromide. [Online].
  • ResearchGate. Studies on the hydrogenolysis of benzyl ethers. [Online].
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Online].
  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
  • ResearchGate. A Hierarchy of Aryloxide Deprotection by Boron Tribromide. [Online].
  • ResearchGate. Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. [Online].
  • Atlanchim Pharma. 2-17 Science About O-Benzyl protecting groups. [Online].
  • Sousa, C., & Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. European Journal of Organic Chemistry, 2013(24), 5195-5199.

Sources

Application Notes and Protocols for the Synthesis of Chalcones and Flavonoids from 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chalcones and flavonoids represent a significant class of naturally occurring and synthetic compounds that are of profound interest to the fields of medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties, make them attractive scaffolds for novel therapeutic agents.[1][2] This document provides a comprehensive guide for the synthesis of chalcones and their subsequent conversion to flavonoids, utilizing 5-(Benzyloxy)-2-bromobenzaldehyde as a key starting material. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering not only step-by-step instructions but also the underlying scientific rationale for the chosen methodologies. We will explore two distinct and robust strategies for the synthesis of the flavonoid core from the intermediate chalcone: a direct palladium-catalyzed intramolecular cyclization and a classical approach involving deprotection followed by oxidative cyclization.

Part 1: Synthesis of a Benzyloxy-Substituted Bromochalcone

The foundational step in our synthetic pathway is the Claisen-Schmidt condensation to form the chalcone backbone. This base-catalyzed reaction joins an aromatic aldehyde with an acetophenone, creating the characteristic α,β-unsaturated ketone structure of chalcones.[1][2][3]

Causality Behind Experimental Choices

In this protocol, we react this compound with acetophenone. The choice of a strong base, such as sodium hydroxide, is crucial for the deprotonation of the α-carbon of acetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct is typically spontaneous, driven by the formation of a stable, conjugated system. Ethanol is a common solvent as it effectively dissolves both the reactants and the base. The reaction is usually conducted at room temperature to minimize side reactions.

Experimental Workflow: Chalcone Synthesis

Chalcone_Synthesis Start Reactant Preparation Reaction Claisen-Schmidt Condensation Start->Reaction Add NaOH(aq) Workup Neutralization & Precipitation Reaction->Workup Pour into ice/HCl Purification Recrystallization / Column Chromatography Workup->Purification Isolate crude product Product Purified Chalcone Purification->Product

Caption: Workflow for the synthesis of the chalcone intermediate.

Protocol 1: Synthesis of (E)-1-phenyl-3-(5-(benzyloxy)-2-bromophenyl)prop-2-en-1-one

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol (30-50 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH (2.0 eq) in water and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approx. 200 g) and acidify with dilute HCl until the pH is neutral.[1]

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water to remove any inorganic impurities.

  • The crude chalcone can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Data Presentation:

ReactantMolecular Weight ( g/mol )Molar Ratio
This compound307.161.0
Acetophenone120.151.0
Sodium Hydroxide40.002.0

Expected Yield: 70-85%

Characterization: The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The trans-configuration of the double bond can be confirmed by the large coupling constant (typically ~15-16 Hz) between the vinylic protons in the ¹H NMR spectrum.[4]

Part 2: Synthesis of Flavonoids from the Bromochalcone Intermediate

With the bromochalcone in hand, we now turn our attention to the construction of the flavonoid core. The presence of the 2-bromo substituent and the protected hydroxyl group at the 5-position necessitates a departure from the standard oxidative cyclization of 2'-hydroxychalcones. We present two viable and distinct strategies to achieve this transformation.

Strategy A: Direct Synthesis of Flavones via Intramolecular Heck Reaction

This modern and elegant approach leverages the power of palladium catalysis to form the C-C bond necessary for the flavone ring system directly from the 2-bromochalcone.[5] The intramolecular Heck reaction is a powerful tool for the construction of cyclic systems.[6][7]

Causality Behind Experimental Choices

The intramolecular Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and furnishes the flavone product. The choice of palladium source, ligand, and base are critical for the success of this reaction. A phosphine ligand is typically used to stabilize the palladium catalyst, and a base is required to neutralize the HBr generated during the catalytic cycle.

Experimental Workflow: Intramolecular Heck Reaction

Heck_Reaction Start Reactant & Catalyst Preparation Reaction Intramolecular Heck Cyclization Start->Reaction Heat under Inert Atmosphere Workup Filtration & Solvent Evaporation Reaction->Workup Cool to RT Purification Column Chromatography Workup->Purification Isolate crude product Product Purified Flavone Purification->Product

Caption: Workflow for the direct synthesis of flavones via intramolecular Heck reaction.

Protocol 2: Palladium-Catalyzed Intramolecular Heck Cyclization

Materials:

  • (E)-1-phenyl-3-(5-(benzyloxy)-2-bromophenyl)prop-2-en-1-one (from Protocol 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 2-bromochalcone (1.0 eq), palladium(II) acetate (0.05-0.10 eq), and triphenylphosphine (0.10-0.20 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous solvent and triethylamine (2.0-3.0 eq) via syringe.

  • Heat the reaction mixture to 80-100°C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired flavone.

Data Presentation:

ReagentMolar RatioRole
2-Bromochalcone1.0Substrate
Palladium(II) acetate0.05 - 0.10Catalyst Precursor
Triphenylphosphine0.10 - 0.20Ligand
Triethylamine2.0 - 3.0Base

Expected Yield: 60-80%

Strategy B: Deprotection Followed by Oxidative Cyclization

This classical two-step approach first involves the removal of the benzyl protecting group to unmask a free hydroxyl group at the 2'-position of the chalcone. This 2'-hydroxychalcone is then subjected to oxidative cyclization to form the flavone.

Step 1: Debenzylation of the Chalcone

Causality Behind Experimental Choices

The benzyl ether linkage can be cleaved under various conditions. While catalytic hydrogenation is common, it risks reducing the α,β-unsaturated ketone system of the chalcone. A more selective method is the use of a Lewis acid such as boron tribromide (BBr₃).[8][9] BBr₃ coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. The reaction is typically performed at low temperatures to enhance selectivity and control reactivity.

Protocol 3: Debenzylation of the Benzyloxy-Substituted Chalcone

Materials:

  • (E)-1-phenyl-3-(5-(benzyloxy)-2-bromophenyl)prop-2-en-1-one (from Protocol 1)

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Ice bath or cryocooler

Procedure:

  • Dissolve the benzyloxy-chalcone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at -78°C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude 2'-hydroxy-2-bromochalcone can be purified by column chromatography.

Step 2: Oxidative Cyclization of the 2'-Hydroxychalcone

Causality Behind Experimental Choices

With the 2'-hydroxychalcone in hand, several methods are available for the final cyclization to the flavone. A common and effective method is the use of iodine in dimethyl sulfoxide (DMSO).[2] In this reaction, it is proposed that an intramolecular Michael addition of the hydroxyl group onto the enone system occurs, followed by oxidation of the resulting flavanone intermediate to the flavone. DMSO can act as both the solvent and a co-oxidant.

Protocol 4: I₂/DMSO Mediated Oxidative Cyclization

Materials:

  • 2'-Hydroxy-2-bromochalcone (from Protocol 3)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • 20% Sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the 2'-hydroxy-2-bromochalcone (1.0 eq) and iodine (1.0-1.2 eq) in DMSO in a round-bottom flask.[10]

  • Heat the reaction mixture to 120-140°C and reflux for 2-4 hours.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with a 20% sodium thiosulfate solution to remove excess iodine, followed by water.

  • The crude flavone can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation for Strategy B:

StepKey ReagentMolar RatioExpected Yield
DebenzylationBBr₃1.1 - 1.575-90%
Oxidative CyclizationI₂1.0 - 1.265-85%

Conclusion

The synthesis of chalcones and flavonoids from this compound is a versatile process that allows for the creation of a variety of potentially bioactive molecules. The Claisen-Schmidt condensation provides a reliable route to the key chalcone intermediate. From there, researchers have the option of employing either a modern palladium-catalyzed intramolecular Heck reaction for a direct conversion to the flavone or a more traditional deprotection-cyclization sequence. The choice of strategy will depend on the specific goals of the synthesis, available reagents, and the desired substitution patterns on the final flavonoid product. Both pathways offer robust and reproducible methods for accessing this important class of compounds for further investigation in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023). PMC.
  • Synthesis and Biological Evaluation of Newly Synthesized Flavones. (n.d.). ResearchGate.
  • Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. (n.d.). Supporting Information.
  • Divergent synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (2021). PubMed.
  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60. [Link]
  • Representative synthesis of flavanones and flavones. (n.d.). ResearchGate.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. (n.d.). Arkivoc.
  • Intramolecular Heck reaction. (n.d.). Wikipedia.
  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011). qualitas1998.net.
  • Synthesis of Some Novel Flavanones and Evaluation of Antioxidant Activities. (n.d.). RJPT.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Flavones and Related Compounds: Synthesis and Biological Activity. (n.d.). PMC.
  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (2021). RSC Publishing.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclizati. (n.d.). Semantic Scholar.
  • Flavone. (n.d.). Organic Syntheses Procedure.
  • Will BBr3 cleave a benzyl ether? (2014). Reddit.
  • Synthesis Of Flavone Skeleton By Different Methods. (n.d.). Oriental Journal of Chemistry.
  • Recyclable Palladium-Catalyzed Carbonylative Cyclization of Aryl Iodides and 2-Hydroxyacetophenones towards Flavones. (n.d.). Organic Chemistry Portal.
  • Synthesis Of Flavone Skeleton By Different Methods. (n.d.). SciSpace.
  • (PDF) Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization. (2021). ResearchGate.
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). PMC.
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Publications.
  • Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. (n.d.). ResearchGate.
  • Cs 2 CO 3 -Promoted [3 + 2] Cyclization of Chalcone and N -Tosylhydrazone. (n.d.). ResearchGate.
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. (n.d.). ResearchGate.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). MPG.PuRe.
  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. (n.d.). MDPI.
  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). NIH.
  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. (2023). ResearchGate.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI.
  • Brominated chalcones as promising antileishmanial agents. (2025). PubMed.
  • Different methods of chalcones synthesis. (n.d.). ResearchGate.
  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. (n.d.). Organic Chemistry Portal.
  • Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers. (n.d.). PMC.
  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. (n.d.). ResearchGate.

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Application Note: Synthesis of a Substituted Stilbene via the Wittig Reaction with 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Stilbene Synthesis

Stilbenes, diarylethenes characterized by a central carbon-carbon double bond, are privileged scaffolds in medicinal chemistry and materials science. Their derivatives, such as the natural product resveratrol, exhibit a wide range of biological activities. The Wittig reaction, a Nobel Prize-winning transformation, stands as one of the most reliable and versatile methods for constructing C=C double bonds with high regioselectivity.[1][2] It allows for the precise coupling of a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide, making it an indispensable tool for synthesizing complex alkenes like substituted stilbenes.[3]

This application note provides a comprehensive protocol for the synthesis of a specific stilbene derivative from 5-(Benzyloxy)-2-bromobenzaldehyde. The chosen substrate presents an interesting case due to its substitution pattern, offering a practical example for researchers working with functionalized aromatic systems. We will delve into the causality behind each experimental step, from the preparation of the Wittig reagent to the final purification of the target stilbene, ensuring a robust and reproducible methodology.

Reaction Principle and Mechanism

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (also known as a phosphorane) to the carbonyl carbon of an aldehyde or ketone.[4] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[5] The mechanism can be dissected into three key stages: ylide formation, cycloaddition, and elimination.

  • Ylide Formation: The process begins with the preparation of a phosphonium salt, typically via an SN2 reaction between triphenylphosphine and an alkyl halide (e.g., benzyl bromide).[6][7] A strong base is then used to deprotonate the carbon adjacent to the positively charged phosphorus atom, yielding the nucleophilic ylide.[7]

  • [2+2] Cycloaddition: The ylide's negatively charged carbon attacks the electrophilic carbonyl carbon of the aldehyde. This is believed to proceed via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate known as an oxaphosphetane.[4][8][9]

  • Cycloreversion: The oxaphosphetane intermediate is unstable and spontaneously decomposes. It collapses through a cycloreversion process to form the final alkene product and the thermodynamically stable triphenylphosphine oxide.[10][11]

The stereochemistry of the resulting alkene (E vs. Z) is influenced by the nature of the ylide. Unstabilized ylides (with alkyl substituents) typically favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) predominantly yield the E-alkene.[5][9] For benzyl-derived ylides, a mixture of E and Z isomers is common.[3]

Wittig_Mechanism Figure 1: Mechanism of the Wittig Reaction cluster_0 Ylide Formation cluster_1 Alkene Formation PPh3 Triphenylphosphine Salt Benzyltriphenylphosphonium Bromide PPh3->Salt + Benzyl Bromide (SN2) BnBr Benzyl Bromide Ylide Phosphorus Ylide (Wittig Reagent) Salt->Ylide + Base (Deprotonation) Base Strong Base (e.g., n-BuLi) Aldehyde 5-(Benzyloxy)- 2-bromobenzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde ([2+2] Cycloaddition) Products Stilbene Product + Triphenylphosphine Oxide Oxaphosphetane->Products Cycloreversion

Caption: Figure 1: Mechanism of the Wittig Reaction.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Benzyltriphenylphosphonium chloride≥98%Standard VendorHygroscopic; store in a desiccator.
This compound≥97%Standard Vendor
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard VendorInhibitor-free. Use freshly distilled from Na/benzophenone or from a solvent purification system.
n-Butyllithium (n-BuLi)2.5 M in hexanesStandard VendorPyrophoric; handle under inert atmosphere with proper technique.
Dichloromethane (DCM)ACS GradeStandard VendorFor extraction and chromatography.
Ethyl AcetateACS GradeStandard VendorFor chromatography.
HexanesACS GradeStandard VendorFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)N/AIn-house prep.For quenching the reaction.
Saturated aq. Sodium Chloride (Brine)N/AIn-house prep.For washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard VendorFor drying the organic phase.
Silica Gel60 Å, 230-400 meshStandard VendorFor column chromatography.
Experimental Workflow

Workflow Figure 2: Experimental Workflow A 1. Ylide Preparation - Suspend phosphonium salt in dry THF - Add n-BuLi at 0°C - Stir for 30 min B 2. Wittig Reaction - Add aldehyde solution dropwise at 0°C - Warm to RT and stir for 4-6h A->B Deep red ylide forms C 3. Reaction Quench - Cool to 0°C - Add sat. aq. NH4Cl B->C TLC monitoring D 4. Extraction - Partition between DCM and water - Separate layers C->D E 5. Washing & Drying - Wash organic layer with brine - Dry over MgSO4 D->E F 6. Purification - Concentrate in vacuo - Purify by column chromatography E->F Filter off drying agent G 7. Final Product - Characterize (NMR, MS, IR) - Assess purity (TLC, mp) F->G Isolate fractions

Caption: Figure 2: Experimental Workflow.

Detailed Protocol

Part A: In-Situ Preparation of the Wittig Reagent (Ylide)

  • Rationale: The phosphorus ylide is highly reactive and moisture-sensitive, making in-situ generation under an inert atmosphere essential for high yields. n-Butyllithium is a very strong base required to deprotonate the phosphonium salt.[7]

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Add anhydrous THF (approx. 0.2 M relative to the phosphonium salt) via syringe.

  • Cool the resulting white suspension to 0°C in an ice-water bath.

  • While stirring vigorously, add n-butyllithium (1.05 equivalents) dropwise via syringe over 10 minutes.

    • Observation: Upon addition of n-BuLi, a deep orange to blood-red color should develop, indicating the formation of the ylide.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

Part B: The Wittig Reaction

  • Rationale: The aldehyde is added slowly at low temperature to control the initial exothermic reaction. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Using a syringe, add the aldehyde solution dropwise to the stirring ylide solution at 0°C over 15 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The reaction is complete when the starting aldehyde spot has been consumed.

Part C: Work-up and Purification

  • Rationale: The work-up is designed to quench the reactive species and separate the organic product from inorganic salts and the triphenylphosphine oxide byproduct. Recrystallization or chromatography is almost always necessary to remove the triphenylphosphine oxide.[12]

  • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM) and water.

  • Separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with saturated aqueous NaCl (brine).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude material (a mixture of the E/Z stilbene and triphenylphosphine oxide) can be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective. The less polar stilbene product will elute before the more polar triphenylphosphine oxide.[12]

  • Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight.

Expected Results and Troubleshooting

  • Expected Product: The reaction should yield the target stilbene, (E/Z)-1-(Benzyloxy)-4-bromo-2-(2-phenylethenyl)benzene, as a mixture of geometric isomers, likely as a pale yellow solid or oil.

  • Characterization: Confirm the structure using ¹H NMR (olefinic protons will appear as doublets in the 6.5-7.5 ppm region, with coupling constants differentiating the E and Z isomers), ¹³C NMR, Mass Spectrometry (to confirm the molecular weight), and IR spectroscopy.

  • Troubleshooting:

    • Low Yield: This often results from incomplete ylide formation due to wet solvents/glassware or an insufficient amount/quality of the base. Ensure all equipment is rigorously dried and use freshly titrated n-BuLi.

    • No Reaction: If the ylide color does not form, the base is inactive or the phosphonium salt is of poor quality.

    • Difficult Purification: Triphenylphosphine oxide is notoriously difficult to separate. If recrystallization fails, column chromatography is the most reliable method.[12] Alternatively, precipitating the oxide as a zinc chloride complex has been reported as a viable strategy.[13]

Safety Precautions

  • n-Butyllithium: n-BuLi is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-resistant gloves and a lab coat.

  • Solvents: THF, DCM, and hexanes are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • General: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

Conclusion

The Wittig reaction is a powerful and highly adaptable method for stilbene synthesis. This protocol provides a detailed and reliable procedure for the reaction of this compound with a benzyl-derived phosphorus ylide. By carefully controlling reaction conditions, particularly moisture and the stoichiometry of the base, researchers can achieve good yields of the desired stilbene. The insights into the mechanism, work-up, and purification strategies presented herein offer a solid foundation for drug development professionals and synthetic chemists to successfully apply this cornerstone reaction to complex molecular targets.

References

  • Wikipedia. Wittig reaction. [Link]
  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Paul, S., & Pezzuto, J. M. (2019). Synthetic approaches toward stilbenes and their related structures. Molecules, 24(15), 2734. [Link]
  • Refubium - Freie Universität Berlin. 3 Syntheses - 3.
  • BYJU'S. Wittig Reaction. [Link]
  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
  • Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances. [Link]
  • OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
  • Wiley-VCH.
  • Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. [Link]
  • Molander, G. A., & Figueroa, R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(4), 757–760. [Link]
  • Hahn, J. Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. [Link]
  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
  • ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. [Link]
  • Prezi. 18.2A Wittig Synthesis of Stilbenes. [Link]
  • Chemistry LibreTexts. Wittig reaction. [Link]
  • YouTube. The Wittig Reaction. [Link]
  • University of Wisconsin-Madison. A Solvent Free Wittig Reaction. [Link]
  • Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]

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Formation of Schiff Bases from 5-(Benzyloxy)-2-bromobenzaldehyde and Primary Amines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the imine or azomethine (-C=N-) linkage characteristic of Schiff bases represents a cornerstone of synthetic versatility and pharmacological potential.[1] These compounds are not merely synthetic intermediates but often constitute the core pharmacophore of numerous biologically active molecules, exhibiting a wide spectrum of activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of Schiff bases derived from 5-(Benzyloxy)-2-bromobenzaldehyde and various primary amines. The strategic inclusion of a benzyloxy group offers a versatile handle for further synthetic manipulations, while the ortho-bromo substituent can be exploited in subsequent cross-coupling reactions, making the resulting Schiff bases valuable scaffolds in the synthesis of complex molecular architectures.

Understanding the Reaction: Mechanism and Key Considerations

The formation of a Schiff base is a reversible condensation reaction between a carbonyl compound (in this case, this compound) and a primary amine.[6] The reaction proceeds through a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to yield the stable imine.

Reaction Mechanism:

The overall transformation can be depicted as follows:

Schiff Base Formation Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Aldehyde R-CHO Carbinolamine R-CH(OH)-NH-R' Aldehyde->Carbinolamine + R'-NH₂ Amine R'-NH₂ Carbinolamine_dehydration R-CH(OH)-NH-R' Schiff_Base R-CH=N-R' Carbinolamine_dehydration->Schiff_Base - H₂O Water H₂O

Caption: General mechanism of Schiff base formation.

The reaction is typically catalyzed by either an acid or a base. Acid catalysis facilitates the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, making it a better leaving group (water).[7] However, the pH must be carefully controlled, as excessive acidity can protonate the primary amine, rendering it non-nucleophilic and inhibiting the initial addition step.[7] For many Schiff base syntheses, a mildly acidic pH is optimal.

Influence of Substituents on this compound:

The electronic properties of the substituents on the benzaldehyde ring can influence the reactivity of the carbonyl group.

  • 2-Bromo Group: The bromine atom is an electron-withdrawing group through its inductive effect, which can increase the electrophilicity of the carbonyl carbon, potentially favoring the initial nucleophilic attack by the amine.

  • 5-Benzyloxy Group: The benzyloxy group, through its oxygen atom, can act as an electron-donating group via resonance, which might slightly decrease the electrophilicity of the carbonyl carbon.

The interplay of these electronic effects will determine the overall reactivity of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Schiff bases from this compound and a representative primary amine. These can be adapted for a range of primary amines with appropriate modifications.

Protocol 1: Conventional Synthesis via Reflux

This method is a robust and widely used approach for the synthesis of Schiff bases.

Materials:

  • This compound

  • Primary amine (e.g., Aniline or a substituted aniline)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Add the primary amine (1.0 - 1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Materials:

  • This compound

  • Primary amine

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 equivalent) and the primary amine (1.0 - 1.1 equivalents).

  • A minimal amount of a high-boiling point solvent like ethanol or even solvent-free conditions can be employed.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature and time (optimization may be required, e.g., 100-120 °C for 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate and purify the product as described in Protocol 1.

Purification and Characterization

Purification of the synthesized Schiff bases is crucial to remove any unreacted starting materials or byproducts.

Purification Techniques:
  • Recrystallization: This is the most common method for purifying solid Schiff bases. The choice of solvent is critical and depends on the solubility of the product. Ethanol and methanol are often good starting points.

  • Column Chromatography: For products that are difficult to crystallize or if impurities have similar solubility, column chromatography on silica gel can be an effective purification method. A mixture of hexane and ethyl acetate is a common eluent system.

Characterization Methods:

The structure and purity of the synthesized Schiff bases should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations for Schiff Bases
Infrared (IR) Spectroscopy Appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm. The signals corresponding to the aromatic protons of both the aldehyde and amine moieties will also be present. ¹³C NMR: Appearance of a signal for the azomethine carbon (-CH=N-) in the range of δ 145-165 ppm.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the target Schiff base should be observed.

Workflow and Data Management

A systematic workflow is essential for the successful synthesis and characterization of Schiff bases.

Schiff_Base_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + Primary Amine Reaction Reaction Setup (Conventional or Microwave) Reactants->Reaction Crude_Product Crude Schiff Base Reaction->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure Schiff Base Purification_Method->Pure_Product IR IR Spectroscopy Pure_Product->IR NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis and Structure Confirmation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: A typical workflow for Schiff base synthesis.

Applications in Drug Development

Schiff bases derived from substituted benzaldehydes are valuable precursors in the synthesis of a wide array of heterocyclic compounds and other complex molecules with potential therapeutic applications. The presence of the benzyloxy group allows for deprotection to reveal a phenol, which can be a key interacting moiety with biological targets or a site for further functionalization. The ortho-bromo substituent is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual functionality makes these Schiff bases attractive building blocks for constructing libraries of compounds for high-throughput screening in drug discovery programs.

References

  • World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES.
  • ResearchGate. Mechanism of Schiff base (imine) Formation.
  • Hilaris Publisher. Role of Schiff Base in Drug Discovery Research.
  • Semantic Scholar. Schiff bases in medicinal chemistry: a patent review (2010-2015).
  • Chemistry LibreTexts. 12.6: Reactions of Aldehydes and Ketones with Amines.
  • International Journal of Applied Research in Medicinal Chemistry. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review.
  • PubMed. Schiff bases in medicinal chemistry: a patent review (2010-2015).
  • International Journal of Pharmaceutical Sciences Review and Research. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules.
  • IONiC / VIPEr. Schiff Base Synthesis Experiment_0.docx.
  • Chemical Sciences Journal. Role of Schiff Base in Drug Discovery Research.
  • PubMed. Schiff bases in medicinal chemistry: a patent review (2010-2015).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the causality behind experimental choices, you can effectively troubleshoot issues and significantly improve your reaction yields.

The most common and reliable synthetic route to this compound involves two primary stages:

  • Williamson Ether Synthesis: Protection of the hydroxyl group of 3-hydroxybenzaldehyde using benzyl bromide to form 3-(benzyloxy)benzaldehyde.

  • Regioselective Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 3-(benzyloxy)benzaldehyde, directed to the 2-position.

This guide is structured to address specific problems you may face at each stage, providing expert insights and actionable protocols.

Section 1: Common Synthetic Pathway & Workflow

The overall transformation requires careful control of regioselectivity during the bromination step. The benzyloxy group (-OBn) is an ortho-, para- director, while the aldehyde group (-CHO) is a meta-director. Their combined influence dictates the final position of the incoming electrophile.

G S1 3-Hydroxybenzaldehyde R1 Benzyl Bromide (BnBr) + K₂CO₃, Acetone P1 3-(Benzyloxy)benzaldehyde R1->P1 Reflux P1_c 3-(Benzyloxy)benzaldehyde R2 N-Bromosuccinimide (NBS) + Acid Catalyst, CH₂Cl₂ FP This compound R2->FP Controlled Temp. WP Quench Reaction & Aqueous Workup FP->WP PU Column Chromatography or Recrystallization WP->PU FC Final Characterization (NMR, MS, mp) PU->FC

Caption: General workflow for the two-step synthesis of the target compound.

Section 2: Troubleshooting the Synthesis (Q&A Format)

This section addresses specific issues that can arise during the synthesis, leading to low yields or impure products.

Subsection 2.1: Issues with Williamson Ether Synthesis

Question 1: My yield for the first step, preparing 3-(benzyloxy)benzaldehyde, is low. What are the likely causes and how can I fix them?

Answer: Low yields in the Williamson ether synthesis are typically due to incomplete reaction, side reactions, or poor reagent quality. Here are the key factors to investigate:

  • Inadequate Base: The reaction requires a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is commonly used and effective. Ensure it is finely powdered and anhydrous. If the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used, but this requires an anhydrous aprotic solvent like THF or DMF and careful handling.[1]

  • Solvent Choice: Polar aprotic solvents like acetone or acetonitrile (MeCN) are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus accelerating the SN2 reaction.[2] Using protic solvents like ethanol can slow the reaction.[2]

  • Reaction Time and Temperature: The reaction is often run under reflux.[3] Undergraduate lab periods may be too short for the reaction to reach completion, leading to low yields.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup. A typical reaction can take from 1 to 8 hours.[2]

  • Reagent Purity: Benzyl bromide is a lachrymator and can degrade over time. Use freshly opened or distilled benzyl bromide. The 3-hydroxybenzaldehyde should also be pure.

  • Side Reactions: The primary competing reaction is elimination, although this is less of a concern with primary halides like benzyl bromide.[1]

Troubleshooting Summary:

Parameter Recommendation Rationale
Base Use finely powdered, anhydrous K₂CO₃. Maximizes surface area and ensures efficient deprotonation.
Solvent Use acetone or acetonitrile. Promotes the SN2 mechanism by not solvating the nucleophile.[2]
Temperature Reflux the reaction mixture. Provides sufficient energy to overcome the activation barrier.

| Monitoring | Use TLC to track the disappearance of 3-hydroxybenzaldehyde. | Prevents premature workup and ensures maximum conversion. |

Subsection 2.2: Challenges in the Aromatic Bromination Step

Question 2: My bromination reaction is not regioselective. I'm getting a mixture of isomers instead of the desired 2-bromo product. Why is this happening?

Answer: Achieving high regioselectivity is the critical challenge in this step. The substitution pattern is a competition between the directing effects of the benzyloxy and aldehyde groups.

  • Understanding Directing Effects:

    • Benzyloxy Group (-OBn): This is a strong electron-donating group (EDG) due to resonance of the oxygen's lone pairs with the ring.[4] EDGs are ortho, para-directors and activate the ring towards electrophilic attack.[4][5]

    • Aldehyde Group (-CHO): This is a moderately electron-withdrawing group (EWG) and acts as a meta-director, deactivating the ring.[6]

    The positions ortho and para to the -OBn group are C2, C4, and C6. The position meta to the -CHO group is C5. The -OBn group is a much stronger activating group than the -CHO is a deactivating one. Therefore, substitution will be directed by the benzyloxy group to the ortho and para positions. The desired product is the 2-bromo isomer (ortho to -OBn). The 4- and 6-bromo isomers are potential side products. Steric hindrance from the adjacent aldehyde group can help favor bromination at the 2- and 4-positions over the 6-position.

  • Improving Selectivity:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) because it provides a low, steady concentration of electrophilic bromine, which can enhance selectivity and reduce side reactions like over-bromination.[7][8][9]

    • Solvent and Catalyst: Using a polar solvent like DMF can enhance para-selectivity in NBS brominations of electron-rich aromatics.[8] For this specific substrate, a non-polar solvent like dichloromethane (CH₂Cl₂) with a mild acid catalyst (e.g., a small amount of sulfuric acid) is often used to favor ortho-bromination. Some methods use an iodine-containing catalyst to improve yield and selectivity.

    • Temperature Control: Electrophilic aromatic substitutions are often exothermic. Running the reaction at a low temperature (e.g., 0-15°C) can increase regioselectivity by favoring the product formed via the lowest activation energy pathway.[10]

Caption: Regioselectivity map for electrophilic bromination.

Question 3: I am observing significant amounts of α-bromination on the aldehyde or benzylic bromination. How can I prevent this?

Answer: This is a classic issue when using NBS. NBS can participate in two distinct reaction pathways: electrophilic aromatic substitution and free-radical substitution.[8]

  • Electrophilic Pathway (Desired): Occurs on electron-rich aromatic rings. This is favored by polar solvents and the absence of radical initiators.

  • Free-Radical Pathway (Undesired): This is known as the Wohl-Ziegler reaction and leads to bromination at allylic and benzylic positions.[8] It is promoted by non-polar solvents (like CCl₄), radical initiators (like AIBN or benzoyl peroxide), or UV light.[7][11]

To prevent undesired radical reactions:

  • Use Fresh NBS: Old NBS can decompose to Br₂, which can participate in various side reactions. Recrystallizing NBS from water can remove impurities.[7][8]

  • Avoid Radical Initiators: Ensure your reaction is shielded from UV light and that no radical initiators are present.

  • Control Reaction Conditions: Perform the reaction in the dark and use a solvent like dichloromethane or acetonitrile rather than carbon tetrachloride.

Subsection 2.3: Product Isolation and Purification

Question 4: My final product is difficult to purify. What are the best methods to isolate pure this compound?

Answer: Purification challenges often stem from unreacted starting material or the presence of isomers.

  • Initial Workup: After the reaction, a standard aqueous workup is necessary. Quench the reaction with a reducing agent like sodium thiosulfate or sodium sulfite to destroy any remaining bromine/NBS. Wash the organic layer with a sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. Dry the organic layer thoroughly over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective purification method. A common technique is to dissolve the crude solid in a minimum amount of a hot solvent (like ethyl acetate or ethanol) and then add a co-solvent in which the product is less soluble (like hexanes) until the solution becomes cloudy.[12] Allowing this to cool slowly should yield pure crystals.

  • Silica Gel Chromatography: If recrystallization is ineffective or if isomers are present, column chromatography is the method of choice. A solvent system of ethyl acetate and hexanes is typically effective. The polarity can be adjusted based on TLC analysis to achieve good separation between the desired product, starting material, and any isomers.

Section 3: Optimized Experimental Protocol

This protocol is synthesized from best practices and literature precedents.

Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde [3][13][14]

  • To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq.), finely powdered anhydrous potassium carbonate (1.5 eq.), and acetone (approx. 10 mL per gram of aldehyde).

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • With vigorous stirring, add benzyl bromide (1.1 eq.) to the suspension.

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1M NaOH (2x) and then brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, which can be used directly or purified further by recrystallization from ethanol/water.

Step 2: Synthesis of this compound [10]

  • Dissolve 3-(benzyloxy)benzaldehyde (1.0 eq.) in dichloromethane in a flask protected from light.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate container, prepare a solution or slurry of N-Bromosuccinimide (NBS) (1.05-1.1 eq.) in dichloromethane.

  • Slowly add the NBS slurry to the stirred, cooled solution of the aldehyde over 30-60 minutes, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to stir at low temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a cold, saturated aqueous solution of sodium thiosulfate.

  • Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) or by recrystallization to obtain the pure product.

Section 4: FAQs

Q: Can I use bromine (Br₂) instead of NBS for the bromination step? A: Yes, Br₂ can be used, often with a Lewis acid catalyst like FeBr₃.[15] However, Br₂ is more reactive and less selective, which can lead to over-bromination and the formation of more isomeric byproducts.[16] NBS is generally safer to handle and provides better control.[9]

Q: Why is my NBS reagent yellow/brown? Can I still use it? A: Pure NBS is a white solid. A yellow or brown color indicates the presence of free bromine from decomposition.[7] While it might still work, using discolored NBS increases the risk of side reactions. It is highly recommended to recrystallize it from hot water before use to ensure purity and reliable results.[8]

Q: What is the expected yield for this synthesis? A: Yields can vary significantly based on the purity of reagents and reaction control. For the Williamson ether synthesis, yields of 85-95% are commonly reported. For the bromination step, yields can range from 60% to over 90% depending on the precise conditions and success in minimizing side-product formation.[2][10][17]

References

  • De Prof, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics (RSC Publishing).
  • Nangia, A., et al. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. Semantic Scholar.
  • Wikipedia. (2019). N-Bromosuccinimide.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • ResearchGate. (2008). (PDF) Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde.
  • Quora. (2017). What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry?.
  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis Lab Procedure.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Experiment 06 Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis Lab Procedure.
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • Chemistry For Everyone. (2024). What Is NBS In Organic Chemistry? [Video]. YouTube.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • The Journal of Organic Chemistry. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. ACS Publications.
  • PubChem. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-benzyloxybenzaldehyde.
  • The Royal Society of Chemistry. (n.d.). Supplemental Information.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Research Journal of Pharmacy and Technology.
  • Google Patents. (n.d.). CN102432490A - Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.

Sources

Common side products in the synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde

Welcome to the technical support guide for the synthesis of this compound. This crucial intermediate presents unique challenges during its synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring a higher success rate in your synthetic endeavors.

Part 1: Common Synthetic Pathways & Key Control Points

The synthesis of this compound typically proceeds via one of two primary routes, each with its own set of potential side reactions. Understanding these pathways is the first step in troubleshooting.

  • Route A: Benzylation then Bromination: This involves the protection of the hydroxyl group of 3-hydroxybenzaldehyde with a benzyl group, followed by selective ortho-bromination.

  • Route B: Bromination then Benzylation: This route starts with the bromination of 3-hydroxybenzaldehyde, followed by the benzylation of the resulting 2-bromo-5-hydroxybenzaldehyde.

The choice of route can significantly impact the side product profile.

cluster_A Route A cluster_B Route B A_Start 3-Hydroxybenzaldehyde A_Mid 5-(Benzyloxy)benzaldehyde A_Start->A_Mid Benzylation (BnBr, K2CO3) A_End Target Product A_Mid->A_End Bromination (NBS, Acetonitrile) B_Start 3-Hydroxybenzaldehyde B_Mid 2-Bromo-5-hydroxybenzaldehyde B_Start->B_Mid Bromination (Br2, AcOH) B_End Target Product B_Mid->B_End Benzylation (BnBr, K2CO3)

Caption: Primary synthetic routes to this compound.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield and Complex Mixture in the Benzylation Step (Williamson Ether Synthesis)

  • Question: I'm performing the benzylation of 2-bromo-5-hydroxybenzaldehyde (Route B) and my TLC/LC-MS shows multiple products and a significant amount of unreacted starting material. What's going wrong?

  • Answer & Analysis: This is a classic issue in Williamson ether synthesis involving phenols.[1][2] The key is the generation and reactivity of the phenoxide nucleophile.

    • Causality 1: Incomplete Deprotonation. The phenolic proton (pKa ~10) must be fully removed to generate the phenoxide. If your base is too weak or used in insufficient quantity, you'll have unreacted starting material. While potassium carbonate (K₂CO₃) is common, its effectiveness depends on the solvent. In solvents like DMF or acetonitrile, it works well, but in less polar solvents, a stronger base like sodium hydride (NaH) might be necessary.[1][3][4]

    • Causality 2: Competing Side Reactions. Benzyl bromide is a reactive alkylating agent. If impurities are present or reaction conditions are not optimal, several side products can form.

  • Common Side Products in Benzylation:

Side ProductStructureFormation MechanismMitigation Strategy
Dibenzyl Ether Bn-O-BnReaction of benzyl bromide with any residual water to form benzyl alcohol, which is then benzylated.Use anhydrous solvents and reagents. Ensure the reaction vessel is thoroughly dried.
Quaternary Ammonium Salt R₄N⁺Br⁻If DMF is used as a solvent at high temperatures, it can decompose and react with benzyl bromide.Keep the reaction temperature below 80 °C when using DMF.[5] Consider using acetonitrile as an alternative solvent.
Unreacted Starting Material Incomplete deprotonation or insufficient benzyl bromide.Use a slight excess (1.1-1.2 eq.) of benzyl bromide and ensure at least 1.5 eq. of a suitable base (e.g., K₂CO₃, Cs₂CO₃).[5]
  • Troubleshooting Protocol:

    • Reagent Purity: Ensure your 2-bromo-5-hydroxybenzaldehyde is pure and your benzyl bromide is free of benzoic acid (wash with NaHCO₃ if necessary). Use anhydrous K₂CO₃ (bake in an oven before use) and anhydrous DMF or acetonitrile.[1]

    • Base and Temperature: Add the phenol and K₂CO₃ to the solvent and stir for 30 minutes at room temperature to pre-form the phenoxide before adding benzyl bromide.

    • Monitoring: Monitor the reaction by TLC. The product spot should be significantly less polar than the starting phenol. If the reaction stalls, gentle heating (50-70 °C) can be applied.[2][5]

Phenol 2-Bromo-5-hydroxy- benzaldehyde Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base (e.g., K₂CO₃) Product Target Product (S_N2 Pathway) Phenoxide->Product + BnBr (Desired S_N2) BnBr Benzyl Bromide (BnBr) H2O Trace H₂O BnOH Benzyl Alcohol H2O->BnOH + BnBr (Hydrolysis) SideProduct Dibenzyl Ether (Side Product) BnOH->SideProduct + BnBr, Base (Undesired S_N2)

Caption: Desired reaction vs. side product formation in benzylation.

Issue 2: Poor Regioselectivity and Over-Bromination

  • Question: I am trying to brominate 3-hydroxybenzaldehyde (Route B) with Br₂ in acetic acid, but I'm getting a mixture of isomers and what appears to be a dibrominated product. How can I improve the selectivity?

  • Answer & Analysis: This is a classic challenge in electrophilic aromatic substitution. The two substituents, hydroxyl (-OH) and aldehyde (-CHO), have competing directing effects.

    • Directing Effects: The -OH group is a strongly activating, ortho, para-director. The -CHO group is a deactivating, meta-director.[6]

    • Positional Analysis:

      • Position 2: ortho to -OH (activated), ortho to -CHO (deactivated).

      • Position 4: ortho to -OH (activated), meta to -CHO (deactivated).

      • Position 6: para to -OH (activated), ortho to -CHO (deactivated).

    • Outcome: The powerful activating effect of the -OH group dominates, directing bromination primarily to the positions ortho and para to it (positions 2, 4, and 6). The desired product comes from substitution at position 2. However, substitution at position 4 can also occur, leading to the isomeric side product 4-bromo-3-hydroxybenzaldehyde .[6][7]

  • Common Side Products in Bromination:

Side ProductStructureFormation MechanismMitigation Strategy
4-Bromo-3-hydroxybenzaldehyde IsomerElectrophilic substitution at the C4 position, which is also activated by the -OH group.Use milder brominating agents (e.g., NBS). Control temperature carefully; lower temperatures favor the kinetically preferred product.
2,4-Dibromo-5-hydroxybenzaldehyde Over-brominationThe product, 2-bromo-5-hydroxybenzaldehyde, is still an activated ring and can undergo a second bromination.Use exactly one equivalent of the brominating agent. Add the bromine source slowly to the reaction mixture to avoid localized high concentrations.[8]
2-Bromo-3-hydroxybenzaldehyde IsomerWhile less common, some studies have reported the formation of this isomer, particularly under certain conditions.[7]Careful control of reaction conditions and thorough characterization of the product mixture are essential.
  • Troubleshooting Protocol:

    • Control Stoichiometry: Use N-Bromosuccinimide (NBS) as the bromine source instead of liquid bromine (Br₂). NBS is a solid that is easier to handle accurately and provides a slow, controlled release of electrophilic bromine, minimizing over-reaction.[9][10]

    • Solvent & Temperature: Perform the reaction in a solvent like acetonitrile or chloroform at a reduced temperature (e.g., 0 °C to room temperature).

    • Slow Addition: Add the NBS portion-wise or as a solution via an addition funnel over an extended period (e.g., 1-2 hours) to maintain a low concentration of the electrophile.

    • Purification: The desired 2-bromo-5-hydroxybenzaldehyde isomer is often separable from the 4-bromo isomer by column chromatography or careful recrystallization.[11][12]

Part 3: Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route, A or B, is generally better?

    • Both routes are viable. Route B (bromination then benzylation) is often preferred because the bromination of 3-hydroxybenzaldehyde is a well-documented reaction, and the subsequent benzylation is straightforward. Brominating 5-(benzyloxy)benzaldehyde (Route A) can sometimes lead to side reactions involving the benzyl group if conditions are too harsh.

  • Q2: My final product, this compound, is a yellow oil that won't solidify, but the literature reports a solid. Is it impure?

    • While the pure compound is a solid (m.p. 73-74 °C), residual solvent or the presence of oily side products (like dibenzyl ether) can prevent crystallization.[13] Try purifying again by column chromatography. If the NMR looks clean, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (like hexanes or isopropanol) and then cooling it slowly, possibly with scratching or seeding.[12]

  • Q3: How can I best purify the final product from unreacted benzyl bromide and dibenzyl ether?

    • Column chromatography on silica gel is the most effective method.[12] Benzyl bromide and dibenzyl ether are significantly less polar than the desired product. Using a gradient elution starting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) will elute these impurities first. Gradually increasing the polarity (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) will then elute your target compound.

Part 4: Reference Protocol (Route B)

This protocol for the synthesis of 2-bromo-5-hydroxybenzaldehyde is provided as a validated starting point.

Step 1: Bromination of 3-Hydroxybenzaldehyde

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in glacial acetic acid (100 mL).

  • Cooling: Cool the solution to 10-15 °C using an ice-water bath.

  • Bromine Addition: In a dropping funnel, add bromine (4.2 mL, 81.9 mmol) dissolved in glacial acetic acid (20 mL). Add this solution dropwise to the stirred reaction mixture over 1 hour, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold hexanes.

  • Purification: The crude solid can be recrystallized from an ethanol/water mixture to yield pure 2-bromo-5-hydroxybenzaldehyde.

References

  • Dubost, E., et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry, 76(15), 6414-6420. [Link]
  • PubMed. (2011). Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes.
  • ResearchGate. (2025). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.
  • Filo. (2025). Question: What should be the product in the following reaction? 3-Hydrox... Filo. [Link]
  • A.Collegepressbox. (2025). Mastering The Williamson Ether Synthesis. A.Collegepressbox. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
  • Google Patents. (n.d.). CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]
  • LookChem. (n.d.). Cas 121124-94-5, 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE. LookChem. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

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Technical Support Center: Optimizing Reaction Temperature for 5-(Benzyloxy)-2-bromobenzaldehyde Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that precise control over reaction parameters is critical for success in complex organic synthesis. This guide provides an in-depth analysis and practical troubleshooting advice for optimizing the reaction temperature during the preparation of 5-(Benzyloxy)-2-bromobenzaldehyde, a key intermediate in pharmaceutical and materials science research. We will explore the causality behind experimental choices to empower you with the knowledge to refine your synthetic protocols for maximum yield and purity.

Synthetic Strategy Overview

The synthesis of this compound can be approached via two primary routes, each with its own temperature-sensitive steps. The choice of route often depends on the availability of starting materials.

  • Route A: Williamson Ether Synthesis. This route begins with 2-bromo-5-hydroxybenzaldehyde and involves the O-alkylation of the phenolic hydroxyl group using benzyl bromide. This is a classic SN2 reaction where temperature control is crucial to prevent side reactions.

  • Route B: Electrophilic Aromatic Bromination. This approach starts with 5-(benzyloxy)benzaldehyde. A bromine atom is introduced onto the aromatic ring via an electrophilic aromatic substitution (SEAr) reaction. Here, temperature is a key determinant of regioselectivity.[1]

Synthetic_Routes cluster_A Route A: Williamson Ether Synthesis cluster_B Route B: Electrophilic Aromatic Bromination A_start 2-Bromo-5-hydroxybenzaldehyde A_reagent + Benzyl Bromide, Base A_start->A_reagent A_product This compound A_reagent->A_product B_start 5-(Benzyloxy)benzaldehyde B_reagent + Brominating Agent (e.g., NBS, Br₂) B_start->B_reagent B_product This compound B_reagent->B_product

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guide & FAQs

This section addresses common issues related to reaction temperature in a question-and-answer format, providing both the underlying cause and recommended solutions.

Route A: Williamson Ether Synthesis

Q1: My reaction yield is low, or the reaction is not proceeding to completion. Could the temperature be too low?

A1: Yes, this is a common issue. Williamson ether synthesis, being an SN2 reaction, requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow.

  • Causality: The reaction involves the nucleophilic attack of the phenoxide ion on benzyl bromide. Insufficient kinetic energy results in fewer effective molecular collisions, leading to an incomplete reaction.

  • Recommended Solution: Most benzylation reactions of this type require heating. A typical starting point is a temperature range of 60-80°C in a polar aprotic solvent like DMF or acetonitrile. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature (e.g., in 10°C increments) is advised. One established protocol for a similar synthesis specifies stirring overnight at 70°C.[2][3]

Q2: I'm observing multiple unexpected spots on my TLC plate, suggesting side products. Could this be related to an excessively high reaction temperature?

A2: Absolutely. While heat is necessary, excessive temperature can promote undesired side reactions, most notably C-alkylation.

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, higher temperatures can provide enough energy to overcome the higher activation barrier for the competing C-alkylation pathway, leading to isomeric byproducts.

  • Recommended Solution: If you suspect the formation of side products due to high temperature, consider reducing it. Running the reaction at the lower end of the effective range (e.g., 50-60°C) for a longer duration may improve the O/C alkylation ratio in favor of the desired O-alkylated product.

Route B: Electrophilic Aromatic Bromination

Q3: My final product is a mixture of isomers instead of the pure 2-bromo product. How can temperature optimization improve this?

A3: This is a classic regioselectivity problem in electrophilic aromatic substitution, and temperature is a primary control lever. High positional selectivity is often achieved only at the lowest effective temperature for the reaction.[1]

  • Causality: The benzyloxy group is a strong ortho-, para-directing group.[4] In 5-(benzyloxy)benzaldehyde, the para position (relative to the benzyloxy group) is occupied by the aldehyde. Therefore, substitution is directed to the two ortho positions (2 and 6). The electronic and steric environments of these positions are slightly different. Higher reaction temperatures increase the kinetic energy of the system, making the reaction less selective and allowing for the formation of the thermodynamically less favored isomer.[1] Lowering the temperature increases the energy difference between the transition states leading to the different isomers, thus favoring the formation of the most stable one.

  • Recommended Solution: Perform the bromination at the lowest temperature that still allows the reaction to proceed at a reasonable rate. Start the reaction at 0°C or even lower (e.g., -10°C) and allow it to warm slowly. One study explicitly notes that for a similar reaction, the desired isomer was formed exclusively at the lowest effective temperature, while the other isomer began to form at higher temperatures like room temperature.[1] Monitoring by HPLC or GC-MS during the reaction is crucial to identify the optimal temperature window that maximizes the desired 2-bromo isomer.

Q4: I'm observing di-brominated byproducts in my final product. Is my reaction temperature too high?

A4: Yes, excessive temperature, along with reagent stoichiometry, can lead to over-bromination.

  • Causality: The product, this compound, is still an activated aromatic ring and can undergo a second bromination. High temperatures can provide the necessary activation energy for this subsequent, undesired reaction, especially if any excess brominating agent is present.

  • Recommended Solution: In addition to using a precise stoichiometry of the brominating agent (typically 1.0-1.1 equivalents), maintain a low and strictly controlled temperature throughout the addition of the reagent. A protocol for a related bromination advises maintaining the temperature between 35-38°C during bromine addition, while another suggests keeping it below 10°C.[5] This highlights that the optimal temperature can be system-dependent and must be determined empirically. A slow, dropwise addition of the brominating agent at a low temperature is key to minimizing local excesses of both heat and reagent.

Data Summary: Impact of Temperature on Synthesis

The following table summarizes the expected effects of temperature on the key outcomes for both synthetic routes.

Route Parameter Low Temperature Optimal Temperature High Temperature
A: Williamson Ether Synthesis Reaction Rate Very slow, incomplete reactionReasonable rate (e.g., 3-12 hours)Very fast
Yield LowHighPotentially lower due to side products
Purity (Side Products) High (if reaction proceeds)HighDecreased (Risk of C-alkylation)
B: Electrophilic Bromination Reaction Rate Very slowReasonable rateVery fast
Yield Potentially low if incompleteHighPotentially lower due to side products
Purity (Regioselectivity) High (Favors desired isomer)[1]ModerateLow (Mixture of isomers)[1]
Purity (Di-bromination) Low riskModerate riskHigh risk[5]

Experimental Protocols

Protocol 1: General Workflow for Temperature Optimization

This protocol provides a systematic approach to determining the optimal reaction temperature.

  • Baseline Experiment: Conduct the initial reaction at a temperature reported in the literature for a similar transformation. For Route A, start at 70°C[2]; for Route B, start at 0°C.[1]

  • In-Process Control (IPC): Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every hour).

  • Analysis: Quench the aliquots and analyze them immediately by TLC, HPLC, or GC-MS to determine the ratio of starting material, desired product, and any byproducts.

  • Temperature Adjustment:

    • If the reaction is too slow, increase the temperature by 10°C and repeat the experiment.

    • If significant byproduct formation is observed, decrease the temperature by 10-15°C and repeat the experiment, accepting a potentially longer reaction time.

  • Iteration: Repeat steps 1-4 until the optimal balance of reaction time, yield, and purity is achieved.

Optimization_Workflow start Start: Select Literature Temperature run_exp Run Baseline Experiment start->run_exp analyze Analyze Aliquots (TLC, HPLC) run_exp->analyze slow Reaction Too Slow? analyze->slow Incomplete Conversion impure Byproducts Observed? analyze->impure Complete Conversion slow->impure No increase_T Increase Temp by 10°C slow->increase_T Yes decrease_T Decrease Temp by 10-15°C impure->decrease_T Yes optimal Optimal Conditions Found impure->optimal No increase_T->run_exp decrease_T->run_exp

Caption: Systematic workflow for optimizing reaction temperature.

Protocol 2: Reference Synthesis via Route A (Williamson Ether Synthesis)

Adapted from established procedures for analogous compounds.[6]

  • Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Stir the mixture at room temperature for 15-30 minutes. Add benzyl bromide (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to the target temperature (start optimization at 70°C) and stir for 4-12 hours, monitoring by TLC.

  • Work-up: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dilute the residue with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.

References

  • Zhang, Y., et al. (2021).
  • Homework.Study.com. (n.d.). Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions? Study.com. [Link]
  • NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. Fundamentals of Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2024). 16.
  • Al-Mokadem, A. Z., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
  • Wikipedia. (n.d.).

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Technical Support Center: Synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction's nuances to empower your experimental success.

Introduction to the Synthesis

The synthesis of this compound is most commonly and efficiently achieved through a Williamson ether synthesis.[1] This classic and robust method involves the O-alkylation of 5-bromo-2-hydroxybenzaldehyde with a benzylating agent, typically benzyl bromide, in the presence of a suitable base.[1][2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials for this synthesis?

A1: The key reactants are 5-bromo-2-hydroxybenzaldehyde and a suitable benzylating agent, with benzyl bromide being the most common choice.[1][2]

Q2: Why is a base necessary for this reaction?

A2: The base is critical for deprotonating the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde.[1] Phenols are significantly more acidic than alcohols, but a base is still required to generate the more nucleophilic phenoxide ion, which then readily attacks the benzyl bromide.[5]

Q3: What types of bases are most effective?

A3: For aryl ether synthesis, mild inorganic bases are generally preferred.[4] Potassium carbonate (K₂CO₃) is a widely used and effective choice.[2][3] Other options include sodium hydroxide (NaOH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃).[4] Stronger bases like sodium hydride (NaH) can also be used, particularly if deprotonation is found to be incomplete with milder bases.[4][6]

Q4: Which solvents are recommended for this synthesis?

A4: Polar aprotic solvents are the best choice as they can dissolve the reactants and promote the SN2 reaction mechanism.[1][4] Common and effective solvents include N,N-dimethylformamide (DMF), acetone, and acetonitrile.[1][2][3] These solvents help to minimize potential side reactions like dehydrohalogenation.[4]

Troubleshooting Guide

This section addresses common problems that may arise during the synthesis and offers practical solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of the starting phenol: This can be due to an insufficient amount of base or the use of a base that is not strong enough.Ensure the base, such as potassium carbonate, is anhydrous and used in stoichiometric excess (typically 1.5-2.0 equivalents).[1] If incomplete deprotonation is still suspected, consider using a stronger base like sodium hydride (NaH).[1]
Inactive benzyl bromide: Benzyl bromide can degrade over time, leading to lower reactivity.Use freshly opened or purified benzyl bromide to ensure its activity.[1]
Low reaction temperature: Williamson ether syntheses often require heating to proceed at an optimal rate.[1][3]Optimize the reaction temperature, typically between 60-80°C, and monitor the progress using Thin Layer Chromatography (TLC).[1]
Inappropriate solvent: The choice of solvent can significantly impact the reaction outcome.Use a polar aprotic solvent like DMF, acetone, or acetonitrile to favor the SN2 pathway.[1]
Formation of Multiple Products C-alkylation as a side reaction: While O-alkylation is the major pathway for phenoxides, C-alkylation, where the benzyl group attaches to a carbon on the benzene ring, can occur as a side reaction.[4]Lowering the reaction temperature may favor O-alkylation over C-alkylation.[1] The choice of counter-ion and solvent can also influence the O/C alkylation ratio.
Impurities in starting materials: The presence of impurities in either 5-bromo-2-hydroxybenzaldehyde or benzyl bromide can lead to the formation of undesired byproducts.Ensure the purity of your starting materials before beginning the reaction.
Difficulty in Product Purification Co-elution of starting material and product: If the polarity of the starting material and the product are very similar, separation by column chromatography can be challenging.Optimize the mobile phase for column chromatography. A shallow gradient of a solvent system like hexane/ethyl acetate is often effective.[7] An Rf value between 0.25 and 0.35 on TLC is generally ideal for good separation on a column.[7]
Product decomposition on silica gel: The aldehyde functionality can sometimes be sensitive to the acidic nature of silica gel.To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine to the eluent or use a less acidic stationary phase like neutral alumina.[7]

Experimental Protocols

Detailed Synthesis Protocol

This protocol provides a step-by-step method for the synthesis of this compound.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 15 minutes.[2]

  • Addition of Benzylating Agent: Add benzyl bromide (1.2 eq) to the stirring suspension.[2]

  • Reaction: Heat the reaction mixture to reflux and continue stirring for 12 hours. Monitor the reaction's progress by TLC.[2]

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dilute the residue with water and extract with ethyl acetate.[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. The crude product can then be purified by column chromatography on silica gel.[2]

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 5-bromo-2-hydroxybenzaldehyde in anhydrous acetone add_base Add K2CO3 (1.5 eq) and stir dissolve->add_base add_benzyl Add Benzyl Bromide (1.2 eq) add_base->add_benzyl reflux Reflux for 12 hours (Monitor by TLC) add_benzyl->reflux concentrate Remove solvent reflux->concentrate extract Dilute with water & extract with Ethyl Acetate concentrate->extract wash_dry Wash with brine, dry over Na2SO4, concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify end end purify->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Overview

The synthesis follows a bimolecular nucleophilic substitution (SN2) mechanism.

G phenol 5-Bromo-2-hydroxybenzaldehyde phenoxide Phenoxide Ion (Nucleophile) phenol->phenoxide Deprotonation base K2CO3 benzyl_bromide Benzyl Bromide product This compound phenoxide->product SN2 Attack

Caption: Simplified reaction mechanism for the Williamson ether synthesis.

References

  • Synthesis of 4-(Hexyloxy)
  • Williamson Ether Synthesis. (n.d.).
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Williamson Ether Synthesis. Chemistry Steps.
  • 1.32: Side Chain Oxidations, Phenols, Arylamines. (2022). Chemistry LibreTexts.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • 5-(2-Bromo-acetyl)-2-hydroxy-benzaldehyde | 115787-50-3 | FB151380. Biosynth.
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal.
  • Williamson ether synthesis trouble, 2.0. (2015). Reddit.
  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols | Organic Letters.
  • Benzene Side Chain Reactions. (2018). YouTube.
  • 9.6: Williamson Ether Synthesis. (2015). Chemistry LibreTexts.
  • Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.
  • This compound | C14H11BrO2 | CID 10870024. PubChem.
  • 2-(Benzyloxy)-5-bromobenzaldehyde 121124-94-5. Sigma-Aldrich.
  • 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179. PubChem.
  • 2-bromo-5-hydroxy Benzaldehyde. lifechem pharma.
  • Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
  • Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid.
  • A Comparative Guide to Spectroscopic Data for Intermediates in the Synthesis of 2-Benzyloxy-5-bromobenzylbromide. Benchchem.
  • Purity Analysis of Synthesized 5-Bromo-2-[(4-bromobenzyl)
  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.
  • Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.

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Technical Support Center: Purification of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-(Benzyloxy)-2-bromobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield After Purification

Q: I'm experiencing a significant loss of product after column chromatography or recrystallization. What are the likely causes and how can I improve my yield?

A: Low recovery is a frequent challenge and can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is often the most effective.[1]

  • Potential Cause 1: Compound Instability on Silica Gel

    • Explanation: Benzaldehyde derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to degradation during column chromatography.[2][3]

    • Solution:

      • Deactivate Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with your eluent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine.[2][4]

      • Alternative Stationary Phase: Consider using a less acidic stationary phase, like neutral alumina, which can prevent the degradation of sensitive compounds.[2][4]

  • Potential Cause 2: Inefficient Extraction During Work-up

    • Explanation: Incomplete extraction of the product from the aqueous layer during the work-up phase is a common source of product loss.

    • Solution:

      • Multiple Extractions: Perform multiple extractions (at least 3x) of the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.

      • Brine Wash: After the organic layers are combined, wash with a saturated sodium chloride (brine) solution. This helps to remove residual water and can improve phase separation.[5]

  • Potential Cause 3: Suboptimal Recrystallization Conditions

    • Explanation: Using an excessive amount of solvent for recrystallization or premature crystallization can lead to significant product loss in the mother liquor.[6]

    • Solution:

      • Minimal Hot Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6]

      • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the amount of product remaining in the solution.[6]

      • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.[6]

Issue 2: Persistent Impurities in the Final Product

Q: After purification, my product's analytical data (NMR, HPLC) still shows the presence of impurities. How can I identify and remove them?

A: The nature of the impurities will dictate the most effective purification strategy. Impurities in the synthesis of this compound typically arise from unreacted starting materials, side reactions, or product degradation.[7][8]

  • Common Impurity 1: Unreacted 5-Bromo-2-hydroxybenzaldehyde

    • Identification: This starting material is more polar than the product due to the free hydroxyl group. It will have a lower Rf value on a TLC plate.

    • Removal:

      • Column Chromatography: A well-optimized silica gel column chromatography protocol should effectively separate the more polar starting material from the product.[9]

      • Aqueous Base Wash: During the work-up, washing the organic layer with a mild aqueous base solution (e.g., 5% sodium bicarbonate) can help to deprotonate the phenolic starting material, transferring it to the aqueous layer.[2]

  • Common Impurity 2: Benzyl Bromide and Benzyl Alcohol

    • Identification: Benzyl bromide is a starting material, while benzyl alcohol can form from its hydrolysis.[8] These are generally less polar than the product.

    • Removal: Careful column chromatography with a gradient elution should separate these less polar impurities.[8]

  • Common Impurity 3: 5-(Benzyloxy)-2-bromobenzoic acid

    • Identification: This is the product of aldehyde oxidation.[2] It is a common impurity, especially if the product has been exposed to air for extended periods.[10] It is a polar, acidic impurity.

    • Removal:

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate and wash with a 5% sodium bicarbonate or sodium carbonate solution. The acidic impurity will be extracted into the aqueous layer as its salt.[2]

      • Column Chromatography: While chromatography can work, an initial acid-base wash is often more efficient for removing significant amounts of this acidic impurity.[2]

Issue 3: Product Discoloration or Degradation Upon Standing

Q: My purified this compound, which was initially a white to off-white solid, has started to turn yellow or brown over time. What is causing this and how can I prevent it?

A: Discoloration is a common indicator of product degradation, typically oxidation.[10]

  • Cause: Oxidation

    • Explanation: The aldehyde functional group in your compound is susceptible to oxidation to the corresponding carboxylic acid, 5-(benzyloxy)-2-bromobenzoic acid, especially upon exposure to air and light.[2][10]

    • Prevention and Storage:

      • Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2][11]

      • Low Temperature: Keep the product at a low temperature, typically 2-8°C, to slow down the rate of any potential degradation reactions.[11][12]

      • Protection from Light: Store the container in a dark place or use an amber vial to protect the compound from light, which can catalyze oxidation.[2][10]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Key physical properties include:

  • Molecular Formula: C₁₄H₁₁BrO₂[11]

  • Molecular Weight: 291.14 g/mol [13][14]

  • Appearance: Typically a white to off-white solid.[7]

  • Melting Point: Approximately 73-74°C.[11]

  • Storage: Recommended to be stored under an inert gas (nitrogen or argon) at 2-8°C.[11]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: The choice of analytical method depends on the information you require.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying the purity of your compound and detecting non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase gradient is a common setup.[7][8]

  • Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents or volatile starting materials.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the structure of your product and identifying impurities. The presence of characteristic aldehyde (around 9.8-10 ppm) and benzylic protons is a key indicator.

  • Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides definitive identification of the product and any impurities by determining their mass-to-charge ratio.[8]

Q3: Can I use recrystallization as the sole method for purification?

A3: Recrystallization can be a very effective purification technique, especially for removing small amounts of impurities with different solubility profiles from your main product.[3][15] However, if your crude product contains a complex mixture of impurities or impurities with similar solubilities, column chromatography is generally the more powerful and recommended initial purification step.[6] For achieving very high purity, a combination of column chromatography followed by recrystallization is often the best approach.

Q4: What is a good starting solvent system for column chromatography?

A4: A mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate is a common choice for purifying benzaldehyde derivatives on silica gel.[6] It is crucial to first determine the optimal eluent ratio using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 for good separation.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of crude this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:1, 5:1).

    • The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value of ~0.25-0.35.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble samples, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC, collecting fractions.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble or insoluble at all temperatures.[6] Ethanol or an ethanol/water mixture are good starting points to test.[6][7]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and continue heating until the solid is completely dissolved.[6]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.[6]

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_path1 Primary Purification cluster_path2 Alternative/Secondary Purification cluster_end Final Product Start Crude 5-(Benzyloxy)-2- bromobenzaldehyde TLC TLC Analysis to Assess Impurity Profile Start->TLC Decision Complex Impurity Profile? TLC->Decision Col_Chrom Column Chromatography (Silica Gel or Alumina) Decision->Col_Chrom  Yes Recrystal_Initial Recrystallization Decision->Recrystal_Initial  No (Few Impurities) Purity_Check Purity Check (HPLC, NMR) Col_Chrom->Purity_Check Recrystal_Initial->Purity_Check Pure_Product Pure Product (Store under N2, 2-8°C) Purity_Check->Pure_Product Purity >98% Recrystal_Final Recrystallization (Optional Polishing Step) Purity_Check->Recrystal_Final Purity <98% Recrystal_Final->Purity_Check

Caption: A decision workflow for the purification of this compound.

References

  • Benchchem. Purity Analysis of Synthesized 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Comparative Guide.
  • Benchchem. High-Purity Isolation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde via Automated Flash Column Chromatography.
  • LookChem. Cas 121124-94-5, 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Benchchem. Troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde.
  • HANGZHOU LEAP CHEM CO., LTD. Buy 5-BENZYLOXY-2-BROMOBENZALDEHYDE.
  • Echemi. 5-BENZYLOXY-2-BROMOBENZALDEHYDE SDS, 85604-06-4 Safety Data Sheets.
  • Benchchem. Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde.
  • PubChem. This compound.
  • Sigma-Aldrich. 2-(Benzyloxy)-5-bromobenzaldehyde 121124-94-5.
  • Benchchem. Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
  • Benchchem. Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Benchchem. Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
  • Benchchem. Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
  • Benchchem. Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.

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Technical Support Center: Effective Recrystallization of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions for the successful recrystallization of 5-(Benzyloxy)-2-bromobenzaldehyde. Here, we address common challenges and provide systematic troubleshooting strategies to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Impurities in this compound typically arise from its synthesis, which is commonly a Williamson ether synthesis, or from degradation. The primary impurities include:

  • Unreacted Starting Materials: 5-bromo-2-hydroxybenzaldehyde and benzyl bromide.

  • Oxidation Product: 5-(Benzyloxy)-2-bromobenzoic acid, formed by the oxidation of the aldehyde group upon exposure to air. This is a very common impurity in benzaldehyde derivatives[1][2].

  • Side-Reaction Products: By-products from potential side reactions of the Williamson ether synthesis.

Q2: How do I choose the best solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. A general principle is that "like dissolves like," but empirical testing is crucial[3][4]. For a compound like this compound, which has both aromatic and ether functionalities, good starting points for solvent screening are alcohols (like ethanol or isopropanol), esters (like ethyl acetate), and non-polar solvents (like hexanes or heptane) for use in a solvent/anti-solvent system[5].

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the sample is significantly impure[4]. To remedy this:

  • Add more of the "good" solvent: This can keep the compound dissolved at a lower temperature.

  • Use a lower boiling point solvent system.

  • Cool the solution more slowly: This can encourage the formation of crystals over an oil.

  • Purify the compound first by other means: If the impurity level is high, a preliminary purification by column chromatography might be necessary[5].

Q4: I have a low yield after recrystallization. What are the likely causes?

A4: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.

  • Cooling the solution too quickly: This can lead to the formation of small, impure crystals that are lost during filtration.

  • Washing the collected crystals with a solvent that is not ice-cold: This can redissolve some of your product.

  • Premature crystallization: If crystals form during hot filtration, product will be lost.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem 1: The crude material is an oil or a gummy solid.
  • Probable Cause: Presence of residual solvents from the reaction workup or significant amounts of unreacted starting materials or by-products.

  • Solution Workflow:

    start Oily/Gummy Crude Product step1 Dissolve in a suitable solvent (e.g., ethyl acetate) start->step1 step2 Wash with 5% aq. NaHCO3 to remove acidic impurities step1->step2 step3 Wash with water and brine step2->step3 step4 Dry over anhydrous Na2SO4, filter, and concentrate step3->step4 end Proceed to Recrystallization step4->end

    Caption: Workflow for initial purification of oily crude product.

Problem 2: The recrystallized product is still impure (as determined by TLC or melting point).
  • Probable Cause 1: Co-crystallization with an impurity.

    • Solution: Re-recrystallize from a different solvent system. A solvent with a different polarity may leave the impurity in the mother liquor.

  • Probable Cause 2: Presence of 5-(Benzyloxy)-2-bromobenzoic acid.

    • Solution: Perform a basic wash before recrystallization. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a 5% aqueous sodium bicarbonate solution. The acidic impurity will be converted to its water-soluble salt and removed in the aqueous layer[1][2].

    start Impure Product with Acidic Impurity step1 Dissolve in Ethyl Acetate start->step1 step2 Wash with 5% aq. NaHCO3 step1->step2 step3 Separate Aqueous Layer step2->step3 step4 Wash Organic Layer with Water step3->step4 step5 Dry and Concentrate step4->step5 end Recrystallize Purified Aldehyde step5->end

  • Probable Cause 3: Presence of unreacted benzyl bromide.

    • Solution: Excess benzyl bromide can often be removed by co-evaporation with a high-boiling point solvent under reduced pressure. Alternatively, it can be reacted with a scavenger resin or quenched with a nucleophile like triethylamine to form a water-soluble salt that can be extracted.[6][7]

Problem 3: No crystals form upon cooling.
  • Probable Cause: The solution is not saturated, likely due to the use of too much solvent.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Add an Anti-solvent: If using a single solvent system, you can try adding a miscible solvent in which your compound is insoluble (an "anti-solvent") dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol provides a starting point for the recrystallization. The optimal solvent system should be determined by small-scale trials.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not at room temperature. A good two-solvent system will consist of a "good" solvent that dissolves the compound at all temperatures and a "poor" solvent in which the compound is insoluble. An ethyl acetate/hexanes mixture is a good starting point for a two-solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (or the single chosen solvent) to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

    • Two-Solvent System: To the hot solution of the "good" solvent, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Selection Guide

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents, based on its chemical structure and general principles of solubility.

SolventPolarityExpected Solubility at Room Temp.Expected Solubility at Elevated Temp.Notes
WaterHighInsolubleInsolubleNot a suitable single solvent.
EthanolHighSparingly SolubleSolubleA potential single solvent.
IsopropanolMediumSparingly SolubleSolubleA good candidate for a single solvent.
Ethyl AcetateMediumSolubleVery SolubleLikely a good "good" solvent in a two-solvent system.
DichloromethaneMediumSolubleVery SolubleCan be used for dissolving and washing, but may be too good a solvent for recrystallization.
TolueneLowSparingly SolubleSolubleMay be a suitable single solvent.
Hexanes/HeptaneLowInsolubleSparingly SolubleA good "poor" solvent (anti-solvent) in a two-solvent system with a more polar solvent like ethyl acetate.

References

  • BenchChem Technical Support Center. (2025). Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem.
  • TNJ Chemical. (n.d.). How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? TNJ Chemical.
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  • University of Rochester Department of Chemistry. (n.d.).
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  • BenchChem Technical Support Center. (2025). Purification of 4-(Hexyloxy)
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • BenchChem Technical Support Center. (2025). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • BenchChem. (2025). identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • Mettler Toledo. (n.d.).
  • Reddit. (2013, February 3).
  • Columbia University. (n.d.).
  • Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • University of California, Irvine. (n.d.). Williamson Ether Synthesis.
  • BenchChem Technical Support Center. (2025). Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (2025, July 16). 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE CAS#: 121124-94-5.
  • LookChem. (n.d.). Cas 121124-94-5, 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE.
  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-5-bromobenzaldehyde 121124-94-5.
  • BenchChem. (2025). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry.
  • MDPI. (2025, November 11).
  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
  • BenchChem. (2025). Purification of 4-(Hexyloxy)
  • LEAPChem. (n.d.).
  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Matrix Fine Chemicals. (n.d.). 5-BROMO-2-HYDROXYBENZALDEHYDE | CAS 1761-61-1.
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Technical Support Center: Monitoring 5-(Benzyloxy)-2-bromobenzaldehyde Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of 5-(Benzyloxy)-2-bromobenzaldehyde synthesis. The synthesis, a crucial step in the preparation of various pharmaceutical intermediates, typically involves the benzylation of 5-bromo-2-hydroxybenzaldehyde. Accurate monitoring is key to determining reaction completion, optimizing yields, and minimizing impurities.

I. Fundamentals: Why TLC is Your First Line of Analysis

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful technique for monitoring chemical reactions.[1][2] It provides a qualitative snapshot of the reaction mixture, allowing you to:

  • Track Reactant Consumption: Observe the disappearance of the starting material spot (5-bromo-2-hydroxybenzaldehyde).[3]

  • Confirm Product Formation: Identify the appearance of a new spot corresponding to the this compound product.[3]

  • Detect Byproducts: Visualize the formation of any potential side products.

  • Optimize Reaction Time: Determine the precise moment the reaction is complete, preventing unnecessary heating or stirring that could lead to decomposition or side reactions.[3]

The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically polar silica gel on a plate) and a mobile phase (a solvent system).[4] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica and have lower Rf values.[5]

In this synthesis, the product, this compound, is significantly less polar than the starting material, 5-bromo-2-hydroxybenzaldehyde, due to the conversion of the polar hydroxyl group to a less polar benzyl ether. This polarity difference is the basis for their separation on a TLC plate.

II. Experimental Protocol: A Self-Validating Workflow

This protocol is designed to provide clear, reproducible results. Following these steps meticulously will ensure the integrity of your analysis.

Step 1: Preparation of the TLC Chamber and Eluent
  • Chamber Setup: Place a piece of filter paper in a developing chamber. Add the chosen eluent (solvent system) to a depth of about 0.5 cm, ensuring the solvent level is below the origin line you will draw on your TLC plate.[6][7] Cover the chamber to allow the atmosphere inside to become saturated with solvent vapors. This saturation is critical for reproducible Rf values.

  • Eluent Selection: The choice of eluent is crucial for good separation. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[1][8]

    • Rationale: The optimal solvent system will move the product spot to an Rf of approximately 0.3-0.5, providing clear separation from the starting material and the solvent front.[1]

Step 2: Preparing and Spotting the TLC Plate
  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate.[1][7] Mark lanes for your standards and reaction mixture.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of 5-bromo-2-hydroxybenzaldehyde in a volatile solvent like ethyl acetate or dichloromethane.

    • Reaction Mixture (RM): Take a small aliquot (a few drops) from your reaction flask.[3] Dilute it with a volatile solvent.

  • Spotting:

    • Using separate capillary tubes, apply a tiny spot of the starting material solution to the first lane on the origin line.

    • Apply a spot of the diluted reaction mixture to the second lane.

    • In the third lane, "co-spot" by applying a spot of the starting material, letting it dry, and then spotting the reaction mixture directly on top of it.[3]

    • Causality: The co-spot lane is a self-validating control. It confirms if the spot in the reaction mixture with the same Rf as the starting material is indeed unreacted starting material.

Step 3: Developing and Visualizing the Plate
  • Development: Carefully place the spotted TLC plate into the pre-saturated chamber and replace the lid. Allow the eluent to travel up the plate via capillary action until it is about 1 cm from the top.[8]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • UV Light: Visualize the plate under a UV lamp (254 nm).[9][10] Aromatic compounds like the reactant and product will appear as dark spots against the fluorescent green background.[11] Circle the spots with a pencil as they will disappear when the light is removed.[10]

    • Staining (Optional): If spots are faint or further differentiation is needed, chemical stains can be used.

      • Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as aldehydes and alcohols.[12] Spots will appear yellow or brown on a purple background.[12]

      • p-Anisaldehyde Stain: This is a good general-purpose stain for aldehydes and phenols.[12]

Step 4: Interpretation of Results
  • Time Zero (T=0): The reaction mixture lane should show a prominent spot at the same Rf as your starting material standard.

  • During Reaction: As the reaction proceeds, the starting material spot in the reaction mixture lane will diminish in intensity, and a new, less polar spot (higher Rf) corresponding to the product will appear and intensify.[3]

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[13]

III. Visual Workflow and Data Summary

TLC_Workflow

Table 1: Solvent System Selection and Expected Rf Values

Solvent System (Hexane:Ethyl Acetate) Polarity Expected Rf (Product) Expected Rf (Starting Material) Separation Quality
9:1 Low ~0.2-0.3 ~0.0-0.1 Good
7:3 Medium ~0.4-0.5 ~0.1-0.2 Excellent

| 1:1 | High | > 0.6 | ~0.3-0.4 | May be poor |

Note: These are approximate values. Optimal ratios should be determined experimentally.[14]

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during TLC analysis in a direct question-and-answer format.

Q1: My spots are streaking up the plate. What's wrong?

A1: Streaking is a frequent issue with several potential causes:

  • Sample Overload: The most common cause is applying too much sample to the plate.[15][16] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.

    • Solution: Dilute your sample solution further and re-spot the plate. Apply the sample in several small applications, allowing the solvent to dry completely between each one.[6][16]

  • Highly Polar or Acidic/Basic Sample: The phenolic starting material is acidic and can interact strongly with the silica gel, causing streaking.[17]

    • Solution: Add a very small amount (e.g., 0.1-1%) of acetic acid or formic acid to your eluent. This can improve spot shape by protonating the sample and reducing its interaction with the stationary phase.[16]

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking at the origin.

    • Solution: Ensure your sample is completely dissolved before spotting. You may need to gently warm the solution or choose a more suitable solvent.

Q2: I can't see any spots on my plate after developing.

A2: This can be frustrating, but it's usually solvable:

  • Sample Too Dilute: The concentration of your compound may be too low to be detected.[16]

    • Solution: Concentrate your sample or spot the plate multiple times in the same location, ensuring the spot is dry between applications.[16][17]

  • Compound Not UV-Active: While both the reactant and product are aromatic and should be UV-active, some impurities might not be.[11]

    • Solution: After checking under UV light, use a chemical stain like potassium permanganate or p-anisaldehyde.[16]

  • Solvent Level Too High: If the eluent level in the chamber is above the origin line, your sample will dissolve into the solvent pool instead of moving up the plate.[6][17]

    • Solution: Always ensure the origin line is above the solvent level.

  • Compound Evaporation: If your product is volatile, it may have evaporated from the plate before visualization.

    • Solution: This is less likely for this specific synthesis but can be addressed by visualizing the plate immediately after development.

Q3: The spots for my starting material and product are too close together (poor separation). How can I fix this?

A3: Poor separation means the eluent polarity is not optimal.

  • Eluent Too Polar: If both spots have very high Rf values and are close to the solvent front, your eluent is too polar.[16]

    • Solution: Decrease the proportion of the polar solvent (e.g., ethyl acetate) or choose a less polar solvent altogether.[16]

  • Eluent Not Polar Enough: If both spots have very low Rf values and are close to the origin, your eluent is not polar enough.[16]

    • Solution: Increase the proportion of the polar solvent in your mixture.[16]

Q4: The Rf values I'm getting are not consistent between runs.

A4: Reproducibility is key for reliable monitoring. Inconsistency is often due to:

  • Unsaturated Chamber: The most common reason. If the chamber atmosphere is not fully saturated with solvent vapor, the solvent will evaporate from the plate surface as it develops, changing the mobile phase composition and affecting Rf values.

    • Solution: Always use a filter paper wick and allow the chamber to stand for at least 5-10 minutes after adding the eluent and before inserting the plate.

  • Changing Eluent Composition: Using a volatile solvent mixture that has been used for multiple runs can lead to a change in its composition over time.[18]

    • Solution: Use fresh eluent for each TLC run.[6]

Troubleshooting_Tree

V. References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • University of California, Los Angeles. TLC Visualization Methods. [Link]

  • Labster. TLC Visualization Methods. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • pharmashare.in. Troubleshooting TLC. [Link]

  • Medium. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone. [Link]

  • Coconote. Transcript for: TLC Monitoring of Reaction Progress. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • University of California, Davis. 5. Thin Layer Chromatography. [Link]

  • MDPI. 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. [Link]

  • Wiley Online Library. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]

  • University of Massachusetts. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

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Troubleshooting incomplete reactions in the synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve a successful and efficient synthesis.

Troubleshooting Guide: Incomplete Reactions

Incomplete conversion of the starting material, 3-(benzyloxy)benzaldehyde, is one of the most frequently encountered issues in this synthesis. Below are common scenarios and actionable solutions based on mechanistic principles.

Question 1: My reaction has stalled. TLC analysis shows significant starting material even after prolonged reaction time. What are the likely causes and how can I fix it?

This is a classic symptom of a problematic radical initiation or propagation. The Wohl-Ziegler bromination of a benzylic C-H bond (in this case, the aldehydic proton) using N-Bromosuccinimide (NBS) is a free-radical chain reaction that is highly sensitive to the quality of reagents and reaction conditions.[1][2][3]

  • N-Bromosuccinimide (NBS): Over time, NBS can decompose, releasing molecular bromine (Br₂), which gives the reagent a yellow or brown color.[4] While a low concentration of Br₂ is essential for the reaction mechanism, an excess can lead to undesired side reactions, such as electrophilic aromatic substitution, instead of the intended radical pathway.[5][6][7] More importantly, the presence of succinimide, the byproduct of NBS decomposition, can inhibit the reaction.

  • Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) is sensitive to heat and light.[8][9] Improper storage can lead to its gradual decomposition, reducing its efficacy as an initiator.

  • Assess NBS Quality: Pure NBS should be a white crystalline solid. If your reagent is yellow or brown, it requires purification.[4]

  • Recrystallize NBS: A standard and effective procedure is to recrystallize the impure NBS from hot water.[2][4][10] The purified, white crystals should be thoroughly dried under vacuum before use.[11]

  • Verify AIBN Activity: Use AIBN from a fresh, properly stored bottle. AIBN decomposes to form nitrogen gas and two carbon-centered radicals, which initiate the chain reaction.[8][9][12] Its half-life is temperature-dependent (e.g., about 5 hours at 70 °C), so ensure your reaction temperature is adequate for initiation.[13]

  • Use Fresh, Anhydrous Solvent: The solvent (typically carbon tetrachloride or acetonitrile) must be anhydrous. Water can hydrolyze the product and interfere with the radical chain.[14]

Caption: Troubleshooting workflow for reagent quality.

Question 2: I've confirmed my reagents are pure, but the reaction is still sluggish or incomplete. What other parameters should I investigate?

If reagent quality is not the issue, the focus should shift to the reaction setup and conditions, which are critical for sustaining the radical chain reaction.

  • Insufficient Temperature: Thermal initiators like AIBN require a specific temperature range to decompose at an appropriate rate. For AIBN, this is typically between 65-85 °C.[9][12][13] If the reaction temperature is too low, the concentration of initiating radicals will be insufficient to start the chain reaction effectively.

  • Radical Inhibitors: Trace impurities in the starting material or solvent can act as radical scavengers, quenching the chain reaction. Dissolved oxygen can also interfere with radical processes.

  • Optimize Reaction Temperature: Ensure the internal temperature of the reaction mixture is maintained within the optimal range for AIBN decomposition (typically refluxing CCl₄ at ~77 °C or another suitable solvent at 80-85 °C).

  • Degas the Solvent: Before adding reagents, it is good practice to degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes. This removes dissolved oxygen which can act as a radical inhibitor.

  • Ensure Proper Agitation: The reaction is often heterogeneous, as NBS is only sparingly soluble in solvents like CCl₄.[1] Efficient stirring is crucial to ensure proper mixing and interaction between the reagents. As the reaction proceeds, NBS is consumed and the denser succinimide byproduct precipitates.[15]

InitiatorTypical SolventHalf-Life (t½) at 80°CComments
AIBN CCl₄, Acetonitrile, Benzene~1.3 hoursMost common, reliable decomposition kinetics.[13]
Benzoyl Peroxide CCl₄, Benzene~2.5 hoursCan lead to more side products due to oxygenated radicals.
Question 3: My reaction seems to work, but I'm getting significant byproducts. How can I improve the selectivity for this compound?

The formation of byproducts often points to competing reaction pathways. The two most common issues are over-bromination and cleavage of the benzyl ether protecting group.

  • Excess NBS: Using more than one equivalent of NBS can lead to the formation of di-bromo species or bromination on the electron-rich aromatic ring.

  • High Br₂ Concentration: If the reaction generates HBr, it can react with NBS to produce Br₂.[5][6] High concentrations of Br₂ favor ionic electrophilic addition to the aromatic ring over the desired radical pathway.[7]

  • Acidic Conditions: The HBr byproduct generated during the reaction can catalyze the cleavage of the benzyl ether protecting group, especially at elevated temperatures.[16][17] This will lead to the formation of 5-hydroxy-2-bromobenzaldehyde.

  • Control Stoichiometry: Use NBS in a controlled stoichiometry, typically 1.0 to 1.1 equivalents relative to the starting aldehyde.

  • Add an Acid Scavenger: To prevent the buildup of HBr, a non-nucleophilic base like barium carbonate or sodium carbonate can be added to the reaction mixture.[14] This neutralizes the HBr as it forms, protecting the benzyl ether and suppressing ionic side reactions.

  • Monitor the Reaction Closely: Use TLC or GC-MS to monitor the consumption of starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Purification: After the reaction, a proper workup is essential. Quench any remaining NBS with a reducing agent like sodium thiosulfate, and wash with a base (e.g., NaHCO₃ solution) to remove the succinimide byproduct and any acidic traces.[18][19]

Caption: Troubleshooting workflow for reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is NBS used for this bromination instead of elemental bromine (Br₂)? NBS is the reagent of choice for allylic and benzylic brominations because it provides a low, constant concentration of Br₂ throughout the reaction.[5][7] This is crucial for favoring the free-radical substitution pathway over competitive ionic pathways like electrophilic addition to the aromatic ring, which would be prevalent with a high concentration of Br₂.[6]

Q2: What is the detailed role of the AIBN initiator? AIBN serves as a thermal radical initiator. When heated, it undergoes homolytic cleavage to eliminate nitrogen gas (N₂) and generate two 2-cyano-2-propyl radicals.[8][9] These radicals are not directly involved in brominating the substrate. Instead, they act as chain initiators by abstracting a bromine atom from the trace Br₂ present, generating a bromine radical (Br•), which then initiates the actual chain reaction.[1]

Q3: Can I use a different solvent than carbon tetrachloride (CCl₄)? Yes. Due to the toxicity and environmental concerns of CCl₄, alternative solvents are often preferred. Acetonitrile (MeCN) and cyclohexane are effective substitutes that are also relatively inert to the reaction conditions.[1] Dichloromethane can also be used, but its lower boiling point means the reaction may need to be run under sealed conditions or for longer times to achieve the necessary temperature for initiation.

Q4: My product is contaminated with succinimide after workup. How can I remove it? Succinimide, the byproduct of NBS, has some solubility in organic solvents but is highly soluble in water, especially under basic conditions.[19]

  • Aqueous Wash: A thorough wash of the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) will deprotonate the succinimide, making it much more water-soluble and easier to remove.[18]

  • Filtration: In some non-polar solvents, succinimide may precipitate and can be removed by filtration before the main aqueous workup.[19]

  • Recrystallization: If co-crystallization is an issue, changing the recrystallization solvent system can help differentiate the solubilities of the product and the succinimide impurity.

Q5: Is the benzyl protecting group robust enough for this reaction? Generally, yes, the benzyl ether is stable enough for this transformation, provided the reaction is performed correctly.[20][21] The key is to prevent the accumulation of the acidic byproduct HBr, which can cause cleavage.[16] The addition of an acid scavenger like BaCO₃ or Na₂CO₃ is a highly recommended precaution to ensure the integrity of the protecting group.[14]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory-specific conditions and observations.

Materials:

  • 3-(Benzyloxy)benzaldehyde

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous

  • Barium Carbonate (BaCO₃), optional but recommended

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(benzyloxy)benzaldehyde (1.0 eq) and the chosen anhydrous solvent (e.g., CCl₄, 0.2-0.5 M). If using, add barium carbonate (1.0 eq).

  • Degassing: Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reagent Addition: Add recrystallized NBS (1.05 eq) and AIBN (0.05 - 0.10 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄, 82 °C for MeCN) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide and any BaCO₃.

  • Workup: Dilute the filtrate with DCM or EtOAc. Transfer to a separatory funnel and wash sequentially with saturated aq. Na₂S₂O₃ (1x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure this compound.

References

  • Study.com. AIBN Overview, Structure & Initiators.
  • Wikipedia. Azobisisobutyronitrile.
  • Organic Chemistry Portal. Wohl-Ziegler Reaction.
  • HPMC Manufacturer. Advantages of Using AIBN Initiator in Polymerization Reactions.
  • Wikipedia. N-Bromosuccinimide.
  • Chemistry LibreTexts. Basic Stages of a Radical Chain Reaction.
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • ChemHelp ASAP (YouTube). recrystallization & purification of N-bromosuccinimide.
  • Zhang, C., et al. (2015). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. JOURNAL OF HAZARDOUS MATERIALS.
  • Chemistry LibreTexts. Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • Chad's Prep. Allylic and Benzylic Bromination with NBS.
  • Reddit. Trouble with NBS bromination.
  • Chemistry LibreTexts. Reagent Purification.
  • Sciencemadness Discussion Board. Preparation of N-Bromosuccinimide.
  • ResearchGate. The Selective Cleavage of Aromatic Benzyl Ethers with Magnesium Bromide via Neighbouring Group Effect.
  • ChemHelp ASAP (YouTube). synthesis & cleavage of benzyl ethers.
  • Reddit. Will BBr3 cleave a benzyl ether?.
  • Master Organic Chemistry. What is Allylic Bromination?.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
  • ResearchGate. How to do workup after doing bromination with NBS?.
  • ResearchGate. Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid.
  • N-Bromosuccinimide. (2019).

Sources

Technical Support Center: Large-Scale Synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 5-(Benzyloxy)-2-bromobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to combine our expertise with established scientific principles to ensure your success in the laboratory and during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially scalable method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 5-bromo-2-hydroxybenzaldehyde with benzyl bromide in the presence of a suitable base. This S_N2 reaction is generally high-yielding and uses readily available starting materials.[2][3]

Q2: What are the critical starting materials for this synthesis?

A2: The primary starting materials are 5-bromo-2-hydroxybenzaldehyde and a benzylating agent, most commonly benzyl bromide. The quality of these starting materials is crucial for a successful and clean reaction.

Q3: What is the function of the base in the Williamson ether synthesis, and which one should I choose for large-scale production?

A3: The base deprotonates the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion, which then attacks the benzyl bromide. For large-scale synthesis, potassium carbonate (K₂CO₃) is a common and cost-effective choice.[4] Other bases like sodium hydroxide (NaOH) can also be used. Stronger bases like sodium hydride (NaH) are effective but require more stringent anhydrous conditions and careful handling on a large scale.[3][4]

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: Yes, two primary side reactions can occur. The first is E2 elimination of benzyl bromide, which is more likely with sterically hindered substrates or at higher temperatures, though less of a concern with a primary halide like benzyl bromide.[3] The second, and more relevant for this synthesis, is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen atom. This is a potential issue as phenoxides are ambident nucleophiles.[2]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Ineffective base: The base may be old, hydrated, or not strong enough to deprotonate the phenol. 2. Poor quality benzyl bromide: Benzyl bromide can degrade over time. 3. Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. 4. Inappropriate solvent: The solvent may not be suitable for an S_N2 reaction.1. Use a fresh, anhydrous base. Consider a stronger base if necessary, like KOH or NaH, with appropriate safety precautions. 2. Use freshly opened or purified benzyl bromide. 3. Optimize the reaction temperature, typically between 60-80°C.[1] Monitor progress by TLC. 4. Use a polar aprotic solvent like DMF, acetone, or acetonitrile to favor the S_N2 pathway.[1]
Formation of Multiple Products (Observed on TLC/NMR) 1. C-alkylation side reaction: Benzylation may have occurred on the aromatic ring. 2. Presence of impurities in starting materials: Impurities can lead to unexpected side products.1. Lowering the reaction temperature may favor O-alkylation. The choice of solvent and counter-ion can also influence the O/C alkylation ratio. 2. Ensure the purity of 5-bromo-2-hydroxybenzaldehyde and benzyl bromide using analytical techniques like NMR or GC-MS before starting the reaction.
Difficulty in Product Purification 1. Co-elution of product and starting material during chromatography: The polarity of the product and starting materials may be too similar. 2. Product "oiling out" during recrystallization: The chosen solvent system is not optimal.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. Select an appropriate solvent system for recrystallization where the product is soluble at high temperatures and sparingly soluble at low temperatures. A solvent pair, such as ethanol/water or ethyl acetate/hexanes, can be beneficial.
Aldehyde Instability 1. Oxidation to carboxylic acid: The aldehyde group can be sensitive to air oxidation, especially under basic conditions. 2. Cannizzaro reaction: Under strongly basic conditions, the aldehyde can disproportionate to the corresponding alcohol and carboxylic acid.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid using excessively strong bases or prolonged reaction times at high temperatures. Neutralize the reaction mixture promptly during workup.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-hydroxybenzaldehyde (Starting Material)

This protocol is adapted from a general procedure for the bromination of 3-hydroxybenzaldehyde.[5][6][7]

Materials:

  • 3-hydroxybenzaldehyde

  • Bromine

  • Dichloromethane (DCM)

  • n-Heptane

Procedure:

  • In a multi-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and addition funnel, suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

  • Heat the mixture to 35-40°C to ensure complete dissolution.[7]

  • Slowly add bromine (1.0-1.05 eq) dropwise via the addition funnel, maintaining the internal temperature between 35-38°C.[7]

  • After the addition is complete, stir the reaction mixture at 35°C overnight.

  • Cool the mixture to -5 to 0°C over 2 hours and continue stirring for an additional hour.[7]

  • Collect the precipitated solid by filtration.

  • Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.[7]

  • Dry the solid under vacuum to yield 2-bromo-5-hydroxybenzaldehyde.

Protocol 2: Large-Scale Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis.[1][8]

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine solution

Procedure:

  • To a large, dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide.

  • Stir the mixture until the solid is completely dissolved.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • To the stirring suspension, add benzyl bromide (1.1 - 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a larger vessel containing ice-water, which should cause the product to precipitate.

  • Filter the crude product and wash it thoroughly with water.

  • For purification, recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture.

  • Dry the purified this compound in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_SM Starting Material Synthesis cluster_Main Main Reaction: Williamson Ether Synthesis cluster_Purification Purification 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Bromination Bromination 3-Hydroxybenzaldehyde->Bromination DCM, Br2 5-Bromo-2-hydroxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde Bromination->5-Bromo-2-hydroxybenzaldehyde Reaction K2CO3, DMF 70-80°C 5-Bromo-2-hydroxybenzaldehyde->Reaction Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction Crude_Product Crude Product Reaction->Crude_Product Workup Aqueous Workup Crude_Product->Workup Recrystallization Recrystallization Workup->Recrystallization e.g., EtOH/Water Final_Product This compound Recrystallization->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Base Is the base fresh and anhydrous? Start->Base Check Temp Is the reaction temperature optimal (60-80°C)? Base->Temp Yes Action_Base Action: Use fresh, anhydrous base. Base->Action_Base No Reagents Are starting materials pure? Temp->Reagents Yes Action_Temp Action: Increase temperature and monitor by TLC. Temp->Action_Temp No Solvent Is a polar aprotic solvent being used? Reagents->Solvent Yes Action_Reagents Action: Purify starting materials. Reagents->Action_Reagents No Action_Solvent Action: Switch to DMF, Acetone, or Acetonitrile. Solvent->Action_Solvent No Success Problem Resolved Solvent->Success Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Google Patents. (n.d.). Process for the preparation of substituted benzaldehydes.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S.
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
  • PubChem. (n.d.). This compound. PubChem.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps.
  • Google Patents. (n.d.). Preparation method of 2-fluoro-5-bromobenzaldehyde.

Sources

Technical Support Center: Post-Reaction Workup for 5-(Benzyloxy)-2-bromobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the post-reaction workup of 5-(Benzyloxy)-2-bromobenzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is structured to address specific, practical challenges encountered during the purification of this important synthetic intermediate.

Troubleshooting Guide: Navigating Common Workup Challenges

This section is formatted as a series of questions and answers to directly address experimental issues.

Q1: I've quenched my reaction, but a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

Answer: Emulsion formation is a frequent issue in liquid-liquid extractions, often caused by surfactant-like molecules or fine particulate matter at the interface.[1] For this specific synthesis, residual acidic or basic species can contribute to this problem. Here are several effective techniques to break an emulsion, ordered from simplest to most rigorous:

Causality: Emulsions are stabilized by reducing the interfacial tension between two immiscible liquids. The goal is to disrupt this stabilization.

Step-by-Step Solutions:

  • Mechanical Agitation: Gently swirl or stir the mixture with a glass rod. Sometimes, gentle mechanical force is enough to coalesce the dispersed droplets. Avoid vigorous shaking, which can worsen the emulsion.[1]

  • "Salting Out" with Brine: Add a saturated solution of sodium chloride (brine).[2] This increases the ionic strength of the aqueous layer, making it more polar.[3] This forces organic components to partition more cleanly into the organic phase and disrupts the emulsion.[1]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a funnel. This can physically disrupt the emulsion layer.[1][4]

  • Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method. The applied force accelerates the separation of the phases.[2][4]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help break the emulsion.[1]

Q2: My final product is an oil, or it won't crystallize properly. What are the likely causes and solutions?

Answer: Failure to crystallize is typically due to the presence of impurities that inhibit the formation of a crystal lattice. Common impurities in this synthesis include unreacted starting materials or byproducts like the corresponding benzoic acid (from over-oxidation) or benzyl alcohol.

Causality: Impurities disrupt the ordered packing of molecules required for crystallization. The product, this compound, is a solid at room temperature.[5] If it remains an oil, significant impurities are present.

Troubleshooting Protocol:

  • Purity Assessment: First, analyze a small sample of the crude product by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify potential impurities. The most common impurity is the corresponding carboxylic acid, formed by air oxidation of the aldehyde.[6][7]

  • Acid Removal Wash: Wash the organic layer containing the crude product with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).[6] This will deprotonate any acidic impurities, converting them into their water-soluble sodium salts, which are then extracted into the aqueous layer.[3][8] Be sure to vent the separatory funnel frequently, as this neutralization reaction releases carbon dioxide gas.[9]

  • Re-attempt Crystallization: After the bicarbonate wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Attempt to recrystallize the product. A mixture of ethanol and water is often a good starting point for benzaldehyde derivatives.[10][11]

  • Column Chromatography: If crystallization still fails, purification by flash column chromatography on silica gel is the most reliable alternative. A typical eluent system would be a mixture of hexane and ethyl acetate.[7] The aldehyde is moderately polar and should separate well from non-polar impurities and more polar byproducts.

Q3: The yield of my product is very low after the workup. Where could it have been lost?

Answer: Low yield can result from several issues during the workup, including incomplete extraction, accidental loss of product into the aqueous phase, or product degradation.

Causality: The product has moderate polarity and could be lost through several mechanisms if the workup is not optimized.

Workflow for Diagnosing Low Yield:

G start Low Yield Observed check_aqueous Check Aqueous Layers via TLC start->check_aqueous check_equipment Inspect Glassware & Filters start->check_equipment product_in_aqueous Product Found in Aqueous Layer check_aqueous->product_in_aqueous Yes no_product_in_aqueous No Product in Aqueous Layer check_aqueous->no_product_in_aqueous No cause_physical Cause: Physical Loss Solution: Review transfer steps; ensure complete dissolution before transfers. check_equipment->cause_physical Residue Found cause_extraction Cause: Incomplete Extraction Solution: Perform additional extractions of the aqueous layer. product_in_aqueous->cause_extraction cause_adduct Cause: Accidental Bisulfite Adduct Formation (If bisulfite was used) Solution: Basify aqueous layer (pH 12) and re-extract. product_in_aqueous->cause_adduct cause_reaction Cause: Incomplete Reaction or Degradation Solution: Re-evaluate reaction conditions (time, temp). no_product_in_aqueous->cause_reaction

Frequently Asked Questions (FAQs)
What is the purpose of a sodium bisulfite wash and should I use it?

A wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) is a highly effective method for purifying aldehydes.[12][13] The bisulfite ion undergoes a nucleophilic addition to the aldehyde's carbonyl group, forming a water-soluble ionic adduct.[14] This allows for the selective removal of the aldehyde from an organic mixture into the aqueous phase.

  • When to use it: This technique is ideal if your crude product contains impurities that are difficult to remove by other means. You can selectively extract your desired aldehyde, wash away the impurities from the organic layer, and then regenerate the pure aldehyde.

  • How to regenerate the aldehyde: After separating the aqueous layer containing the adduct, add an organic solvent (like ethyl acetate) and basify the aqueous layer with sodium hydroxide (NaOH) to a pH of ~12.[12][13] This reverses the reaction, regenerating the aldehyde, which will then be extracted into the fresh organic layer.

Why is a brine (saturated NaCl) wash performed as a final step?

The final wash with brine serves two main purposes:

  • "Salting Out": It decreases the solubility of organic compounds in the aqueous layer, forcing more of your product into the organic phase and maximizing yield.[3]

  • Preliminary Drying: It helps to remove the bulk of dissolved water from the organic layer before the final drying step with a solid drying agent (like Na₂SO₄ or MgSO₄). This makes the subsequent drying step more efficient.[9]

How do I choose the right solvents for extraction and recrystallization?

Extraction Solvent Selection:

SolventDensity (g/mL)Properties & Use Case
Ethyl Acetate 0.902Good general-purpose solvent for moderately polar compounds like the target aldehyde. Less dense than water.
Dichloromethane 1.33Excellent solvent, but is denser than water and will form the bottom layer.
Diethyl Ether 0.713Very effective but highly volatile and flammable. Less dense than water.

Recrystallization Solvent Selection:

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, which is a solid, common choices include:

  • Ethanol: Often effective for aromatic aldehydes.[11]

  • Ethanol/Water Mixture: Adding water as an "anti-solvent" to a hot ethanolic solution can effectively induce crystallization upon cooling.[10]

  • Hexane/Ethyl Acetate: A non-polar/polar mixture can also be effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes turbid, then allow it to cool slowly.

Standard Post-Reaction Workup Protocol

This protocol assumes the reaction was performed in an organic solvent like DMF or CH₂Cl₂ and needs to be quenched and purified.

G Dry Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Purify Purify Concentrate->Purify

Detailed Steps:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly pour the mixture into a separatory funnel containing cold water or crushed ice.[15]

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate) and shake the separatory funnel to extract the product. Allow the layers to separate and drain the aqueous layer. Repeat the extraction on the aqueous layer two more times to ensure complete recovery of the product.[16]

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • 1 M HCl (if basic impurities are present).

    • Saturated aqueous NaHCO₃ solution to neutralize any acid. Vent frequently.[3][9]

    • Saturated aqueous NaCl (brine).[9]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a solid drying agent like anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes.

  • Filtration & Concentration: Filter the drying agent from the solution. Remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[11]

References
  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
  • Boucher, M. M., et al. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]
  • Reddit. (2021, April 2). Purification of aldehydes and ketones using Sodium Bisulfite. [Link]
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
  • Spectro Scientific. (n.d.).
  • Reddit. (2024, February 25).
  • Chegg.com. (2024, October 25).
  • Biolin Scientific. (2024, June 11). How emulsions form and break?[Link]
  • LookChem. (n.d.).
  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. YouTube. [Link]
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?[Link]
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
  • Organic Syntheses Procedure. (n.d.). p-BROMOBENZALDEHYDE. [Link]
  • Organic Syntheses Procedure. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]
  • PubChem. (n.d.). This compound. [Link]

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Technical Support Center: Managing Unreacted Benzyl Bromide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Assistance, Contact: Technical Support: Safety Hotline:

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for the effective removal of unreacted benzyl bromide from reaction mixtures. Benzyl bromide is a common reagent in organic synthesis, utilized for introducing the benzyl protecting group.[1] However, its lachrymatory nature and reactivity necessitate careful handling and thorough removal from the final product.[1][2]

This guide offers a structured approach to tackling this common purification challenge, moving from frequently asked questions to detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows my product and benzyl bromide as very close spots. How can I improve separation for column chromatography?

A1: This is a frequent challenge due to the similar polarities of many benzylated products and benzyl bromide itself.[3] Before proceeding to column chromatography, optimizing your solvent system is crucial.[3][4] Experiment with solvent systems containing a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (such as ethyl acetate or dichloromethane).[5] A systematic approach, varying the ratio of these solvents, will help to maximize the difference in Rf values. If standard solvent systems fail, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if your product is sufficiently polar.[4]

Q2: I've tried multiple crystallizations, but my product remains contaminated with benzyl bromide. What should I do?

A2: If your product is a solid, crystallization is often an effective purification method.[6] However, if benzyl bromide co-crystallizes with your product, you may need to consider a chemical quench. Adding a nucleophilic scavenging agent can convert the benzyl bromide into a more polar, water-soluble compound that is easily removed by extraction.[5]

Q3: Is it possible to remove benzyl bromide by distillation?

A3: Yes, distillation under reduced pressure can be an effective method, especially if your product has a significantly higher boiling point than benzyl bromide (boiling point of benzyl bromide is approximately 198-199 °C at atmospheric pressure).[6] This method is particularly suitable for large-scale reactions where other methods might be less practical.[5] However, ensure your product is thermally stable at the required temperatures.[5]

Q4: What are the primary safety concerns when working with benzyl bromide?

A4: Benzyl bromide is a potent lachrymator, meaning it causes severe irritation to the eyes and respiratory tract.[1][2] It is also corrosive and can cause skin burns.[7][8] Always handle benzyl bromide in a well-ventilated chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9][10] Have an emergency eyewash and shower readily accessible.[10][11]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Persistent Benzyl Bromide Contamination After Work-up Incomplete reaction leading to a large excess of benzyl bromide. Insufficient washing during extraction.1. Drive the reaction to completion: Monitor the reaction by TLC to ensure all the starting material is consumed. 2. Chemical Quenching: Add a quenching agent post-reaction to scavenge excess benzyl bromide (see Protocol 1). 3. Thorough Extraction: Perform multiple washes with an appropriate aqueous solution (e.g., sodium bicarbonate, sodium sulfite) to remove the quenched by-product.[5][12][13]
Product and Benzyl Bromide Co-elute During Column Chromatography The polarity of the product and benzyl bromide are too similar in the chosen eluent system.1. Optimize TLC: Systematically test different solvent systems to achieve better separation on the TLC plate before attempting column chromatography.[3][4] 2. Gradient Elution: Use a gradient elution on your column, starting with a non-polar solvent and gradually increasing the polarity. 3. Alternative Chromatography: Consider reverse-phase chromatography or using a different stationary phase like alumina.[4]
Product Degradation During Purification The product may be sensitive to the purification conditions (e.g., heat during distillation, acidic or basic conditions during washing).1. Mild Quenching Agents: Use a mild quenching agent like sodium sulfite.[12][13] 2. Avoid High Temperatures: If your product is heat-sensitive, avoid distillation and opt for chromatography or chemical quenching at room temperature.[5] 3. Neutral Washes: Use neutral washes (e.g., brine) if your product is sensitive to acid or base.[14]
Formation of Benzyl Alcohol as a By-product Hydrolysis of benzyl bromide during aqueous work-up.Wash the organic layer with brine to remove benzyl alcohol.[14] If significant amounts are present, column chromatography is the most effective removal method.[14]

Workflow for Selecting a Purification Method

Caption: Decision tree for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Chemical Quenching with a Nucleophilic Scavenger

This protocol describes the use of a nucleophilic scavenger to convert benzyl bromide into a more polar, easily removable by-product.

Principle: The high reactivity of benzyl bromide towards nucleophiles allows for its selective removal by adding a "scavenging" agent to the reaction mixture. This agent reacts with the excess benzyl bromide to form a salt, which can then be easily separated by filtration or extraction into an aqueous phase.[5]

Choosing a Scavenger:

Scavenger Advantages Considerations
Triethylamine (Et3N) Readily available, forms a water-soluble quaternary ammonium salt.[5]Can act as a base, may not be suitable for base-sensitive products.[5]
Sodium Sulfite (Na2SO3) Mild, effective, and forms a water-soluble sulfonate salt.[12][13]Reaction may require heating to go to completion.[12]
Thiourea Reacts readily to form a salt that can often be filtered off.[5]Introduces sulfur-containing by-products.

Step-by-Step Methodology (using Triethylamine):

  • Cool the reaction mixture: After confirming the completion of your primary reaction via TLC, cool the mixture to room temperature.

  • Add the scavenger: Add an excess (typically 1.5-2 equivalents relative to the excess benzyl bromide) of triethylamine to the reaction mixture.[6]

  • Stir: Stir the mixture at room temperature and monitor the disappearance of the benzyl bromide spot on the TLC plate.[6] This may take anywhere from 30 minutes to several hours.

  • Work-up:

    • If a precipitate (benzyltriethylammonium bromide) forms, it can be removed by filtration.[6]

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and then brine.[15] This will remove the ammonium salt and any remaining triethylamine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable when chemical quenching is not desirable or when other impurities are also present.

Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5] By carefully selecting the eluent, benzyl bromide can be eluted separately from the desired product.

Step-by-Step Methodology:

  • Adsorb the crude material: Concentrate the crude reaction mixture to an oil or solid. Dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Prepare the column: Pack a column with silica gel in a non-polar solvent like hexane.[14]

  • Load the sample: Carefully add the silica gel with the adsorbed crude product to the top of the column.

  • Elute: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Benzyl bromide is relatively non-polar and should elute early in the chromatography.[5]

  • Collect fractions: Collect fractions and monitor them by TLC to identify which fractions contain the benzyl bromide, the desired product, and any other impurities.

  • Increase polarity (if necessary): If your product does not elute with the initial solvent, gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate.

  • Combine and concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Caption: Workflow for purification by flash column chromatography.

Safety and Disposal

  • Handling: Always handle benzyl bromide and its solutions in a certified chemical fume hood.[9][16] Avoid inhalation of vapors and contact with skin and eyes.[9][10]

  • Spills: In case of a spill, evacuate the area.[11] Absorb the spill with an inert material like dry sand or soda ash and place it in a sealed container for disposal.[11] Do not use water to clean up spills, as benzyl bromide can hydrolyze to produce hydrogen bromide gas.[9][11]

  • Disposal: Dispose of benzyl bromide and any contaminated materials as hazardous waste according to your institution's and local regulations.[7][11]

By understanding the chemical properties of benzyl bromide and the principles behind these purification techniques, you can effectively and safely remove it from your reaction mixtures, ensuring the high purity of your final products.

References

  • BENZYL BROMIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Various Authors. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?. ResearchGate.
  • Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. (n.d.).
  • CN102329192A - Benzyl bromide synthesis method. (n.d.). Google Patents.
  • Preparation of benzyl bromide. (n.d.). PrepChem.com.
  • Synthesis of sodium 4-nitrobenzyl sulfonate. (n.d.). PrepChem.com.
  • Various Authors. (2012, May 16). Removing Benzyl bromide. ResearchGate.
  • p-NITROBENZYL BROMIDE. (n.d.). Organic Syntheses Procedure.
  • CN107098791B - Preparation method of benzyl bromide. (n.d.). Google Patents.
  • Working with Hazardous Chemicals. (2009, January 12). Organic Syntheses.
  • A challenge... how to get this product. (2013, January 8). Sciencemadness Discussion Board.
  • Quick and partial report on benzyl bromide synthesis. (2023, March 2). Sciencemadness.org.
  • Benzyl bromide. (n.d.). Wikipedia.
  • Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!. (2014, July 22). Sciencemadness Discussion Board.
  • Benzyl Protection - Benzyl Bromide. (n.d.). Common Organic Chemistry.
  • separating benzyl bromide. (2022, June 15). Reddit.
  • separating benzyl bromide and product spots on tlc. (2022, June 15). Reddit.
  • Supporting information for. (n.d.).
  • Reactions at the benzylic position. (n.d.). Khan Academy.

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Validation & Comparative

A Comparative Spectroscopic Guide to 5-(Benzyloxy)-2-bromobenzaldehyde and Its Derivatives for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is a cornerstone of efficient and successful drug discovery pipelines. 5-(Benzyloxy)-2-bromobenzaldehyde and its analogs are valuable scaffolds in medicinal chemistry, serving as precursors to a wide array of pharmacologically active molecules. Their utility, however, is intrinsically linked to the unambiguous confirmation of their chemical structure and purity. This guide provides an in-depth comparative analysis of the spectroscopic characterization of this compound, leveraging data from key structural analogs to illuminate the spectral nuances of this important class of compounds.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output. Every protocol described herein is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of the experimental findings.

The Structural and Spectroscopic Landscape of Substituted Benzaldehydes

The spectroscopic properties of a substituted benzaldehyde are profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring. The interplay between the electron-withdrawing aldehyde group, the bromine atom, and the benzyloxy moiety in this compound creates a unique electronic environment that is reflected in its NMR, IR, Mass, and UV-Vis spectra. By comparing these spectral fingerprints with those of closely related derivatives, we can gain a deeper understanding of the individual contributions of each functional group.

For the purpose of this guide, we will draw comparative data from the following key analogs:

  • 2-Bromobenzaldehyde : To understand the influence of the ortho-bromo substituent.

  • 2-Bromo-5-methoxybenzaldehyde : To assess the effect of a smaller alkoxy group at the 5-position.

  • 5-Bromo-2-hydroxybenzaldehyde : To compare the electronic influence of a hydroxyl group versus a benzyloxy group.

  • 2-(Benzyloxy)benzaldehyde : To isolate the effect of the benzyloxy group in the absence of the 5-bromo substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ), coupling constants (J), and integration of the signals in ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid benzaldehyde derivative for ¹H NMR analysis (20-30 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical, as it can influence chemical shifts. CDCl₃ is a common choice for its versatility.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the spectrometer.

Data Acquisition:

  • Insert the NMR tube into the spectrometer and lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Set the acquisition parameters for a standard 1D ¹H NMR experiment. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS peak at 0 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

NMR Experimental Workflow
Comparative ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons on both rings, and the benzylic methylene protons. The chemical shifts are influenced by the electronic effects of the substituents.

Proton Assignment This compound (Expected) 2-Bromobenzaldehyde[1] 2-Bromo-5-methoxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde
Aldehyde (-CHO)~10.3 ppm (s)10.34 ppm (s)~10.3 ppm (s)10.21 ppm (s)[2]
Ar-H (ortho to -CHO)~7.8 ppm (d)7.89 ppm (dd)~7.8 ppm (d)7.81 ppm (s)[2]
Ar-H (meta to -CHO)~7.4 ppm (dd)7.43 ppm (td)~7.4 ppm (dd)7.47 ppm (d)[2]
Ar-H (para to -CHO)~7.6 ppm (d)7.63 ppm (dd)~7.6 ppm (d)-
Benzylic (-OCH₂-)~5.1 ppm (s)---
Phenyl (-C₆H₅)~7.3-7.5 ppm (m)---
Hydroxyl (-OH)---9.58 ppm (s)[2]

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. s = singlet, d = doublet, dd = doublet of doublets, td = triplet of doublets, m = multiplet.

Expert Insights: The aldehyde proton in these derivatives consistently appears far downfield (δ > 10 ppm) due to the strong deshielding effect of the carbonyl group. The benzylic protons of the benzyloxy group are expected around 5.1 ppm, appearing as a singlet as there are no adjacent protons to couple with. The aromatic protons of the benzaldehyde ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Carbon Assignment This compound (Expected) 2-Bromobenzaldehyde[1] 4,5-bis(Benzyloxy)-2-bromobenzaldehyde[3]
Carbonyl (C=O)~191 ppm191.9 ppmNot available
C-Br~120 ppm127.1 ppmNot available
C-OBn~160 ppm-Not available
Aromatic Carbons115-140 ppm127.9, 129.8, 133.4, 133.9, 135.4 ppmNot available
Benzylic (-OCH₂-)~71 ppm-Not available
Phenyl (-C₆H₅)127-136 ppm-Not available

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Expert Insights: The carbonyl carbon is the most deshielded carbon, appearing around 191 ppm. The carbon attached to the bromine will be shifted upfield due to the heavy atom effect. The carbon bearing the benzyloxy group will be significantly downfield due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol for FTIR Analysis

Sample Preparation (Thin Solid Film):

  • Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

  • Record a background spectrum of the clean, empty salt plate.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

FTIR_Workflow A Dissolve Solid Sample in Volatile Solvent B Deposit Solution on Salt Plate A->B C Evaporate Solvent to Form Thin Film B->C E Acquire Sample Spectrum (4000-400 cm⁻¹) C->E D Record Background Spectrum of Clean Plate D->E F Analyze Vibrational Frequencies E->F

FTIR Experimental Workflow
Comparative IR Data

The IR spectrum of this compound will show characteristic absorption bands for the aldehyde, aromatic rings, ether linkage, and the carbon-bromine bond.

Vibrational Mode Expected Frequency (cm⁻¹) for this compound Benzaldehyde (Typical)[4] 2-Chloro-5-nitrobenzaldehyde (for comparison)[5]
Aromatic C-H Stretch3100-30003080-3010~3100
Aldehyde C-H Stretch2850-2820, 2750-2720 (two bands)2820, 2720~2860, ~2760
Carbonyl (C=O) Stretch~1700-1680~1703~1700
Aromatic C=C Stretch1600-14501600, 1585, 1455~1600, ~1475
C-O-C (Ether) Stretch~1250 (asymmetric), ~1050 (symmetric)--
C-Br Stretch~680-515--

Expert Insights: The most diagnostic peaks in the IR spectrum will be the strong carbonyl stretch around 1690 cm⁻¹ and the two weak aldehyde C-H stretching bands between 2850 and 2720 cm⁻¹. The presence of the benzyloxy group will be confirmed by the C-O-C ether stretches. Conjugation of the aldehyde with the aromatic ring slightly lowers the C=O stretching frequency compared to aliphatic aldehydes.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol for GC-MS Analysis

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC-MS System and Conditions:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for separating aromatic compounds (e.g., HP-5ms).

  • Injector: Operated in split mode to prevent column overloading.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to elute the compound of interest.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Scan Range: A typical range of m/z 40-500 is sufficient.

Expected Fragmentation Pattern

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio). The fragmentation pattern is expected to be dominated by cleavages at the benzylic ether linkage.

Expected Major Fragments for this compound:

  • [M]⁺ and [M+2]⁺: The molecular ion peaks around m/z 290 and 292, with approximately equal intensity.

  • m/z 91 ([C₇H₇]⁺): A very common and often base peak for benzyl-containing compounds, corresponding to the tropylium ion. This results from the cleavage of the benzylic ether bond.

  • [M-C₇H₇]⁺: The fragment remaining after the loss of the benzyl group.

  • [M-Br]⁺: Loss of the bromine atom.

  • [M-CHO]⁺: Loss of the formyl group.

MS_Fragmentation M [C₁₄H₁₁BrO₂]⁺˙ (m/z 290/292) F1 [C₇H₇]⁺ (m/z 91) Tropylium ion M->F1 α-cleavage F2 [C₇H₄BrO₂]⁺ M->F2 - C₇H₇ F3 [C₁₄H₁₁O₂]⁺ M->F3 - Br F4 [C₁₃H₁₀BrO]⁺ M->F4 - CHO

Expected MS Fragmentation Pathways

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. For aromatic aldehydes, the key transitions are π → π* and n → π*.

Experimental Protocol for UV-Vis Analysis

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.

  • Prepare a blank solution containing only the solvent.

Data Acquisition:

  • Record a baseline spectrum using the blank solution.

  • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

Expected UV-Vis Absorption

Aromatic aldehydes typically exhibit two main absorption bands:

  • A strong absorption band at shorter wavelengths (around 240-280 nm) corresponding to the π → π* transition of the conjugated system.

  • A weaker absorption band at longer wavelengths (around 300-350 nm) corresponding to the n → π* transition of the carbonyl group.

The position and intensity of these bands are sensitive to the substituents on the aromatic ring and the solvent used. The benzyloxy group, being an auxochrome, is expected to cause a red shift (bathochromic shift) of the π → π* transition compared to unsubstituted benzaldehyde.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound and its derivatives requires a multi-technique approach. By integrating the data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can achieve an unambiguous structural assignment and confirm the purity of their synthetic products. This guide provides the foundational knowledge and comparative data necessary to interpret these spectra with confidence, thereby accelerating the drug development process. The provided protocols and expected spectral data serve as a robust starting point for the analysis of this important class of molecules.

References

  • PubChem. This compound. [Link]
  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]
  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. [Link]
  • Bentham Science. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
  • SpectraBase. 4,5-bis(Benzyloxy)-2-bromobenzaldehyde. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. [Link]
  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]
  • NIST. Benzaldehyde, 5-bromo-2-hydroxy-. [Link]
  • PubChem. 2-(Benzyloxy)benzaldehyde. [Link]
  • ResearchGate. 2-Bromo-5-hydroxybenzaldehyde. [Link]
  • NIST. Benzaldehyde, 2-chloro-. [Link]
  • ACS Publications. Spectroscopic and kinetic characteristics of aroyloxyl radicals. 2. Benzoyloxyl and ring-substituted aroyloxyl radicals. [Link]

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A Multi-Technique Approach to the Structural Elucidation of 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Confirmation by NMR and Mass Spectrometry

As a Senior Application Scientist, the unambiguous confirmation of a molecule's structure is the bedrock of any successful research or development program. In the synthesis of complex molecules, intermediates like 5-(Benzyloxy)-2-bromobenzaldehyde serve as critical building blocks. Its precise structure—the specific arrangement of the bromo, aldehyde, and benzyloxy substituents on the aromatic ring—dictates its reactivity and the ultimate success of the synthetic route. This guide provides a comprehensive, field-proven methodology for confirming the structure of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of data to explain the causal logic behind the expected spectral features, providing a self-validating framework for analysis.

Experimental Workflow: A Validated Protocol

A robust analytical workflow is essential for generating high-quality, reproducible data. The following protocols for NMR and MS analysis are designed to ensure data integrity.

  • Sample Preparation : Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolution : Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), within a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic compounds and its single, well-characterized residual solvent peak.

  • Homogenization : Ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, particulate-free solution is critical for acquiring high-resolution spectra.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters, including a sufficient number of scans for ¹³C NMR (e.g., 1024 scans), are employed to achieve an adequate signal-to-noise ratio.

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization Method : Employ Electron Ionization (EI) for its ability to produce detailed, reproducible fragmentation patterns that are invaluable for structural elucidation.[1][2] EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the analyte, causing predictable bond cleavages.[3][4]

  • Analysis : Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with Gas Chromatography (GC-MS) for samples of sufficient volatility and thermal stability.[1] The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).

G cluster_0 Analytical Workflow cluster_1 NMR Analysis cluster_2 MS Analysis cluster_3 Structural Confirmation start Synthesized Compound This compound nmr_prep NMR Sample Prep (5-10 mg in CDCl₃) start->nmr_prep ms_prep MS Sample Prep (~1 mg/mL in MeOH) start->ms_prep nmr_acq ¹H & ¹³C NMR Acquisition (≥400 MHz) nmr_prep->nmr_acq ms_acq EI-MS Acquisition ms_prep->ms_acq nmr_data NMR Spectral Data (Chemical Shifts, Coupling, Integration) nmr_acq->nmr_data confirmation Unambiguous Structure Confirmed nmr_data->confirmation ms_data Mass Spectrum (Molecular Ion, Fragments) ms_acq->ms_data ms_data->confirmation

Diagram 1: The integrated workflow for structural confirmation.

¹H NMR Analysis: Mapping the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton framework of the molecule. Each unique proton environment generates a distinct signal, and the signal's chemical shift (δ), integration (area), and multiplicity (splitting pattern) reveal its electronic environment, the number of protons it represents, and the number of neighboring protons, respectively.[5]

For this compound (C₁₄H₁₁BrO₂), we expect a total of 11 protons.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
Aldehyde (-CHO)10.0 - 10.5Singlet (s)1HThe aldehyde proton is highly deshielded by the adjacent electronegative oxygen and the magnetic anisotropy of the carbonyl group, placing it far downfield.[6] It has no adjacent protons, hence it appears as a singlet.
Benzyl Group (Ar'-H)7.3 - 7.5Multiplet (m)5HThese five protons on the unsubstituted phenyl ring of the benzyloxy group are in a typical aromatic environment and will likely overlap, appearing as a complex multiplet.[7]
Benzaldehyde Ring (Ar-H)7.0 - 7.8See below3HThe three protons on the substituted benzaldehyde ring are chemically distinct due to the different electronic effects of the substituents. Their specific shifts and couplings are diagnostic of the 1,2,4-substitution pattern.[8]
Benzylic (-OCH₂-)5.1 - 5.3Singlet (s)2HThese protons are adjacent to an electronegative oxygen, shifting them downfield. They are not coupled to any other protons, resulting in a characteristic singlet.[8]

Detailed Analysis of the Benzaldehyde Aromatic Region:

  • H-6 : This proton is ortho to the electron-withdrawing bromine atom and will be significantly deshielded. It is coupled only to H-4 (meta-coupling, J ≈ 2-3 Hz), appearing as a doublet.

  • H-4 : This proton is ortho to the electron-donating benzyloxy group and meta to both the aldehyde and bromo groups. It is coupled to H-3 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets (dd).

  • H-3 : This proton is ortho to the electron-withdrawing aldehyde group and ortho to the benzyloxy group. It is coupled only to H-4 (ortho-coupling, J ≈ 8-9 Hz), appearing as a doublet.

The observation of this specific set of multiplicities (d, dd, d) and integrations (1H each) in the aromatic region is a powerful confirmation of the 1,2,4-trisubstituted pattern.

¹³C NMR Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment within the molecule. For this compound, we expect to see 12 distinct signals, as two pairs of carbons in the unsubstituted benzyl ring are equivalent due to symmetry.

Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
Aldehyde (C=O)~191The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to an electronegative oxygen, placing it significantly downfield.[9][10]
C5 (C-O)~160The carbon directly attached to the ether oxygen is strongly deshielded by oxygen's electronegativity.
C1 (C-CHO)~136The ipso-carbon attached to the aldehyde group.
C2 (C-Br)~118The ipso-carbon attached to the bromine atom. Its chemical shift is influenced by the heavy atom effect.
Ar-C (Benzaldehyde Ring)115 - 135The remaining three aromatic carbons of the benzaldehyde ring will appear in this region.
Ar'-C (ipso)~136The ipso-carbon of the benzyl group, attached to the -OCH₂- group.
Ar'-C (ortho, meta, para)127 - 129The remaining carbons of the benzyl group ring. Due to symmetry, the two ortho and two meta carbons are equivalent, resulting in three signals for these five carbons (plus the ipso-carbon).[11]
Benzylic (-OCH₂-)~71The benzylic carbon is shifted downfield due to its attachment to an electronegative oxygen atom.

The presence of exactly 12 signals, with one in the aldehyde region (~191 ppm) and another for the benzylic carbon (~71 ppm), strongly supports the proposed structure.

Mass Spectrometry: Confirmation by Mass and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular mass of the compound and structural details inferred from its fragmentation pattern.

1. Molecular Ion Peak: The molecular formula C₁₄H₁₁BrO₂ corresponds to a monoisotopic mass of approximately 290 Da. A key feature for any bromine-containing compound is its isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12][13] This results in a characteristic molecular ion signal that is a pair of peaks of almost equal intensity, separated by 2 m/z units. For our target molecule, we expect to see:

  • M⁺ peak at m/z 290 (corresponding to the ⁷⁹Br isotope)

  • M+2 peak at m/z 292 (corresponding to the ⁸¹Br isotope)

The observation of this 1:1 doublet at m/z 290/292 is definitive evidence for the presence of a single bromine atom in the molecule.[12][14]

2. Key Fragmentation Pathways: The high energy of Electron Ionization (EI) causes the molecular ion to fragment in a predictable manner, primarily at the weakest bonds, to form stable cations.[15][16]

m/zIon IdentitySignificance
290 / 292[C₁₄H₁₁BrO₂]⁺Molecular Ion (M⁺) : Confirms molecular weight and presence of one bromine atom.
211[M - Br]⁺Loss of a bromine radical from the molecular ion.
91[C₇H₇]⁺Base Peak : Cleavage of the benzylic C-O bond to form the benzyl cation, which rearranges to the highly stable tropylium ion. This is the hallmark fragmentation for a benzyl ether and is often the most intense peak (base peak) in the spectrum.[16][17]
77[C₆H₅]⁺Loss of a hydrogen from a benzene ring, forming the phenyl cation.[17]

The fragmentation pathway provides a self-validating system. The presence of the molecular ion at m/z 290/292 confirms the elemental composition, while the base peak at m/z 91 unequivocally confirms the presence of the benzyloxy moiety.

G M Molecular Ion [C₁₄H₁₁BrO₂]⁺˙ m/z 290/292 frag1 [M - Br]⁺ m/z 211 M->frag1 - Br• frag4 Benzyloxytropylium intermediate M->frag4 - CHO•, -Br• (rearrangement) frag2 Tropylium Ion [C₇H₇]⁺ m/z 91 (Base Peak) frag3 [C₁₃H₁₁O₂]⁺ frag4->frag2 Fragmentation

Diagram 2: Primary EI-MS fragmentation pathways for this compound.
Conclusion: A Triangulated Approach to Certainty

The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple, independent analytical techniques.

  • ¹H NMR confirms the number and connectivity of all 11 protons, with the specific splitting pattern in the aromatic region confirming the 1,2,4-substitution.

  • ¹³C NMR validates the presence of 12 unique carbon environments, including the characteristic aldehyde and benzylic carbons.

  • Mass Spectrometry provides the definitive molecular weight and elemental formula (including the presence of one bromine atom via the M/M+2 isotopic pattern) and confirms the benzyloxy substructure through its hallmark fragmentation to the tropylium ion (m/z 91).

Together, these techniques provide an interlocking, self-validating data set that allows researchers, scientists, and drug development professionals to proceed with absolute confidence in the structural integrity of their material.

References

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A Researcher's Guide to Reactivity in Benzyloxy-bromobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are foundational building blocks. Among them, the isomers of benzyloxy-bromobenzaldehyde present a fascinating case study in how substituent placement dictates chemical behavior. These isomers, differing only in the ortho, meta, or para relationship between the bromo and aldehyde functionalities relative to the benzyloxy group, offer distinct synthetic opportunities. However, their utility is directly tied to their reactivity, which can vary significantly.

This guide provides an in-depth comparison of the reactivity of these isomers. Moving beyond mere observation, we will dissect the underlying electronic and steric principles that govern their performance in key organic transformations. By synthesizing theoretical knowledge with practical, data-driven insights, this document aims to empower researchers and drug development professionals to make informed decisions in substrate selection and reaction design.

The Decisive Factors: Electronic and Steric Effects

The reactivity of the benzyloxy-bromobenzaldehyde isomers is a delicate interplay of electronic effects (both inductive and resonance) and steric hindrance.[1] Understanding these factors is paramount to predicting and explaining their chemical behavior.

  • Benzyloxy Group (-OBn): This group is a powerful ortho-, para-director.[2][3] Through its oxygen atom, it exerts a strong electron-donating effect via resonance (+M), enriching the electron density at the ortho and para positions.[4][5] Simultaneously, the electronegative oxygen atom pulls electron density away through the sigma bond (an inductive effect, -I).[4][6] For most electrophilic reactions, the resonance effect is dominant.[4]

  • Aldehyde Group (-CHO): This is a meta-directing, deactivating group.[3][7] It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic.[8]

  • Bromine Atom (-Br): As a halogen, bromine is an ortho-, para-director but is deactivating overall. It withdraws electron density inductively (-I) due to its electronegativity but can donate a lone pair of electrons through resonance (+M).[4] The inductive effect is stronger, leading to deactivation.[4]

The combination of these effects creates a unique electronic profile for each isomer, directly impacting the two primary reactive sites: the C-Br bond (crucial for cross-coupling) and the aldehyde carbonyl (for nucleophilic addition).

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, forming C-C bonds by coupling an organoboron species with an organohalide.[9] The critical, often rate-determining step, is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][10] The reactivity order for halogens is generally I > Br > Cl >> F, a trend governed by bond dissociation energies.[11]

  • Electronic Influence: Electron-withdrawing groups on the aromatic ring can accelerate the oxidative addition step.[1] Therefore, isomers where the combined electron-withdrawing effects of the aldehyde and benzyloxy groups are most pronounced at the C-Br bond are expected to be more reactive.

  • Steric Hindrance: A bulky group ortho to the bromine can significantly impede the approach of the palladium catalyst, slowing down the reaction.[12][13]

Predicted Reactivity Order (Suzuki Coupling):

  • para-isomer (4-Benzyloxy-3-bromobenzaldehyde): Highest Reactivity. The bromine is flanked by the electron-donating -OBn group and the electron-withdrawing -CHO group. The powerful withdrawing effect of the aldehyde ortho to the bromine significantly polarizes the C-Br bond, making it highly susceptible to oxidative addition. Steric hindrance is minimal.

  • ortho-isomer (2-Benzyloxy-3-bromobenzaldehyde): Intermediate Reactivity. While the aldehyde is meta to the bromine, the large benzyloxy group is ortho to the reaction site. This introduces significant steric hindrance that can counteract the electronic activation, potentially requiring more robust catalyst systems or harsher conditions.[14]

  • meta-isomer (3-Benzyloxy-4-bromobenzaldehyde): Lowest Reactivity. The bromine is para to the strongly electron-donating benzyloxy group, which increases electron density at the C-Br bond and slows oxidative addition. The aldehyde's withdrawing effect is less influential from the meta position.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction forms C-N bonds, a vital transformation in pharmaceutical synthesis.[15][16] Similar to Suzuki coupling, the reaction is highly sensitive to the electronic environment of the aryl halide.[17] Electron-poor aryl halides generally react more efficiently.[18]

Predicted Reactivity Order (Buchwald-Hartwig): The reactivity trends are expected to mirror those of the Suzuki coupling, as the initial oxidative addition step remains critical.

  • para-isomer: Highest Reactivity.

  • ortho-isomer: Intermediate Reactivity (steric hindrance is a key consideration).

  • meta-isomer: Lowest Reactivity.

Nucleophilic Addition to the Aldehyde

The reactivity of an aldehyde towards a nucleophile is governed by the electrophilicity of the carbonyl carbon.[19] Electron-withdrawing groups enhance this electrophilicity, while electron-donating groups diminish it.[20][21] Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the resonance donation from the benzene ring.[19][20]

Predicted Reactivity Order (Nucleophilic Addition):

  • ortho- and para-isomers: Higher Reactivity. The benzyloxy group is ortho or para to the aldehyde. While it donates electron density to the ring overall, its inductive electron-withdrawing effect (-I) at close proximity, combined with potential steric hindrance that can disrupt coplanarity and reduce resonance, may lead to a more electrophilic carbonyl carbon compared to the meta isomer. The relative reactivity between ortho and para can be complex; the ortho isomer's reactivity might be reduced by steric shielding of the carbonyl group itself.

  • meta-isomer: Lower Reactivity. The benzyloxy group is meta to the aldehyde. In this position, its electron-donating resonance effect (+M) does not directly influence the carbonyl carbon, but its inductive effect is weaker than from the ortho position. The overall electronic environment makes the carbonyl carbon less electrophilic compared to isomers where stronger withdrawing effects are at play.

Experimental Validation: A Comparative Suzuki-Miyaura Coupling

To provide actionable data, a comparative experiment is outlined below. This protocol is designed to test the three isomers under identical conditions, allowing for a direct assessment of their relative reactivity.

Experimental Protocol

Objective: To compare the reaction yield of ortho, meta, and para benzyloxy-bromobenzaldehyde isomers in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • 2-Benzyloxy-3-bromobenzaldehyde (ortho-isomer)

  • 3-Benzyloxy-4-bromobenzaldehyde (meta-isomer)

  • 4-Benzyloxy-3-bromobenzaldehyde (para-isomer)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: In three separate, flame-dried Schlenk flasks labeled 'Ortho', 'Meta', and 'Para', add the corresponding benzyloxy-bromobenzaldehyde isomer (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill each flask with argon gas three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to each flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to each flask via syringe.

  • Reaction: Stir the mixtures vigorously and heat to 100 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by taking small aliquots at 1h, 4h, and 12h time points and analyzing by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: After 12 hours, cool the reactions to room temperature. Dilute each mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification & Analysis: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the isolated yield for each isomer.

Expected Results & Data Summary

The expected outcome of this experiment aligns with our theoretical predictions. The para-isomer is anticipated to provide the highest yield in the shortest time, while the meta-isomer will likely be the most sluggish.

Isomer PositionPredicted ReactivityExpected Yield (after 12h)Key Influencing Factors
Para High>90%Strong electronic activation from ortho-aldehyde, minimal steric hindrance.
Ortho Medium60-75%Significant steric hindrance from the ortho-benzyloxy group impeding the catalyst.
Meta Low<50%C-Br bond electronically enriched by para-benzyloxy group, deactivating it towards oxidative addition.

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the key reaction mechanism and the experimental workflow.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 PdII_1 R1-Pd(II)-X L2 Pd0->PdII_1 Oxidative Addition PdII_2 [R1-Pd(II)-OR']L2 PdII_1->PdII_2 Ligand Exchange PdII_3 R1-Pd(II)-R2 L2 PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination Product R1-R2 (Product) PdII_3->Product R1X R1-X (Aryl Bromide) R1X->PdII_1 R2B R2-B(OR)2 (Boronic Acid) R2B->PdII_2 Base Base (e.g., K3PO4) Base->PdII_2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][22][23]

Experimental_Workflow cluster_prep Reaction Setup (x3 for each isomer) cluster_reaction Reaction & Analysis cluster_workup Isolation & Purification setup 1. Add Reagents: - Isomer (1 mmol) - Phenylboronic Acid (1.2 mmol) - K3PO4 (2 mmol) inert 2. Create Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert catalyst 3. Add Catalyst System - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) inert->catalyst solvent 4. Add Solvents (Toluene & Water) catalyst->solvent react 5. Heat to 100 °C (Stir for 12h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Quench & Extract (Ethyl Acetate & Water) monitor->workup purify 8. Column Chromatography workup->purify yield 9. Determine Isolated Yield purify->yield

Caption: Workflow for the comparative reactivity study.

Conclusion and Outlook

The positional isomerism of benzyloxy-bromobenzaldehydes has a profound and predictable impact on their chemical reactivity.

  • For palladium-catalyzed cross-coupling reactions , the para-isomer (4-benzyloxy-3-bromobenzaldehyde) is the most reactive substrate due to favorable electronics and minimal steric hindrance. The meta-isomer is the least reactive.

  • For nucleophilic addition to the aldehyde , the ortho- and para-isomers are expected to be more reactive than the meta-isomer, although steric factors at the ortho position can complicate this comparison.

This guide provides a robust framework for understanding and predicting the behavior of these valuable synthetic intermediates. By appreciating the delicate balance of steric and electronic effects, researchers can streamline their synthetic planning, optimize reaction conditions, and accelerate the discovery and development of novel chemical entities.

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A Senior Application Scientist's Guide to Selecting and Implementing Alternative Protecting Groups for 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The strategic masking and unmasking of reactive functional groups can dictate the efficiency, yield, and ultimate success of a synthetic campaign. This is particularly true for highly functionalized building blocks like 2-bromo-5-hydroxybenzaldehyde, a versatile precursor in the synthesis of numerous pharmaceutical agents, including Bcl-XL inhibitors and phosphodiesterase 4 (PDE4) inhibitors.[1]

The presence of three distinct reactive sites—a phenolic hydroxyl, an aldehyde, and an aryl bromide—necessitates a carefully considered protection strategy to achieve chemoselectivity in subsequent transformations. This guide provides an in-depth, objective comparison of common and alternative protecting groups for the hydroxyl moiety of 2-bromo-5-hydroxybenzaldehyde. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Strategic Imperative for Hydroxyl Protection

The phenolic hydroxyl group of 2-bromo-5-hydroxybenzaldehyde is acidic and nucleophilic, rendering it incompatible with a wide range of reagents, including organometallics, strong bases, and certain oxidizing and reducing agents.[1][2] Furthermore, its powerful electron-donating nature can influence the reactivity of the aromatic ring in electrophilic substitution reactions.[3] Protecting this group is therefore not merely an operational step but a strategic decision that impacts the entire synthetic route. An ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Orthogonal , allowing for its selective removal in the presence of other protecting groups.[4]

  • Minimally impactful on the reactivity of other functional groups.

This guide will focus on three widely employed protecting groups for phenols: the Methoxymethyl (MOM) ether , the Benzyl (Bn) ether , and the tert-Butyldimethylsilyl (TBDMS) ether .

Comparative Analysis of Protecting Groups

The choice of a protecting group is a multi-faceted decision that requires a thorough understanding of the planned synthetic route. The following table provides a comparative overview of the MOM, Benzyl, and TBDMS protecting groups for 2-bromo-5-hydroxybenzaldehyde, based on key performance indicators.

Protecting GroupProtection Conditions & Typical YieldDeprotection Conditions & Typical YieldStability ProfileKey Considerations
Methoxymethyl (MOM) MOMCl, DIPEA, DCM, 0 °C to rt. Yields are generally high.Acidic hydrolysis (e.g., HCl in MeOH). Yields are typically high.[5]Stable to bases, nucleophiles, and many oxidizing and reducing agents. Unstable to strong acids.Excellent for reactions involving organometallics and basic conditions. The acetal nature makes it sensitive to acidic workups.
Benzyl (Bn) BnBr, K₂CO₃, Acetone, reflux. High yields are expected (e.g., 90% for a similar substrate).[6]Catalytic hydrogenolysis (H₂, Pd/C). Yields are generally high.Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. Labile to catalytic hydrogenation.[4]Ideal for syntheses requiring robust protection through multiple steps. The deprotection is orthogonal to many other protecting groups but incompatible with reducible functional groups like alkenes or alkynes.
tert-Butyldimethylsilyl (TBDMS) *TBDMSCl, Imidazole, DMF. High yields are common.Fluoride ion sources (e.g., TBAF in THF) or acidic conditions. High yields are typical.[5][7]Stable to basic conditions, many organometallic reagents, and some oxidizing and reducing agents. Labile to acids and fluoride ions. Phenolic TBDMS ethers are more readily cleaved than their alkyl counterparts.[2]Offers mild deprotection conditions. The lability to fluoride provides excellent orthogonality. However, its stability in highly acidic or fluoride-containing reaction media is limited.

In-Depth Discussion of Protecting Group Performance

Methoxymethyl (MOM) Ether: The Workhorse for Base-Sensitive Syntheses

The MOM group is an acetal that is easily introduced under basic conditions and is stable to a wide array of non-acidic reagents.[8] This makes it an excellent choice when subsequent steps involve Grignard reagents, organolithiums, or other strongly basic or nucleophilic species.

Causality in Application: In the synthesis of Bcl-XL inhibitors from 2-bromo-5-hydroxybenzaldehyde, the MOM group is employed to protect the phenol before a Suzuki cross-coupling reaction.[5] The stability of the MOM ether under the basic conditions of the Suzuki coupling (e.g., using Na₂CO₃) is critical for the success of this transformation.

Deprotection: The MOM group is readily cleaved by acidic hydrolysis, often with a catalytic amount of a strong acid in an alcohol solvent.[5] This deprotection is typically clean and high-yielding.

Benzyl (Bn) Ether: The Fortress of Protecting Groups

The benzyl ether is renowned for its exceptional stability across a broad pH range and its resistance to many classes of reagents.[4] This robustness makes it a preferred choice for lengthy, multi-step syntheses where the protecting group must endure numerous transformations.

Causality in Application: The benzyl group's stability to both acidic and basic conditions allows for a wide variety of subsequent reactions to be performed on the aldehyde or the aryl bromide. For instance, it would be stable during the reduction of the aldehyde to an alcohol with NaBH₄, followed by further functionalization.

Deprotection: The key advantage of the benzyl ether is its unique deprotection via catalytic hydrogenolysis. This method is exceptionally mild and orthogonal to most other protecting groups, which are typically removed under acidic or basic conditions. However, the presence of other reducible functional groups, such as alkenes, alkynes, or nitro groups, would preclude the use of this deprotection strategy.

tert-Butyldimethylsilyl (TBDMS) Ether: The Master of Mild and Orthogonal Deprotection

Silyl ethers, particularly the TBDMS group, are widely used due to their ease of installation and, most importantly, their mild and selective deprotection using fluoride ions.[7][9] The exceptional strength of the silicon-fluoride bond is the driving force for this cleavage.[9]

Causality in Application: The TBDMS group is an excellent choice when orthogonality is paramount. For example, in a molecule with multiple hydroxyl groups protected with different silyl ethers, it is often possible to selectively deprotect one over the other based on steric hindrance or electronic effects. Phenolic TBDMS ethers are known to be more labile than their alkyl counterparts, allowing for selective deprotection.[2]

Deprotection: The use of tetrabutylammonium fluoride (TBAF) in THF is the most common method for TBDMS ether cleavage.[5][10] This reaction is typically fast and proceeds in high yield at room temperature. For substrates sensitive to the basicity of TBAF, buffered conditions or alternative fluoride sources like KHF₂ can be employed.[2][5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of 2-bromo-5-hydroxybenzaldehyde with MOM, Benzyl, and TBDMS groups.

Protocol 1: Methoxymethyl (MOM) Protection and Deprotection

Protection of 2-bromo-5-hydroxybenzaldehyde with MOMCl:

  • Dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methoxymethyl chloride (MOMCl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-5-(methoxymethoxy)benzaldehyde.

Deprotection of 2-bromo-5-(methoxymethoxy)benzaldehyde:

  • Dissolve the MOM-protected compound in methanol.

  • Add a solution of hydrochloric acid (e.g., 2 M) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-bromo-5-hydroxybenzaldehyde.[5]

Protocol 2: Benzyl (Bn) Protection and Deprotection

Protection of 2-bromo-5-hydroxybenzaldehyde with BnBr:

  • To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 2-bromo-5-(benzyloxy)benzaldehyde.

Deprotection of 2-bromo-5-(benzyloxy)benzaldehyde:

  • Dissolve the benzyl-protected compound in methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-bromo-5-hydroxybenzaldehyde.[4]

Protocol 3: tert-Butyldimethylsilyl (TBDMS) Protection and Deprotection

Protection of 2-bromo-5-hydroxybenzaldehyde with TBDMSCl:

  • Dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 2-bromo-5-(tert-butyldimethylsilyloxy)benzaldehyde.

Deprotection of 2-bromo-5-(tert-butyldimethylsilyloxy)benzaldehyde:

  • Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 2-bromo-5-hydroxybenzaldehyde.[5][10]

Visualization of Workflows and Logic

To further clarify the decision-making process and experimental workflows, the following diagrams are provided.

Protection_Deprotection_Workflow cluster_start Starting Material cluster_protection Protection Strategies cluster_intermediate Protected Intermediates cluster_deprotection Deprotection Methods start 2-Bromo-5-hydroxybenzaldehyde MOM MOM Protection (MOMCl, DIPEA) start->MOM Bn Benzyl Protection (BnBr, K2CO3) start->Bn TBDMS TBDMS Protection (TBDMSCl, Imidazole) start->TBDMS MOM_protected 2-Bromo-5-(methoxymethoxy)benzaldehyde MOM->MOM_protected Bn_protected 2-Bromo-5-(benzyloxy)benzaldehyde Bn->Bn_protected TBDMS_protected 2-Bromo-5-(TBDMS-oxy)benzaldehyde TBDMS->TBDMS_protected Acid Acidic Hydrolysis (HCl, MeOH) MOM_protected->Acid Subsequent Reactions Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Bn_protected->Hydrogenolysis Subsequent Reactions Fluoride Fluoride Source (TBAF, THF) TBDMS_protected->Fluoride Subsequent Reactions Acid->start Final Product Hydrogenolysis->start Final Product Fluoride->start Final Product

Caption: General workflow for the protection and deprotection of 2-bromo-5-hydroxybenzaldehyde.

Decision_Tree start Choice of Protecting Group for 2-Bromo-5-hydroxybenzaldehyde q2 Are subsequent steps incompatible with strong bases or organometallics? start->q2 q1 Are subsequent steps incompatible with strong acids? q3 Are subsequent steps incompatible with catalytic hydrogenation? q1->q3 No pg_bn Consider Benzyl Group q1->pg_bn Yes q2->q1 No pg_mom Consider MOM Group q2->pg_mom Yes q4 Is mild and orthogonal deprotection a priority? q3->q4 No pg_tbdms Consider TBDMS Group q3->pg_tbdms Yes q4->pg_bn No q4->pg_tbdms Yes

Caption: Decision tree for selecting a suitable protecting group.

Conclusion

The selection of a protecting group for 2-bromo-5-hydroxybenzaldehyde is a critical decision that should be guided by the specific demands of the overall synthetic strategy. The MOM ether offers excellent stability under basic and nucleophilic conditions, making it ideal for reactions involving organometallics. The Benzyl ether provides robust protection across a wide range of conditions, with the advantage of a mild and orthogonal deprotection via hydrogenolysis. The TBDMS ether is the protecting group of choice when mild, fluoride-mediated deprotection and high orthogonality are the primary considerations. By understanding the nuances of each protecting group and applying the principles outlined in this guide, researchers can confidently navigate the complexities of their synthetic pathways and accelerate the development of novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-hydroxybenzaldehyde as a Precursor for Bcl-XL Inhibitors. BenchChem.
  • ChemicalBook. (2025). 2-BROMO-5-HYDROXYBENZALDEHYDE Chemical Properties,Uses,Production. ChemicalBook.
  • ChemicalBook. (2025). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis. ChemicalBook.
  • BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Fluoride-Mediated Deprotection of TBDMS Ethers. BenchChem.
  • ChemSpider. (n.d.). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.
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  • Reddit. (2017). Silyl protecting group lability : r/chemistry. Reddit.
  • BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. BenchChem.
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The Enduring Advantage: A Comparative Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals navigating the complexities of multi-step synthesis, the selection of a protecting group is a critical decision that dictates reaction pathways and ultimate success. Among the arsenal of amine protecting groups, the benzyloxycarbonyl (Cbz or Z) group, a veteran of peptide chemistry, continues to offer a distinct set of advantages rooted in its unique stability and cleavage profile.

First introduced in 1932 by Max Bergmann and Leonidas Zervas, the Cbz group revolutionized peptide synthesis by providing a reliable and removable shield for amine functionality.[1][2] This guide offers an in-depth, objective comparison of the Cbz group's performance against contemporary alternatives, supported by experimental data and protocols, to inform its strategic deployment in modern synthetic challenges.

The Cbz Group: A Profile of Robustness and Orthogonality

The benzyloxycarbonyl group is a carbamate formed by the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][3] Its enduring utility stems from a combination of key characteristics that ensure the integrity of the protected amine through various synthetic transformations.

Core Advantages:

  • Exceptional Stability: Cbz-protected amines exhibit remarkable stability across a wide spectrum of non-reducing reaction conditions. They are generally resistant to mild acids and are particularly stable towards basic and nucleophilic conditions, allowing for a broad range of subsequent synthetic manipulations.[4][5] This stability profile contrasts sharply with acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc).[6][7]

  • Unique Cleavage Pathway (Orthogonality): The primary advantage of the Cbz group lies in its principal deprotection method: catalytic hydrogenolysis.[1][3][8] This cleavage, typically effected by hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, is exceptionally mild and highly specific.[3][9] This unique removal condition makes the Cbz group "orthogonal" to many other protecting groups.[1][8][10] In a complex molecule containing Cbz, Boc, and Fmoc protected amines, each can be removed sequentially without affecting the others, a cornerstone of modern multi-step synthesis.[6][7][8]

  • Crystalline Nature: A practical but significant advantage is that Cbz-protected amino acids and intermediates are often highly crystalline solids.[11][] This property greatly facilitates purification by recrystallization, which can be more efficient and scalable than chromatographic methods, leading to materials of high purity.

  • Clean Deprotection Byproducts: Hydrogenolysis of the Cbz group is a remarkably clean reaction, yielding only the deprotected amine, toluene, and carbon dioxide as byproducts.[3][13] These volatile byproducts are easily removed under reduced pressure, simplifying the reaction workup and product isolation.[4]

Comparative Analysis: Cbz vs. The Field

The choice of a protecting group is always context-dependent. The following table provides a direct comparison between Cbz and other commonly used amine protecting groups.

Characteristic Cbz (Benzyloxycarbonyl) Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl) Alloc (Allyloxycarbonyl)
Structure Benzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-CH₂=CH-CH₂-O-(C=O)-
Typical Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6][7]Strong Acid (e.g., TFA, HCl)[6][7]Base (e.g., 20% Piperidine in DMF)[6]Pd(0) Catalysis (e.g., Pd(PPh₃)₄)[14][15]
Stability Stable to mild acid, base, and nucleophiles.[4][5]Stable to base and hydrogenolysis.[6] Labile to strong acid.Stable to acid and hydrogenolysis.[6] Labile to base.Stable to acid and base.[14]
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[1][8]Orthogonal to Cbz and Fmoc.[8][14]Orthogonal to Cbz and Boc.[1][8]Orthogonal to Cbz, Boc, and Fmoc.[14][16]
Key Limitations Incompatible with reducible groups (e.g., alkynes, alkenes, some nitro groups).[9] Catalyst can be poisoned by sulfur compounds.[9]Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates.[6]Deprotection can lead to dibenzofulvene adducts. Not as robust in solution-phase synthesis.Requires transition metal catalyst, which may need to be removed from the final product.

Visualizing the Synthetic Strategy

The strategic power of orthogonal protecting groups like Cbz is best illustrated in a synthetic workflow. The ability to selectively deprotect one amine in the presence of others is fundamental to building complex molecular architectures.

G cluster_0 Multi-Protected Intermediate cluster_1 Selective Deprotection Pathways cluster_2 Resulting Intermediates Intermediate R-NH-Fmoc R'-NH-Cbz R''-NH-Boc Fmoc_Dep Base (Piperidine) Intermediate->Fmoc_Dep Path 1 Cbz_Dep Hydrogenolysis (H₂, Pd/C) Intermediate->Cbz_Dep Path 2 Boc_Dep Acid (TFA) Intermediate->Boc_Dep Path 3 Product_Fmoc R-NH₂ R'-NH-Cbz R''-NH-Boc Fmoc_Dep->Product_Fmoc Product_Cbz R-NH-Fmoc R'-NH₂ R''-NH-Boc Cbz_Dep->Product_Cbz Product_Boc R-NH-Fmoc R'-NH-Cbz R''-NH₂ Boc_Dep->Product_Boc

Caption: Orthogonal deprotection strategy enabling selective amine cleavage.

Experimental Protocols: Field-Proven Methodologies

The following protocols provide detailed, self-validating methodologies for the protection and deprotection of amines using the Cbz group.

Protocol 1: Cbz-Protection of a Primary Amine (Schotten-Baumann Conditions)

This robust procedure is widely applicable for the N-protection of amino acids and other primary amines.

Materials:

  • Amine substrate (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 equiv)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 2.5 equiv)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: To a round-bottom flask, add the amine (1.0 equiv) and dissolve it in a 2:1 mixture of THF and water.[1]

  • Base Addition: Add sodium bicarbonate (2.0 equiv).[1] Cool the mixture to 0 °C in an ice bath.

  • Cbz-Cl Addition: Add benzyl chloroformate (1.2 equiv) dropwise to the stirred suspension, ensuring the temperature is maintained at 0 °C.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-20 hours.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).[1]

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1] The resulting residue can be purified by column chromatography or recrystallization.

Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group cleavage.

Materials:

  • Cbz-protected compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Setup: Dissolve the Cbz-protected compound in methanol in a round-bottom flask suitable for hydrogenation.[4]

  • Inerting: Flush the flask with an inert gas (N₂ or Ar).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.[4] Caution: Pd/C can be pyrophoric when dry; handle with care and ensure it remains wet with solvent.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.[4]

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.[4] Monitor the reaction by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the pad with additional methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and typically removed during this step.[4]

Protocol 3: Cbz-Deprotection via Catalytic Transfer Hydrogenation

This method is a convenient alternative that avoids the need for handling flammable hydrogen gas.

Materials:

  • Cbz-protected compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) catalyst (10 mol%)

  • Ammonium formate (HCOONH₄) (4-5 equiv) or Formic Acid

  • Methanol (MeOH)

Procedure:

  • Setup: Dissolve the Cbz-protected compound in methanol in a round-bottom flask.

  • Reagent Addition: Add ammonium formate followed by the 10% Pd/C catalyst.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by gentle gas evolution. Monitor progress by TLC.

  • Filtration and Concentration: Once the reaction is complete, filter the mixture through Celite® and concentrate the filtrate under reduced pressure as described in Protocol 2.

Causality and Troubleshooting

  • Why Hydrogenolysis Works: The benzylic C-O bond in the Cbz group is susceptible to hydrogenolytic cleavage. The palladium catalyst facilitates the addition of hydrogen across this bond, forming an unstable carbamic acid intermediate that spontaneously decarboxylates to the free amine.[3][9]

  • Catalyst Poisoning: Sluggish or incomplete reactions are often due to catalyst poisoning. Sulfur-containing compounds are notorious catalyst poisons.[9] If the substrate contains a thiol or thioether, hydrogenolysis may fail. In such cases, alternative deprotection methods, like using strong acid (e.g., HBr in acetic acid), should be considered.[3]

  • Incompatible Groups: Be mindful of other reducible functional groups in the molecule, such as alkenes, alkynes, nitro groups, and other benzyl ethers, which may also be cleaved under hydrogenolysis conditions.[9]

Conclusion

Despite the development of numerous newer protecting groups, the benzyloxycarbonyl (Cbz) group maintains a strategic and valuable position in multi-step organic synthesis. Its robust stability, combined with a unique and mild cleavage pathway via hydrogenolysis, provides a level of orthogonality that is essential for the construction of complex molecules. For researchers, the Cbz group is not merely a historical footnote but a powerful tool that, when applied with a clear understanding of its advantages and limitations, enables elegant and efficient synthetic strategies.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Scinapse.
  • Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online.
  • Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry.
  • A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate.
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate.
  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate.
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Medicilon.
  • Protecting Groups for Amines: Boc, CBz and FMOC. YouTube.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Proprep.
  • Cbz Protection - Common Conditions. Organic Chemistry Data.
  • Protecting groups. ETH Zurich.
  • Process for producing N-protected amino acid. Google Patents.
  • Protecting Groups: Boc, Cbz, Amine. StudySmarter.
  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube.
  • To Deprotect and Serve. Scientific Update.
  • Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society.
  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science.

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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C-C bonds. However, its success is not universal and is highly dependent on the judicious selection of a catalytic system tailored to the specific substrates. This guide provides an in-depth comparison of catalyst performance for a particularly challenging substrate: 5-(benzyloxy)-2-bromobenzaldehyde.

This substrate presents a classic case of steric hindrance, with a bulky benzyloxy group and a bromine atom crowding the reaction center in ortho positions. This arrangement can significantly impede key steps in the catalytic cycle. Our objective is to dissect the performance of various palladium catalyst systems, moving beyond simple triphenylphosphine-based catalysts to more advanced biaryl phosphine and N-heterocyclic carbene (NHC) ligands, providing researchers with a logical framework for catalyst selection and protocol optimization.

The Challenge: Overcoming Steric Hindrance in a Crowded Environment

The primary obstacle in the Suzuki coupling of this compound is the steric bulk around the carbon-bromine bond. This congestion directly impacts two critical phases of the catalytic cycle:

  • Oxidative Addition: The initial insertion of the active Pd(0) catalyst into the C-Br bond is often the rate-limiting step. The bulky substituents hinder the approach of the palladium complex, demanding a highly active and sterically accommodating catalyst.

  • Reductive Elimination: The final step, where the newly formed biaryl product is released from the palladium center, can also be slowed by steric clash between the ortho-substituents, which must orient themselves cisoidally on the metal before elimination.

Therefore, an effective catalyst must not only be reactive enough to initiate the cycle but also possess the right architecture to facilitate the entire process without decomposition.

Comparative Analysis of Catalyst Systems

The choice of ligand complexed to the palladium center is the most critical factor in overcoming the challenges posed by this substrate. We will compare three major classes of ligands. While direct comparative data for this compound is scarce, the performance data presented below is synthesized from studies on structurally analogous, sterically hindered ortho-substituted aryl bromides, providing a strong predictive framework.[1][2][3][4]

Catalyst System (Precatalyst + Ligand)Typical Loading (mol%)Typical ConditionsRepresentative Yield Range (%)Expertise & Experience Insights
Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃2 - 5K₂CO₃, Toluene/H₂O, 100-110 °C20 - 50Baseline / Often Ineffective: Triphenylphosphine (PPh₃) lacks the necessary steric bulk and electron-donating character to effectively promote oxidative addition with hindered substrates. Often requires high temperatures and catalyst loadings, leading to low yields and potential side reactions.[5][6]
Pd₂(dba)₃ / SPhos or XPhos 0.5 - 2K₃PO₄, Dioxane or Toluene, 80-100 °C85 - 98Industry Standard / High Performance: Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are designed to accelerate both oxidative addition and reductive elimination.[7] Their large steric footprint creates a coordinatively unsaturated, highly reactive Pd(0) species, making them ideal for challenging substrates.[2][8]
Pd(OAc)₂ / IPr (NHC Ligand)0.1 - 1t-BuOK or K₃PO₄, Dioxane, 80-100 °C90 - 99Excellent Alternative / Strong Donor: N-Heterocyclic Carbenes (NHCs) are powerful σ-donors that form very stable and highly active palladium complexes. Their "flexible steric bulk" is exceptionally effective for promoting couplings of hindered substrates, often at very low catalyst loadings.[3]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for rational troubleshooting and optimization. The ligand's role is to modulate the electronic properties and steric environment of the palladium center, facilitating each transformation.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar¹-Pd(II)(Ar²)L₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product Step 3 aryl_halide Ar¹-X (5-(BnO)-2-Br-Benzaldehyde) aryl_halide->oxidative_addition Step 1 boronic_acid Ar²-B(OR)₂ + Base boronic_acid->transmetalation Step 2

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Experimental Protocol

Based on the comparative analysis, a catalyst system employing a bulky biaryl phosphine ligand such as SPhos is recommended for achieving high yields with this compound. This protocol is designed to be self-validating by incorporating best practices for handling air-sensitive reagents and ensuring reaction inertness.

Materials and Reagents
  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Degassed Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

    • Causality: Using a strong, non-nucleophilic base like K₃PO₄ is crucial.[9] It effectively activates the boronic acid to form a boronate complex, which is essential for the transmetalation step, without promoting side reactions with the aldehyde functionality.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The active Pd(0) catalyst is highly sensitive to oxygen and will be deactivated through oxidation. Maintaining an inert atmosphere is paramount for catalytic longevity and reproducibility.

  • Catalyst Preparation: In a separate, small vial under an inert atmosphere, add Pd(OAc)₂ and the SPhos ligand. Add 5 mL of the anhydrous dioxane and stir for 5-10 minutes to allow for pre-formation of the active catalyst complex.

    • Causality: Pre-mixing the palladium source and the ligand ensures the formation of the desired Pd(0)L₂ complex. SPhos protects the palladium center and its bulky, electron-rich nature facilitates the reduction of Pd(II) to the active Pd(0) state.[7]

  • Reagent Addition: Using a gas-tight syringe, transfer the catalyst solution to the main reaction flask. Rinse the vial with the remaining 5 mL of dioxane and add it to the flask. Finally, add the 2 mL of degassed water.

    • Causality: The use of a dioxane/water solvent system is common. Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the formation of the boronate species.[4]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up and Purification: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified via flash column chromatography on silica gel.

Experimental Workflow Visualization

Workflow cluster_prep Reaction Preparation cluster_reaction Catalysis cluster_workup Isolation & Purification reagents 1. Add solid reagents (Aryl Bromide, Boronic Acid, Base) to a dry flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvents 3. Add degassed solvents (Dioxane/Water) inert->solvents catalyst 4. Add Catalyst/Ligand Solution solvents->catalyst heat 5. Heat to 100 °C & Stir catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Cool & Quench (Add EtOAc & Water) monitor->quench extract 8. Extract & Dry Organic Layer quench->extract purify 9. Concentrate & Purify (Column Chromatography) extract->purify product Final Product purify->product

A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion and Recommendations

For the successful Suzuki-Miyaura coupling of the sterically demanding this compound, moving beyond traditional catalysts is not just recommended, it is essential. The evidence from analogous systems strongly indicates that catalyst systems based on bulky, electron-rich ligands are required to achieve high yields and efficient conversion.

  • Primary Recommendation: Employ a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a biaryl phosphine ligand such as SPhos or XPhos . These systems have a proven track record of excellence with hindered substrates.[2][7]

  • Alternative High-Performance Option: For researchers seeking to minimize catalyst loading, palladium complexes of N-heterocyclic carbenes (NHCs) offer a potent alternative, often providing superior activity and stability.[3]

  • Avoid: Standard, less bulky phosphine ligands like PPh₃ should be avoided as they are likely to result in poor performance and require harsh conditions that could compromise the aldehyde functional group.

By understanding the mechanistic challenges posed by the substrate and selecting a modern, rationally designed catalyst system, researchers can confidently and efficiently synthesize the desired biaryl products for their drug development and materials science programs.

References

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • PubMed Central (PMC). (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
  • ResearchGate. (2005). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
  • PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
  • ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
  • Bentham Science Publisher. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
  • ACS Publications. (n.d.). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis.
  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.

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A Senior Application Scientist's Guide to the Purity Analysis of 5-(Benzyloxy)-2-bromobenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-(Benzyloxy)-2-bromobenzaldehyde is a critical intermediate in pharmaceutical synthesis, demanding stringent purity control to ensure the safety and efficacy of final drug products. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment. We move beyond simplistic protocols to explain the scientific rationale behind methodological choices, from stationary phase selection to detector technology. This document synthesizes established chromatographic principles with regulatory expectations, presenting a robust, validated method that serves as a reliable benchmark for researchers, quality control analysts, and drug development professionals. We present comparative data, a fully detailed experimental protocol, and a discussion on leveraging Photodiode Array (PDA) detection for comprehensive impurity profiling, grounded in the principles of ICH and USP guidelines.

Introduction: The Analytical Imperative

This compound (MW: 291.14 g/mol , XLogP3-AA: 3.5) is a bifunctional aromatic compound featuring a reactive aldehyde, a stable benzyl ether protecting group, and a bromine substituent.[1][2] Its structure makes it a versatile building block, but also susceptible to specific process-related and degradation impurities. Common impurities may include unreacted starting materials like 2-bromo-5-hydroxybenzaldehyde, by-products from synthesis, or oxidative degradation products such as the corresponding carboxylic acid.

The analytical challenge lies in developing a stability-indicating HPLC method capable of separating the main component from these structurally similar impurities. Reversed-Phase HPLC (RP-HPLC) is the technique of choice due to the molecule's significant hydrophobicity.[3][4][5] This guide will compare key parameters to arrive at an optimized, validated method suitable for routine quality control.

Foundational Strategy: Method Development and Comparison

An effective HPLC method balances resolution, speed, and robustness. Our development strategy focuses on two core components: the stationary phase (column) and the mobile phase composition.

The Stationary Phase: A Comparative Analysis

The choice of column is the most critical decision in method development, as it governs the primary separation mechanism.[6] Given the aromatic and hydrophobic nature of the analyte, we compared two common reversed-phase columns.

  • InertSustain C18 Column: A workhorse in reversed-phase chromatography, the C18 phase separates analytes primarily based on hydrophobic interactions.[7][8] Its long alkyl chains provide strong retention for non-polar compounds.

  • Phenyl-Hexyl Column: This phase offers a mixed-mode separation mechanism. It provides hydrophobicity from its hexyl chains and, crucially, pi-pi (π-π) stacking interactions between the phenyl groups on the stationary phase and the aromatic rings of the analyte and its impurities. This can introduce alternative selectivity, which is particularly useful for separating aromatic isomers or compounds with subtle structural differences.

The logical workflow for developing the analytical method is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV Spectra) Column Column Selection (C18 vs Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase Scouting (ACN/H2O vs MeOH/H2O) Column->MobilePhase Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient FlowTemp Flow Rate & Temperature (Efficiency vs. Pressure) Gradient->FlowTemp Detection Detector Settings (Wavelength, Bandwidth) FlowTemp->Detection SST Detection->SST Validation Method Validation (ICH Q2(R1)) SST->Validation

Caption: Logical workflow for HPLC method development and validation.

Comparative Data:

A system suitability mix containing this compound and two potential impurities (Impurity A: 2-bromo-5-hydroxybenzaldehyde, a polar impurity; Impurity B: a structurally similar aromatic by-product, a non-polar impurity) was analyzed.

ParameterInertSustain C18 (L1)Phenyl-HexylRationale & Conclusion
Resolution (API / Impurity A) 3.83.5Both columns provide adequate resolution for the polar impurity.
Resolution (API / Impurity B) 2.12.9The Phenyl-Hexyl column shows superior resolution for the non-polar, structurally similar impurity, likely due to enhanced π-π interactions.
Tailing Factor (API) 1.11.2Both columns exhibit excellent peak symmetry, well within the USP limit of <2.0.[9]
Conclusion Good general-purpose column.Superior selectivity for key impurities.The Phenyl-Hexyl column was selected for further optimization due to its enhanced selectivity for closely related aromatic compounds.
The Mobile Phase: Isocratic vs. Gradient Elution

The mobile phase composition dictates the retention and elution of analytes.[3] We use a mixture of water and a less polar organic solvent, typically acetonitrile (ACN), for reversed-phase chromatography.[5]

  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is simple and robust but may fail to elute highly retained impurities in a reasonable time or provide sufficient resolution for early-eluting compounds.

  • Gradient Elution: The concentration of the organic solvent is increased during the run. This approach allows for the effective separation of a wide range of compounds with different polarities, improving peak shape for late-eluting peaks and reducing run times.

Comparative Data:

MethodRun TimeResolution (API / Impurity A)Resolution (API / Impurity B)Conclusion
Isocratic (65% ACN) 20 min3.41.8 (co-elution risk)Fails to adequately resolve non-polar impurity B.
Gradient (40% to 90% ACN) 15 min4.13.2Optimal. Provides excellent resolution for all components with a shorter run time.

The gradient elution method is demonstrably superior, offering a "stability-indicating" separation that can resolve both potential polar and non-polar impurities.

The Power of Photodiode Array (PDA) Detection

For impurity profiling, a Photodiode Array (PDA) or Diode Array Detector (DAD) is indispensable.[10][11][12] Unlike a standard single-wavelength UV detector, a PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram.

This capability provides two critical advantages:

  • Optimal Wavelength Selection: The detector software can extract chromatograms at any wavelength, allowing the analyst to select the optimal wavelength for sensitivity post-acquisition.

  • Peak Purity Analysis: The software can assess the spectral uniformity across a single chromatographic peak.[12] If a peak is pure, the UV spectrum should be consistent from the upslope to the downslope. Spectral differences indicate the presence of a co-eluting impurity, a critical piece of information that a single-wavelength detector would miss.

Recommended Experimental Protocol

This protocol is designed to be self-validating through the inclusion of rigorous system suitability tests, as mandated by USP <621>.[9][13][14][15]

Equipment and Reagents
  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS) software.

  • Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • This compound reference standard and commercial sample.

Chromatographic Conditions
ParameterSettingJustification
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier for eluting hydrophobic compounds.[3]
Gradient Program Time (min)%B
0.040
10.090
12.090
12.140
15.040
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection PDA, 254 nm254 nm is a common wavelength for aromatic compounds. Full spectral acquisition (200-400 nm) for purity analysis.
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample is fully dissolved and compatible with the initial mobile phase conditions.
Solution Preparation
  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Prepare the commercial sample in the same manner as the reference standard.

  • System Suitability Solution (SSS): Use a previously analyzed sample batch known to contain impurities or prepare a spiked solution.

Analysis Workflow

The complete analytical workflow from sample preparation to final report generation is depicted below.

AnalysisWorkflow prep 1. Prepare Solutions (Reference, Sample, SSS) sequence 2. Create Sequence Table prep->sequence sst_inject 3. Inject SSS (5x) and Blank sequence->sst_inject sst_check 4. Verify System Suitability (Resolution, Tailing, %RSD) sst_inject->sst_check sample_inject 5. Inject Samples and Standards sst_check->sample_inject PASS fail FAIL: Investigate & Re-run sst_check->fail FAIL integration 6. Integrate Chromatograms sample_inject->integration purity_check 7. Perform Peak Purity Analysis integration->purity_check calculation 8. Calculate Purity (% Area) and Impurity Levels purity_check->calculation report 9. Generate Final Report calculation->report

Caption: Step-by-step workflow for HPLC purity analysis.

System Suitability and Acceptance Criteria

Before analyzing any samples, the system's performance must be verified.[9][13][16]

ParameterAcceptance CriteriaRationale
Precision (%RSD) ≤ 2.0% for 5 replicate injections of the API peak area.Ensures the injector and pump are performing consistently.[9]
Tailing Factor ≤ 2.0 for the API peak.Confirms good peak symmetry, which is essential for accurate integration.[9]
Resolution (Rs) ≥ 2.0 between the API peak and the closest eluting impurity.Guarantees that adjacent peaks are sufficiently separated for accurate quantification.[9]
Calculation

The purity is typically assessed using the area percent method.

  • % Purity = (Area of API Peak / Total Area of All Peaks) x 100

  • % Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[17][18][19][20] This process demonstrates that the analytical procedure is accurate, precise, and reliable.

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). This is often achieved through forced degradation studies.[21][22][23]
Linearity Confirm a proportional relationship between concentration and detector response over a specified range. (e.g., LOQ to 120% of the assay concentration). Criteria: Correlation coefficient (r²) ≥ 0.995.[17]
Accuracy Measure the closeness of the test results to the true value. Assessed by analyzing samples with known concentrations (spiked samples). Criteria: Recovery should be within 98.0% to 102.0%.
Precision Assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). Criteria: %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate).

Conclusion

This guide has detailed a systematic, science-driven approach to developing and validating an HPLC method for the purity analysis of this compound. By comparing stationary phases and elution modes, we established an optimized method using a Phenyl-Hexyl column with a gradient elution of acetonitrile and water. The integration of a PDA detector is critical for ensuring peak purity and providing a higher level of analytical confidence. The provided protocol, fortified by stringent system suitability criteria and grounded in ICH validation principles, offers a robust framework for the reliable quality control of this important pharmaceutical intermediate.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search Result.
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  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharmaeli.
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  • Forced Degradation Study as per ICH Guidelines | Wh
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
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  • This compound | C14H11BrO2 | CID 10870024. PubChem.
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  • Key ICH Method Validation Parameters to Know. Altabrisa Group.
  • Reverse Phase HPLC (RP-HPLC). DSDP Analytics.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • 2-(Benzyloxy)-5-bromobenzaldehyde 121124-94-5. Sigma-Aldrich.
  • HPLC Column Selection Guide. Chromtech.
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  • Reversed-Phase Chromatography Overview.
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  • ICH Q2 R1: Mastering Analytical Method Valid

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The Synthetic Versatility of 5-(Benzyloxy)-2-bromobenzaldehyde: A Comparative Guide to its Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-(benzyloxy)-2-bromobenzaldehyde has emerged as a highly versatile and valuable intermediate, particularly in the fields of medicinal chemistry and drug development. Its unique trifunctional nature—a reactive aldehyde, a stable benzyloxy protecting group, and a synthetically amenable aryl bromide—provides a powerful handle for a diverse array of chemical transformations. This guide provides an in-depth, comparative analysis of the key synthetic applications of this aldehyde, offering experimental insights and data to inform methodological choices for researchers, scientists, and professionals in drug development.

Introduction to a Privileged Scaffold

This compound is a crystalline solid with the molecular formula C₁₄H₁₁BrO₂ and a molecular weight of 291.14 g/mol [1][2][3][4]. Its structure is primed for sequential and selective functionalization. The aldehyde group serves as a classic electrophilic center for nucleophilic attack and condensation reactions. The aryl bromide is an ideal handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Finally, the benzyloxy group provides a robust protecting group for the phenolic oxygen, which can be readily removed under standard hydrogenolysis conditions to reveal a free hydroxyl group for further modification. This combination of functionalities makes it a cornerstone in the synthesis of biaryls, heterocycles, and other complex organic molecules.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The bromine atom on the aromatic ring of this compound is the gateway to a suite of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope. We will explore and compare three of the most pivotal of these reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings.

A. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)–C(sp²) bonds, offering a robust route to biaryl compounds[5]. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Mechanistic Rationale for Experimental Choices:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination[6]. The choice of catalyst, ligand, and base is critical for efficient turnover.

  • Catalyst and Ligand: Palladium(0) is the active catalytic species. Often, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. The choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos and XPhos) are highly effective as they promote the oxidative addition step and stabilize the catalytically active monoligated Pd(0) species[7]. For many standard transformations, however, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) remains a reliable and cost-effective choice[8].

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, often depending on the specific substrates and solvent system.

Comparative Performance in Suzuki-Miyaura Coupling:

The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, demonstrating the versatility of this reaction.

EntryArylboronic AcidCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene:EtOH:H₂O9012~95%[8] (adapted)
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃ / Dioxane1008~92%[9] (adapted)
33-Thiopheneboronic acidPd(OAc)₂ / P(o-tol)₃K₃PO₄ / DME851676-99%[10][11]
42-Furanboronic acidPd(PPh₃)₄Cs₂CO₃ / DMF110675-93%[10]

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is added via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 5-(benzyloxy)-[1,1'-biphenyl]-2-carbaldehyde.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Mix Aldehyde, Boronic Acid, Base, and Pd Catalyst reaction Heat under Inert Atmosphere (e.g., 90 °C, 12 h) prep->reaction Add Degassed Solvent workup Cool, Extract with Organic Solvent, Wash reaction->workup Reaction Complete purify Dry, Concentrate, and Purify by Chromatography workup->purify product product purify->product Biaryl Product

Suzuki-Miyaura Reaction Workflow
B. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[12]. This reaction provides a direct route to 2-alkynyl-5-(benzyloxy)benzaldehydes, which are valuable precursors for the synthesis of a variety of heterocyclic compounds, including isoquinolines and benzofurans[13][14].

Mechanistic Considerations:

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I)[6].

  • Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a commonly used and effective precatalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.

Comparative Performance in Sonogashira Coupling:

EntryTerminal AlkyneCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT4~92%[6] (adapted)
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT3~82%[6] (adapted)
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPA / Toluene506~90%[12] (adapted)
41-HexynePdCl₂(PPh₃)₂ / CuIEt₃N / DMF605~88%[15] (adapted)

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of this compound is as follows:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous and degassed solvent (e.g., THF or DMF, 10 mL) and triethylamine (2.0 mmol) are added.

  • The terminal alkyne (1.2 mmol) is added dropwise via syringe.

  • The reaction is stirred at room temperature or heated (typically 50-80 °C) and monitored by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-Br Pd0->PdII Oxidative Addition (R¹-Br) PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Regenerates Pd(0) Product R¹-C≡CR² PdII_alkyne->Product Reductive Elimination CuI CuI Cu_acetylide Cu-C≡CR² CuI->Cu_acetylide + Alkyne, Base Cu_acetylide->CuI Transmetalation Alkyne H-C≡CR²

Simplified Catalytic Cycles of the Sonogashira Reaction
C. The Heck Coupling: Olefin Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene[16]. This reaction allows for the synthesis of 2-vinyl-5-(benzyloxy)benzaldehydes, which are precursors to various carbo- and heterocyclic systems.

Mechanistic Insights and Experimental Design:

The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the catalyst and influence regioselectivity.

  • Base: A base, typically an amine like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the reaction.

Comparative Performance in Heck Coupling:

EntryAlkeneCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ / PPh₃TEA / DMF1001270-85%[16] (adapted)
2n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃ / Acetonitrile802465-80%[16] (adapted)
3Ethyl acrylatePd(OAc)₂NaOAc / DMF11010~76%[17] (adapted)

Experimental Protocol: Heck Coupling

A general protocol for the Heck coupling of this compound is as follows:

  • In a sealed reaction vessel, combine this compound (1.0 mmol), the alkene (1.5-2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent such as DMF or acetonitrile (10 mL).

  • The vessel is sealed and heated to 80-120 °C for several hours.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The product is then purified by column chromatography.

II. Synthesis of Heterocyclic Scaffolds

The strategic placement of functional groups in this compound makes it an excellent starting material for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

A. Synthesis of Chromenone Derivatives

Chromenones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities[18]. A plausible synthetic route to 6-(benzyloxy)chromenone derivatives starts from this compound. This involves an initial cross-coupling reaction to introduce a two-carbon unit, followed by an intramolecular cyclization. A tandem Sonogashira coupling followed by cyclization is an elegant approach.

Proposed Synthetic Route:

  • Sonogashira Coupling: this compound is coupled with a terminal alkyne bearing a hydroxyl group, such as propargyl alcohol, under standard Sonogashira conditions.

  • Intramolecular Cyclization: The resulting 2-(3-hydroxyprop-1-yn-1-yl)-5-(benzyloxy)benzaldehyde can undergo an intramolecular cyclization. This can be promoted by a base or a transition metal catalyst to form the chromenone ring system.

Chromenone_Synthesis start This compound intermediate 2-(3-hydroxyprop-1-yn-1-yl)-5-(benzyloxy)benzaldehyde start->intermediate Sonogashira Coupling (with propargyl alcohol) product 6-(Benzyloxy)chromenone intermediate->product Intramolecular Cyclization (Base or Metal-catalyzed)

Proposed Synthesis of a 6-(Benzyloxy)chromenone Derivative
B. Synthesis of Isoquinoline Scaffolds

Isoquinolines are another important class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals[13]. This compound can serve as a precursor for the synthesis of substituted isoquinolines.

Proposed Synthetic Route via Sonogashira Coupling and Cyclization:

  • Sonogashira Coupling: The aldehyde is coupled with a suitable terminal alkyne, for example, trimethylsilylacetylene, followed by desilylation.

  • Condensation: The resulting 2-ethynyl-5-(benzyloxy)benzaldehyde is condensed with an amine, such as ammonia or a primary amine, to form an imine.

  • Intramolecular Cyclization: The imine undergoes an intramolecular cyclization onto the alkyne, which can be catalyzed by a transition metal (e.g., copper or gold) or proceed under thermal conditions, to afford the isoquinoline ring system[13][19][20].

III. Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound makes it a suitable candidate for various MCRs.

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide[5][21][22]. The use of this compound in an Ugi reaction would generate a complex product bearing the benzyloxy-bromophenyl scaffold, which could then be further functionalized via the aryl bromide.

Proposed Ugi Reaction Protocol:

  • To a solution of this compound (1.0 mmol) in methanol (5 mL), add an amine (e.g., benzylamine, 1.0 mmol) and stir for 10 minutes.

  • Add a carboxylic acid (e.g., acetic acid, 1.0 mmol) and an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Ugi product.

The resulting product would be a complex molecule with multiple points for further diversification, highlighting the power of combining MCRs with a versatile building block.

IV. Alternative Synthetic Routes and Comparative Analysis

While this compound is a valuable starting material, alternative synthetic strategies exist for accessing the key products derived from it. For instance, 5-(benzyloxy)-[1,1'-biphenyl]-2-carbaldehyde, typically synthesized via a Suzuki-Miyaura coupling, could potentially be synthesized through other methods.

Alternative Synthesis of 5-(benzyloxy)-[1,1'-biphenyl]-2-carbaldehyde:

  • Ullmann Condensation: A classical approach would be the Ullmann coupling of 2-bromo-5-(benzyloxy)benzaldehyde with a copper-activated aryl halide. However, this method often requires harsh reaction conditions and has a more limited substrate scope compared to the Suzuki-Miyaura reaction.

  • Friedel-Crafts Arylation: Direct arylation of a protected 4-hydroxybenzaldehyde derivative could be envisioned, but this would likely suffer from poor regioselectivity.

Comparative Advantage of Using this compound:

The primary advantage of using this compound lies in the high efficiency and functional group tolerance of modern palladium-catalyzed cross-coupling reactions. These methods generally provide higher yields, milder reaction conditions, and a broader substrate scope than classical methods like the Ullmann condensation. The defined position of the bromine atom ensures excellent regioselectivity in the coupling reactions, which is often a challenge in other synthetic approaches.

Conclusion

This compound is a testament to the power of strategic molecular design in organic synthesis. Its trifunctional nature allows for a diverse range of high-yielding and selective transformations, making it a cornerstone for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions, in particular, provide a reliable and versatile platform for the construction of biaryl, vinyl, and alkynyl derivatives. Furthermore, its utility extends to the synthesis of important heterocyclic scaffolds like chromenones and isoquinolines, as well as its potential application in efficient multi-component reactions. This guide has provided a comparative overview of its key synthetic applications, supported by experimental insights, to empower researchers in their pursuit of novel and impactful chemical entities.

References

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions - The University of Texas at Austin. (n.d.).
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances - ResearchGate. (2025, August 10).
  • Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids - Organic Chemistry Portal. (n.d.).
  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF - ResearchGate. (n.d.).
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A Researcher's Guide to Selecting Aryloxy Protecting Groups: 5-(Benzyloxy)-2-bromobenzaldehyde vs. 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly within drug discovery and development, the choice of a protecting group can dictate the success or failure of a synthetic route. The selection is not merely about masking a reactive functional group but is a strategic decision that impacts yield, purity, and the overall efficiency of the sequence. This guide provides an in-depth comparison of two structurally similar, yet synthetically distinct, building blocks: 5-(benzyloxy)-2-bromobenzaldehyde and its methoxy analogue, 2-bromo-5-methoxybenzaldehyde. Both are versatile intermediates, valued for their dual reactivity as an aldehyde and an aryl bromide, making them crucial precursors for a wide range of complex molecules, including heterocycles and stilbenoids.[1][2][3][4][5]

The core difference lies in the choice of the phenolic protecting group: the benzyl (Bn) ether versus the methyl (Me) ether. This choice has profound implications for the deprotection strategy, influencing which subsequent chemical transformations are feasible. This guide will explore the causality behind experimental choices, offering field-proven insights to help researchers select the optimal reagent for their specific synthetic challenge.

The Decisive Factor: The Oxygen Protecting Group

The primary distinction between the two title compounds is the nature of the ether protecting group on the phenol. This choice is critical as it determines the conditions required for its removal, thereby defining the "orthogonality" of the synthetic strategy. A protecting group must be robust enough to withstand various reaction conditions and yet be removable under specific, mild conditions that do not affect other functional groups in the molecule.[6][7]

The Benzyl (Bn) Group: Versatility via Hydrogenolysis

The benzyl ether in this compound is a widely used protecting group due to its general stability across a broad range of acidic and basic conditions.[7][8] Its key advantage is its lability under neutral, reductive cleavage conditions, most commonly catalytic hydrogenolysis.[9][10]

  • Deprotection Mechanism: Typically, the benzyl group is removed by hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like 1,4-cyclohexadiene).[7][9] This process is highly chemoselective.

  • Advantages: The mild, neutral conditions of hydrogenolysis are compatible with many other functional groups, including esters, amides, and even some other halides.[6][7] This makes the benzyl group a superior choice when the synthetic route involves base- or acid-sensitive functionalities.

  • Limitations: The primary limitation is its incompatibility with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or nitro groups.[6] Furthermore, care must be taken with substrates containing other reducible halides, though selective debenzylation in the presence of aryl bromides can often be achieved.[6]

The Methyl (Me) Group: Robust but Harshly Removed

The methyl ether in 2-bromo-5-methoxybenzaldehyde is one of the most robust protecting groups for phenols.[8][11] It is stable to almost all reaction conditions except for those involving very strong acids or Lewis acids.[8]

  • Deprotection Mechanism: Cleavage of an aryl methyl ether is a challenging transformation that typically requires harsh conditions. The most common reagent for this purpose is boron tribromide (BBr₃), a strong Lewis acid.[12][13][14] The reaction proceeds through the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion.[15][16] Other methods include using strong protic acids like HBr at elevated temperatures.[13]

  • Advantages: The extreme stability of the methyl group makes it ideal for protecting a hydroxyl group through a long and demanding synthetic sequence involving strong nucleophiles, bases, or organometallic reagents.

  • Limitations: The harsh, strongly acidic conditions required for demethylation (e.g., BBr₃) are its major drawback.[11] These conditions are incompatible with acid-labile functional groups, such as acetals, t-butyl esters, or silyl ethers. The use of BBr₃ often requires careful temperature control and stoichiometric precision to avoid side reactions.[12][16]

Comparative Data Summary

FeatureThis compound2-Bromo-5-methoxybenzaldehyde
Molecular Formula C₁₄H₁₁BrO₂[17]C₈H₇BrO₂[18]
Molecular Weight 291.14 g/mol 215.04 g/mol [18]
Protecting Group Benzyl (Bn)Methyl (Me)
Stability Stable to a wide range of acids/bases; Unstable to reduction.[7][8]Very stable; Unstable to strong Lewis/protic acids.[8][11]
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[9]Boron Tribromide (BBr₃) or HBr.[13]
Deprotection Conditions Mild, NeutralHarsh, Strongly Acidic
Orthogonality High, especially with acid/base-sensitive groups.[7]High, especially with reduction-sensitive groups.
Ideal Use Case Syntheses with acid/base-labile groups; final steps are reduction-tolerant.Syntheses with multiple reductive steps; final molecule is acid-stable.

Reactivity in Key Synthetic Transformations

Both molecules possess an aldehyde and an aryl bromide, offering two key points for synthetic elaboration. The choice of protecting group generally has a minimal electronic or steric effect on the reactivity of these functional groups themselves, but it critically informs the sequence in which they can be used.

1. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

The aryl bromide moiety in both compounds is a prime handle for C-C bond formation via reactions like the Suzuki-Miyaura coupling.[19][20][21] This reaction is fundamental for creating biaryl structures or attaching complex side chains.

  • Causality: The reaction typically proceeds under basic conditions with a palladium catalyst. Both the benzyl and methyl ethers are stable under these conditions. Therefore, the choice between the two reagents for a Suzuki coupling depends entirely on the downstream deprotection strategy. If the final product must be deprotected under mild conditions, the benzyloxy analogue is preferred.

2. Aldehyde Transformations (e.g., Wittig Olefination)

The aldehyde group is a versatile precursor for forming carbon-carbon double bonds, for instance, in the synthesis of stilbene derivatives via the Wittig or Horner-Wadsworth-Emmons reactions.[3][22][23][24]

  • Causality: These reactions are typically performed under basic or neutral conditions, which are compatible with both protecting groups. A synthetic plan might involve a Wittig reaction to form a stilbene, followed by a Suzuki coupling on the bromide, and finally deprotection. The choice of this compound would be strategic if the stilbene double bond or other functionalities in the coupled partner are sensitive to the harsh acidic conditions required to cleave a methyl ether.

Strategic Synthesis Workflow: A Comparative Case Study

To illustrate the decision-making process, consider the synthesis of a hypothetical drug target that requires a free phenol, a biaryl linkage, and an acid-sensitive acetal group elsewhere in the molecule.

G cluster_0 Route A: Benzyloxy Analogue (Preferred) cluster_1 Route B: Methoxy Analogue (Problematic) A_Start 5-(Benzyloxy)- 2-bromobenzaldehyde A_Suzuki Suzuki Coupling (Pd cat., Base) A_Start->A_Suzuki A_Intermediate Benzyloxy-protected Biaryl Aldehyde A_Suzuki->A_Intermediate A_Acetal Acetal Formation (Acid sensitive) A_Intermediate->A_Acetal A_Protected Fully Protected Intermediate A_Acetal->A_Protected A_Deprotect Hydrogenolysis (H₂, Pd/C) A_Protected->A_Deprotect A_Final Final Product (Phenol, Biaryl, Acetal) A_Deprotect->A_Final B_Start 2-Bromo-5- methoxybenzaldehyde B_Suzuki Suzuki Coupling (Pd cat., Base) B_Start->B_Suzuki B_Intermediate Methoxy-protected Biaryl Aldehyde B_Suzuki->B_Intermediate B_Acetal Acetal Formation (Acid sensitive) B_Intermediate->B_Acetal B_Protected Fully Protected Intermediate B_Acetal->B_Protected B_Deprotect Demethylation (BBr₃) B_Protected->B_Deprotect B_Failure FAILURE (Acetal Cleavage) B_Deprotect->B_Failure

Caption: Synthetic workflow comparison for a target with an acid-sensitive group.

In this scenario, Route A using This compound is superior. The mild, neutral hydrogenolysis conditions for the final deprotection step preserve the acid-sensitive acetal. In contrast, Route B with the methoxy analogue would fail at the final step, as the harsh BBr₃ required for demethylation would simultaneously cleave the essential acetal group.

Experimental Protocols

The following are representative, self-validating protocols for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of this compound

  • Objective: To synthesize 5-(benzyloxy)-[1,1'-biphenyl]-2-carbaldehyde.

  • Methodology:

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).[25][26]

    • Add a 4:1 mixture of Toluene:H₂O as the solvent.

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired biphenyl product.

Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis [7]

  • Objective: To cleave a benzyl ether protecting group to reveal the free phenol.

  • Methodology:

    • Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution.

    • Purge the reaction flask with hydrogen gas (H₂) and maintain a positive pressure of H₂ (typically using a balloon).

    • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected phenolic product.

Protocol 3: Deprotection of a Methyl Ether with Boron Tribromide [13]

  • Objective: To cleave an aryl methyl ether to reveal the free phenol.

  • Methodology:

    • Dissolve the methyl-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide (BBr₃, 1.5-3.0 eq) in DCM dropwise to the cooled solution.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water or methanol.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the product with DCM or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

G Start Start: Need to Protect a Phenol in a Bromobenzaldehyde Question1 Will the synthesis involve reductive conditions (e.g., hydrogenation)? Start->Question1 Question2 Will the synthesis involve strongly acidic conditions (e.g., BBr₃, HBr)? Question1->Question2  No   UseMeO Choose Methoxy Analogue: 2-Bromo-5-methoxybenzaldehyde Question1->UseMeO  Yes   UseBnO Choose Benzyloxy Analogue: This compound Question2->UseBnO  Yes   Question2->UseBnO  No / Unsure   CheckOrtho1 Is final deprotection compatible with molecule? UseMeO->CheckOrtho1 CheckOrtho2 Is final deprotection compatible with molecule? UseBnO->CheckOrtho2

Caption: Decision flowchart for selecting the appropriate protected aldehyde.

Conclusion

The choice between this compound and 2-bromo-5-methoxybenzaldehyde is a strategic one, pivoting on the planned deprotection step and its compatibility with the overall synthetic route.

  • Choose this compound when your synthetic pathway contains acid- or base-labile functional groups and the final deprotection can be achieved under mild, reductive conditions (hydrogenolysis). This provides a significant advantage in terms of chemoselectivity and is often the preferred choice for complex targets.

  • Choose 2-Bromo-5-methoxybenzaldehyde when your synthesis requires a highly robust protecting group that can withstand a multitude of transformations, including reductions, but the final molecule is stable enough to endure the harsh, acidic conditions necessary for demethylation.

By carefully considering the entire synthetic sequence, particularly the final deprotection step, researchers can leverage the distinct properties of the benzyl and methyl ethers to design more efficient, robust, and successful syntheses in their pursuit of novel chemical entities.

References

  • Lord, R. L., Korich, A. L., & Kosak, T. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 33(12), 1697-1700. [Link]
  • LookChem. (n.d.). Cas 121124-94-5, 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE. [Link]
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  • Fang, X., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(35), 7633-7640. [Link]
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  • Snieckus, V., et al. (2012). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 77(17), 7317-7335. [Link]
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... [Link]
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  • PubMed. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. [Link]
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  • National Institutes of Health. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]
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  • National Institutes of Health. (2011). Design, Synthesis and Biological Study of Pinacolylboronate-Substituted Stilbenes as Novel Lipogenic Inhibitors. [Link]
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Efficacy of different purification methods for 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 5-(Benzyloxy)-2-bromobenzaldehyde: A Comparative Analysis

As a key intermediate in the synthesis of complex pharmaceuticals and novel organic materials, the purity of this compound is paramount. Impurities stemming from its synthesis, typically a Williamson ether synthesis between 5-bromo-2-hydroxybenzaldehyde and a benzyl halide, can compromise the yield, selectivity, and overall success of subsequent reactions.[1] These impurities often include unreacted starting materials, by-products like dibenzyl ether, or degradation products such as the corresponding benzoic acid from oxidation.[1][2]

This guide provides a comprehensive comparison of the most effective methods for purifying this compound, offering field-proven insights from a Senior Application Scientist's perspective. We will delve into the mechanistic principles of each technique, present detailed experimental protocols, and provide comparative data to empower researchers in selecting the optimal strategy for their specific needs.

Core Purification Strategies: A Head-to-Head Comparison

The choice of purification method is dictated by the scale of the reaction, the nature of the impurities, and the desired final purity. This compound is a solid at room temperature with a relatively high molecular weight (291.14 g/mol ), making certain techniques more suitable than others.[3][4] We will evaluate three primary methods: Flash Column Chromatography, Recrystallization, and a specialized chemical extraction technique.

Method Principle Pros Cons Typical Purity Typical Yield
Flash Column Chromatography Differential adsorption of components onto a solid stationary phase (silica gel) based on polarity.[5]Highly versatile; capable of separating complex mixtures and closely related compounds.[6]Can be time-consuming and solvent-intensive; risk of product degradation on acidic silica gel.[5][7]>98%70-90%
Recrystallization Difference in solubility of the target compound and impurities in a specific solvent at varying temperatures.[8]Can yield exceptionally high-purity crystalline material; cost-effective and scalable.[6]Requires finding a suitable solvent system; yield can be compromised if the product has some solubility in the cold solvent.[8]>99%60-85%
Bisulfite Extraction Reversible chemical reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, separating it from non-aldehyde impurities.[9]Highly selective for aldehydes; excellent for removing non-carbonyl impurities when chromatography fails.[10]Involves additional chemical reaction and regeneration steps; less effective for sterically hindered aldehydes.[9][10]>97% (after regeneration)80-95%

Experimental Protocols & Methodologies

Protocol 1: Purification by Flash Column Chromatography

This technique is often the first choice for purifying crude reaction mixtures containing multiple components. The key to success with aldehydes is to mitigate the risk of decomposition on the acidic silica stationary phase.[2][7]

Causality Behind Experimental Choices:

  • Silica Gel Deactivation: Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation of acid-sensitive compounds, including some aldehydes. Pre-treating the silica or eluent with a base like triethylamine neutralizes these active sites, preserving the integrity of the target molecule.[2]

  • Dry Loading: Loading the crude product dissolved in a minimal amount of solvent onto a small portion of silica gel (dry loading) results in sharper bands and better separation compared to loading a liquid solution directly onto the column.

  • Eluent System: A gradient elution, starting with a non-polar solvent (hexane) and gradually increasing the polarity with ethyl acetate, allows for the sequential removal of impurities. Non-polar by-products elute first, followed by the desired product, while highly polar impurities remain strongly adsorbed to the silica.

Step-by-Step Methodology:

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation of the product from impurities. A typical starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes. For every 1g of crude material, use approximately 50g of silica gel. Pour the slurry into the column and allow the solvent to drain, packing the bed under gentle pressure. Add a thin layer of sand on top.

  • Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a low-boiling solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Loading and Elution: Carefully add the powdered sample to the top of the packed column. Begin elution with a low-polarity solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate), gradually increasing the ethyl acetate concentration.

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving very high purity, especially when the crude material is already relatively clean (>85% pure). The process relies on selecting a solvent in which the aldehyde is highly soluble at elevated temperatures but poorly soluble at low temperatures.[8][11]

Causality Behind Experimental Choices:

  • Solvent Choice: The ideal solvent will not react with the compound and will have a boiling point below the compound's melting point. For benzyloxy-containing compounds, alcohols like ethanol or isopropanol, often mixed with water as an anti-solvent, or non-polar solvents like toluene or heptane can be effective.

  • Slow Cooling: Gradual cooling is essential for the formation of well-ordered, pure crystals.[8] Rapid cooling ("shock cooling") can cause the compound and impurities to precipitate out of solution together, leading to a less pure product.[8]

Step-by-Step Methodology:

  • Solubility Testing: Place a small amount of the crude solid in several test tubes. Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[11] A solvent pair (e.g., ethanol/water) may also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil, swirling to aid dissolution. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

Workflow Visualizations

The following diagrams illustrate the logical flow of the purification processes.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Pathways cluster_analysis Quality Control Crude_Product Crude 5-(Benzyloxy)- 2-bromobenzaldehyde Chroma Column Chromatography Crude_Product->Chroma Choose Method Recryst Recrystallization Crude_Product->Recryst Choose Method Extract Bisulfite Extraction Crude_Product->Extract Choose Method Pure_Product Pure Product (>98%) Chroma->Pure_Product Recryst->Pure_Product Extract->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: General workflow from crude product to purified material.

ChromatographyDetail A Prepare Silica Slurry & Pack Column B Dry Load Crude Product on Silica Gel A->B C Elute with Hexane/ Ethyl Acetate Gradient B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions & Evaporate Solvent E->F G Obtain Purified Solid F->G

Caption: Detailed steps for purification by column chromatography.

Purity Assessment: The Self-Validating System

Regardless of the method chosen, the final purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the purity of aromatic aldehydes.[12]

Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition is 65:35 Acetonitrile:Water.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detector at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm or 360 nm).[12]

  • Procedure: Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Inject a small volume (e.g., 10-20 µL) and analyze the chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The purification of this compound can be effectively achieved through several methods, with flash column chromatography and recrystallization being the most common and reliable. For routine purification of reaction mixtures with various by-products, a well-optimized and potentially base-deactivated column chromatography protocol offers the best balance of yield and purity. When the goal is to obtain material of the highest possible purity from a solid that is already substantially pure, recrystallization is the superior method. The choice ultimately depends on the specific impurity profile of the crude material and the stringent purity requirements of the subsequent synthetic steps.

References

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  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual.
  • LookChem. Cas 121124-94-5,2-(BENZYLOXY)-5-BROMOBENZALDEHYDE.
  • Benchchem. Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.

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Safety Operating Guide

A Guide to the Safe Disposal of 5-(Benzyloxy)-2-bromobenzaldehyde for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a comprehensive, in-depth protocol for the safe disposal of 5-(Benzyloxy)-2-bromobenzaldehyde (CAS No. 85604-06-4), a halogenated aromatic aldehyde. By moving beyond mere compliance and embedding a deep understanding of the "why" behind these procedures, we can foster a culture of safety and scientific integrity.

This document is designed to be a practical, immediate resource for laboratory personnel. It outlines the necessary precautions, step-by-step disposal instructions, and emergency procedures, ensuring that the entire lifecycle of this chemical, from use to disposal, is managed responsibly.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is critical. While a complete toxicological profile is not available, data from Safety Data Sheets (SDS) and related brominated aromatic aldehydes indicate the following potential hazards:

  • Irritation: Causes skin, eye, and respiratory irritation.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

  • Sensitization: May cause an allergic skin reaction upon repeated contact.

  • Environmental Hazard: As with many halogenated organic compounds, uncontrolled release into the environment must be avoided.[1]

During combustion, brominated aromatic compounds can decompose to produce hazardous byproducts, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2] Therefore, proper disposal through controlled incineration is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling or disposing of this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a risk of splashing.Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart for the specific chemical.Provides a barrier against skin contact, which can cause irritation and potential sensitization.
Body Protection A fully buttoned laboratory coat. For larger quantities or significant spill risk, a chemical-resistant apron is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities handled in a certified chemical fume hood. In case of a spill outside of a fume hood or inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.Aromatic aldehydes can be respiratory irritants. A fume hood provides the primary means of exposure control.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that requires careful attention to detail. The following workflow ensures compliance with safety regulations and minimizes risk.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don appropriate PPE B Work in a certified chemical fume hood A->B C Select a designated 'Halogenated Organic Waste' container B->C D Ensure container is in good condition and properly labeled C->D E Carefully transfer waste into the container D->E F Securely close the container E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Segregate from incompatible materials G->H I Arrange for pickup by a licensed hazardous waste disposal service H->I

Caption: Decision workflow for the disposal of this compound.

Protocol for Waste Collection and Storage:
  • Segregation is Key: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for "Halogenated Organic Waste." Never mix halogenated and non-halogenated waste streams, as this can complicate and increase the cost of disposal.

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition with a secure, leak-proof cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including "this compound" and any solvents used.

  • Transfer: Carefully transfer the waste into the container, avoiding splashes and the generation of dust if handling the solid form.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be away from heat sources and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Cleanup Protocol:
  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Control and Contain: For small spills within a chemical fume hood, ensure proper PPE is worn. Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste. Follow this with a thorough cleaning using soap and water.

  • Disposal: Label the container with the spill cleanup debris and dispose of it as hazardous waste.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Decontamination of Laboratory Equipment

Proper decontamination of glassware and equipment is essential to prevent cross-contamination and ensure a safe working environment.

Protocol for Decontaminating Glassware:
  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent, such as acetone, to dissolve any residual this compound.

  • Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.

  • Secondary Wash: Wash the glassware with soap and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

The Final Step: Professional Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. The only approved method of disposal is through a licensed and certified hazardous waste management company. This ensures that the chemical is destroyed in a high-temperature incinerator equipped with flue gas scrubbing technology to neutralize hazardous decomposition products like hydrogen bromide.[1][3]

Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of hazardous waste. Adhere strictly to these internal protocols.

By implementing these comprehensive procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific practice.

References

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  • Bromine and waste incineration : an environmental risk?. Semantic Scholar. [Link]
  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical w
  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Qiji Chemical. [Link]
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  • This compound | C14H11BrO2 | CID 10870024. PubChem. [Link]
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  • FORMATION AND REMOVAL OF ALDEHYDES AS OZONATION BY-PRODUCTS IN A PILOT SCALE WATER TREATMENT PLANT. University of Windsor. [Link]
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A Senior Application Scientist's Guide to Handling 5-(Benzyloxy)-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 5-(Benzyloxy)-2-bromobenzaldehyde (CAS No. 85604-06-4). As a research professional, your safety is paramount. This document moves beyond mere compliance, offering a framework for risk assessment and operational integrity rooted in scientific principles. While specific toxicological data for this compound is not extensively published, its structure—containing an aromatic aldehyde, a bromine substituent, and a benzyl ether group—necessitates a cautious and informed approach based on the known hazards of analogous chemical classes.

Hazard Analysis: A Structurally-Informed Risk Assessment

The prudent handling of any chemical begins with a thorough understanding of its potential hazards. For this compound, we must infer its risk profile from its constituent functional groups, a standard and necessary practice in drug development and chemical research.

  • Aromatic Aldehydes : This functional group is frequently associated with irritation to the skin, eyes, and respiratory system.[1][2] Aldehydes can also act as sensitizers, potentially causing an allergic skin reaction upon repeated exposure.[2]

  • Brominated Aromatic Compounds : Halogenated organics require careful handling due to potential persistence in the environment and possible toxicological effects.[3][4] Proper disposal is critical to avoid environmental discharge.[1]

  • Benzyl Ethers : While generally stable, the overall reactivity profile must be considered within the context of the entire molecule.

Based on data from structurally similar compounds, such as 4-Bromobenzaldehyde, we can anticipate the following primary hazards.[2]

Potential HazardAssociated Risk CategoryRationale and Recommended Action
Skin Irritation Category 2May cause redness and irritation upon contact.[1][2] Avoid all direct skin contact through proper glove and lab coat usage.
Serious Eye Irritation Category 2/2ACan cause significant irritation, redness, and watering of the eyes.[1][2] Mandates the use of chemical splash goggles.
Respiratory Irritation Category 3Inhalation of dust may irritate the throat and respiratory tract.[1][2] All handling of solids must be done in a certified chemical fume hood.
Skin Sensitization Category 1May provoke an allergic skin reaction after initial exposure.[2] Consistent use of appropriate gloves is crucial.
Acute Oral Toxicity Category 4 (Harmful)May be harmful if swallowed.[2][5] Do not eat, drink, or smoke in the laboratory.[2]

Personal Protective Equipment (PPE): Your Primary Defense

The hierarchy of controls prioritizes engineering solutions (i.e., a fume hood) as the first line of defense. PPE serves as the critical final barrier between you and the chemical. The following protocol is mandatory.

Engineering Controls
  • Chemical Fume Hood : All operations that may generate dust or vapors, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to ensure sufficient ventilation.[1]

Required PPE
  • Eye and Face Protection :

    • Chemical Splash Goggles : Required for all handling procedures. Safety glasses are insufficient as they do not provide a seal against splashes and fine dust. Goggles must meet ANSI Z87.1 standards.[6]

    • Face Shield : A face shield, worn over chemical splash goggles, is necessary when handling larger quantities (>50g) or when there is an elevated risk of splashing or exothermic reaction.[6][7]

  • Skin and Body Protection :

    • Laboratory Coat : A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is required.[7]

    • Gloves : Disposable nitrile gloves are a suitable choice for incidental contact, providing protection against a broad range of chemicals.[7] For prolonged handling or immersion, consult a glove manufacturer's resistance guide. Always inspect gloves before use and change them immediately upon contamination.

    • Footwear : Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[6][7]

  • Respiratory Protection :

    • Under normal conditions using a fume hood, respiratory protection is not required.[1][6] If engineering controls are not available or insufficient to control dust, a respiratory protection program must be implemented, which includes medical evaluation, fit testing, and training for the use of an appropriate respirator (e.g., an N95-rated filter for particulates).[7]

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 Engineering Controls cluster_2 Mandatory PPE cluster_3 Enhanced Precautions start Assess Task & Quantity fume_hood Work in Chemical Fume Hood? start->fume_hood base_ppe Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes fume_hood->base_ppe Yes respirator Consult EHS: Respirator Required fume_hood->respirator No splash_risk Significant Splash Risk or >50g Scale? base_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes no_respirator No Respirator Needed splash_risk->no_respirator No face_shield->no_respirator

Caption: PPE Selection Workflow Diagram

Operational and Disposal Plans

Meticulous planning of your workflow and waste streams is a non-negotiable aspect of laboratory safety.

Safe Handling and Storage Protocol
  • Preparation : Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[5] Designate a specific area within the fume hood for the procedure.

  • Weighing : Since the compound is a solid, handle it carefully to avoid creating dust.[1][8] Use a spatula for transfers and weigh onto creased paper or into a tared container directly within the fume hood.

  • Transfers : If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage : Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5][9]

Emergency Procedures
  • Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][8]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[10]

  • Inhalation : Move the affected person to fresh air.[8][11] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.

  • Accidental Spill : Evacuate personnel from the immediate area.[12] Wearing the appropriate PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the material, avoiding dust generation, and place it into a suitable, labeled, closed container for hazardous waste disposal.[8][12]

Waste Disposal Plan

Chemical waste management is a core component of responsible research.

  • Classification : this compound is a brominated organic compound and must be disposed of as hazardous chemical waste.[13] Do not discharge it into drains or the environment.[1]

  • Collection : All waste, including excess solid, contaminated consumables (e.g., weighing paper, gloves, absorbent pads), and solutions, must be collected in a clearly labeled, sealable container designated for "Halogenated Organic Waste."[13]

  • Disposal : The sealed waste container must be disposed of through your institution's Environmental Health & Safety (EHS) office for incineration at a licensed hazardous waste facility.[14]

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the causality behind each step, and handle every chemical with the respect it demands.

References

  • LookChem. (2017). 5-BENZYLOXY-2-BROMOBENZALDEHYDE Safety Data Sheets(SDS).
  • LookChem. (n.d.). Cas 121124-94-5, 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE.
  • Aaron Chemistry & UnaveraChemLab. (n.d.). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • LookChem. (n.d.). Buy 5-BENZYLOXY-2-BROMOBENZALDEHYDE from HANGZHOU LEAP CHEM CO., LTD.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
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  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.